molecular formula C10H8ClN B167870 3-Chloro-2-methylquinoline CAS No. 10222-49-8

3-Chloro-2-methylquinoline

Cat. No.: B167870
CAS No.: 10222-49-8
M. Wt: 177.63 g/mol
InChI Key: VKQLIAGIUZPMER-UHFFFAOYSA-N
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Description

3-Chloro-2-methylquinoline is a synthetically versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. Its core structure, comprising a benzene ring fused with a pyridine ring, serves as a privileged pharmacophore in the development of biologically active molecules . The chloro and methyl substituents at the 3- and 2-positions, respectively, provide reactive sites for further functionalization, making this compound a valuable intermediate for constructing complex molecular architectures. This quinoline derivative is primarily employed as a key synthetic precursor in the search for new therapeutic agents. Research applications are prominent in the fields of anticancer, antimalarial, and anti-tubercular agent development . In anticancer research, quinoline-based compounds are investigated for their ability to inhibit tyrosine kinase receptors, such as VEGFR-2 and FGFR-4, which are critical targets in angiogenesis and tumor progression . The structural motif is also fundamental in antimalarial research, where analogues are designed to overcome resistance in Plasmodium falciparum strains, potentially through mechanisms like inhibition of hemozoin formation . Furthermore, within anti-infective research, the quinoline nucleus is a cornerstone for developing novel anti-tubercular agents to combat multidrug-resistant Mycobacterium tuberculosis , with some derivatives acting through the inhibition of vital bacterial enzymes like DprE1 or DNA gyrase . The specific biological profile of any final compound must be determined empirically, as it is highly dependent on the overall molecular structure. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c1-7-9(11)6-8-4-2-3-5-10(8)12-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKQLIAGIUZPMER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10332682
Record name 3-chloro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10222-49-8
Record name 3-chloro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 3-Chloro-2-methylquinoline, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. This document details its physicochemical characteristics, spectroscopic profile, synthesis, and reactivity, along with an exploration of its potential biological activities.

Physicochemical Properties

This compound is a solid at room temperature with a molecular formula of C₁₀H₈ClN.[1] The introduction of a chlorine atom and a methyl group to the quinoline scaffold significantly influences its physical and chemical behavior. A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₁₀H₈ClN[1]
Molecular Weight 177.63 g/mol [2]
Melting Point 74-77 °C (for 7-Chloro-2-methylquinoline)[3][4]
Boiling Point 262.4 °C at 760 mmHg[1][2]
Density 1.225 g/cm³[2]
Physical Form Solid[1]
Solubility Soluble in Dimethyl Sulfoxide (DMSO), Ethanol, and Methanol.[5][6][5][6]

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below is a summary of the expected and reported spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system and a characteristic singlet for the methyl group protons. The aromatic protons will likely appear in the downfield region (δ 7.0-8.5 ppm), with their specific shifts and coupling patterns influenced by the positions of the chloro and methyl substituents. The methyl protons are expected to appear as a singlet in the upfield region (δ 2.5-3.0 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display unique resonances for each of the ten carbon atoms in the molecule. The carbons of the quinoline ring will appear in the aromatic region (δ 120-160 ppm), with the carbon attached to the chlorine atom showing a characteristic shift. The methyl carbon will resonate at a much higher field (δ 15-25 ppm). For instance, in 6-chloro-4-(2-chlorophenyl)-2-methylquinoline, the methyl carbon appears at δ 25.19 ppm.[7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its functional groups. Expected characteristic peaks include:

  • C-H stretching (aromatic): ~3050-3100 cm⁻¹

  • C-H stretching (aliphatic): ~2850-3000 cm⁻¹

  • C=C and C=N stretching (aromatic ring): ~1500-1600 cm⁻¹

  • C-Cl stretching: ~600-800 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry of this compound will show a molecular ion peak (M⁺) at m/z 177. Due to the presence of the chlorine-37 isotope, an M+2 peak with an intensity of approximately one-third of the molecular ion peak is expected at m/z 179.[8] The fragmentation pattern would provide further structural information.

Synthesis and Reactivity

The synthesis of chloroquinoline derivatives can be achieved through various established methods in organic chemistry.

Synthetic Pathways

Two common methods for the synthesis of the chloroquinoline scaffold are the Vilsmeier-Haack reaction and the Sandmeyer reaction.

Vilsmeier-Haack Reaction: This reaction typically involves the formylation of an activated aromatic compound, such as an acetanilide, using a Vilsmeier reagent (a mixture of a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride or a similar chlorinating agent), followed by cyclization to form the quinoline ring.[9][10]

Sandmeyer Reaction: This method involves the diazotization of an aminoquinoline, such as 3-amino-2-methylquinoline, followed by a copper(I) chloride-catalyzed displacement of the diazonium group with a chloride ion.[11]

The following diagram illustrates a generalized workflow for the synthesis of a substituted quinoline.

G cluster_synthesis General Synthesis Workflow Start Starting Material (e.g., Acetanilide) Vilsmeier Vilsmeier-Haack Reaction Start->Vilsmeier Cyclization Cyclization Vilsmeier->Cyclization Chloroquinoline Substituted Chloroquinoline Cyclization->Chloroquinoline Purification Purification (Chromatography/Recrystallization) Chloroquinoline->Purification Product Pure this compound Purification->Product

Caption: Generalized workflow for the synthesis of substituted quinolines.

Experimental Protocol: Vilsmeier-Haack Synthesis of 2-Chloroquinoline-3-carbaldehydes (A Related Precursor)

This protocol describes a general procedure for the synthesis of 2-chloroquinoline-3-carbaldehydes, which can be precursors to this compound.[10]

Materials:

  • Substituted acetanilide

  • N,N-Dimethylformamide (DMF)

  • Phosphorus pentachloride (PCl₅) or Phosphorus oxychloride (POCl₃)

  • Ice water

  • Appropriate solvents for workup and purification

Procedure:

  • To a stirred solution of DMF, add phosphorus pentachloride (or phosphorus oxychloride) portion-wise at 0 °C.

  • To this Vilsmeier reagent, add the corresponding substituted acetanilide.

  • Heat the reaction mixture under reflux for an appropriate time (typically several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it onto crushed ice with stirring.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 2-chloroquinoline-3-carbaldehyde.

Reactivity

The chemical reactivity of this compound is primarily dictated by the quinoline ring system and the chloro and methyl substituents. The quinoline nitrogen is basic and can be protonated or alkylated. The chlorine atom at the 3-position is susceptible to nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups. The methyl group at the 2-position can potentially undergo condensation reactions.

The following diagram illustrates a potential reaction pathway for the functionalization of a chloroquinoline.

G cluster_reactivity Reactivity of Chloroquinolines Chloroquinoline This compound Substitution Nucleophilic Aromatic Substitution Chloroquinoline->Substitution Nucleophile Nucleophile (e.g., Amine, Thiol) Nucleophile->Substitution Product Functionalized Quinoline Derivative Substitution->Product

Caption: Nucleophilic substitution on a chloroquinoline scaffold.

Biological and Pharmacological Activities

Quinoline and its derivatives are known to exhibit a wide range of biological activities, making them important scaffolds in drug discovery.[12] The introduction of a chlorine atom can enhance the lipophilicity and metabolic stability of the molecule, potentially improving its pharmacological profile.

While specific studies on the biological activity of this compound are limited, the broader class of chloroquinoline derivatives has shown promise in several therapeutic areas:

  • Anticancer Activity: Many chloroquinoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[13][14][15] The proposed mechanisms of action often involve the induction of apoptosis and the inhibition of key signaling pathways, such as the PI3K/Akt pathway.[13][16]

  • Antimicrobial Activity: Chloroquinoline analogs have been investigated for their antibacterial and antifungal properties.[9][17][18] The presence of the quinoline core is often associated with the ability to interfere with microbial growth and proliferation.

  • Antimalarial Activity: The quinoline scaffold is a cornerstone of antimalarial drug discovery, with chloroquine being a well-known example.[19] Research continues into new quinoline-based compounds to combat drug-resistant strains of malaria.

The general workflow for the biological evaluation of a novel compound is depicted below.

G cluster_bioactivity Biological Activity Evaluation Workflow Compound Test Compound (this compound) InVitro In Vitro Assays (e.g., Cytotoxicity, Antimicrobial) Compound->InVitro Data Data Analysis (IC50, MIC determination) InVitro->Data Mechanism Mechanism of Action Studies Data->Mechanism InVivo In Vivo Studies (Animal Models) Mechanism->InVivo

Caption: General workflow for evaluating the biological activity of a compound.

References

A Comprehensive Technical Guide to 3-Chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 10222-49-8

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, and potential applications of 3-Chloro-2-methylquinoline.

Chemical and Physical Properties

This compound, with the CAS registry number 10222-49-8, is a solid, white to off-white compound.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use and experimental design.

PropertyValueReference
Molecular Formula C₁₀H₈ClN[1][2]
Molecular Weight 177.63 g/mol [1][3]
Appearance White to off-white solid[1]
Boiling Point 262.4 °C at 760 mmHg[2][4]
Density 1.225 g/cm³[4]
Purity >97%[1][5]
Storage Temperature Room temperature[2]

Safety and Handling

This compound is classified as harmful and requires careful handling in a laboratory setting. The compound is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.

GHS Hazard Statements: H302, H315, H319, H335.[2] GHS Signal Word: Warning.[2] GHS Pictogram: GHS07 (Harmful).[2]

Synthesis of this compound

The synthesis of this compound can be achieved through various chemical routes. A common and effective method is the Vilsmeier-Haack reaction, which involves the formylation and cyclization of an appropriate acetanilide.

Experimental Protocol: Vilsmeier-Haack Reaction

This protocol describes a general procedure for the synthesis of 2-chloro-3-formylquinolines, which are precursors to or derivatives of this compound.

Materials:

  • Substituted Acetanilide

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Mild base (e.g., sodium bicarbonate solution)

Procedure:

  • In a round-bottom flask, dissolve the substituted acetanilide in N,N-dimethylformamide (DMF).

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (POCl₃) to the cooled solution while maintaining the temperature.

  • After the addition is complete, heat the reaction mixture at 80-90 °C for 4-10 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[6]

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture with a mild base, such as a saturated sodium bicarbonate solution.

  • The resulting precipitate, 2-chloro-3-formylquinoline derivative, is collected by filtration, washed with water, and dried.[6]

  • Further purification can be achieved by recrystallization from a suitable solvent like ethyl acetate.[6]

G cluster_reactants Reactants cluster_process Process cluster_product Product Acetanilide Substituted Acetanilide Reaction Vilsmeier-Haack Reaction (0-5°C then 80-90°C) Acetanilide->Reaction Vilsmeier_Reagent Vilsmeier Reagent (DMF + POCl₃) Vilsmeier_Reagent->Reaction Hydrolysis Hydrolysis (Ice + Mild Base) Reaction->Hydrolysis Product 2-Chloro-3-formylquinoline Derivative Hydrolysis->Product

Fig. 1: Vilsmeier-Haack reaction workflow for quinoline synthesis.

Chemical Reactions and Derivatives

The chloro and methyl groups on the quinoline ring of this compound are reactive sites that allow for a variety of chemical transformations, making it a valuable intermediate in organic synthesis. The chlorine atom at the 3-position can undergo nucleophilic substitution reactions, while the methyl group at the 2-position can be involved in condensation reactions.

Research on structurally similar compounds, such as 2-chloroquinoline-3-carbaldehydes, has shown a wide range of possible reactions. These include the transformation of the aldehyde group, cyclization reactions involving both the chloro and aldehyde groups, and substitution of the chlorine atom. These studies suggest that this compound can serve as a versatile building block for the synthesis of more complex heterocyclic compounds with potential biological activities. For instance, condensation reactions with anilines and hydrazines have been reported for related quinolines.[7]

G cluster_starting_material Starting Material cluster_reactions Potential Reactions cluster_products Derivative Products 3_Chloro_2_methylquinoline This compound Nucleophilic_Substitution Nucleophilic Substitution (at C3-Cl) 3_Chloro_2_methylquinoline->Nucleophilic_Substitution Condensation Condensation (at C2-CH₃) 3_Chloro_2_methylquinoline->Condensation Substituted_Quinolines 3-Substituted-2-methylquinolines Nucleophilic_Substitution->Substituted_Quinolines Fused_Ring_Systems Fused Heterocyclic Systems Condensation->Fused_Ring_Systems

Fig. 2: Potential reaction pathways for this compound.

Applications in Research and Drug Development

Quinoline derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antimalarial properties. While specific applications of this compound in signaling pathways or as a drug are not extensively documented in publicly available literature, its structural similarity to biologically active quinolines suggests its potential as a scaffold in medicinal chemistry and drug discovery.

Researchers can utilize this compound as a starting material to synthesize novel quinoline derivatives for screening in various biological assays. The ability to modify both the 2- and 3-positions of the quinoline core allows for the creation of diverse chemical libraries to explore structure-activity relationships (SAR) and identify new therapeutic leads. The synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from a dichloroquinoline derivative, for example, highlights the utility of chloroquinolines in generating compounds with potent anticancer, antibacterial, and antifungal properties.[8]

References

An In-Depth Technical Guide to the Synthesis of 3-Chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-chloro-2-methylquinoline, a significant heterocyclic compound with applications in medicinal chemistry and materials science. This document details experimental protocols, presents quantitative data, and offers visual representations of the reaction mechanisms to facilitate a deeper understanding of its synthesis.

Introduction

This compound is a substituted quinoline derivative that serves as a valuable intermediate in the synthesis of various biologically active molecules. The strategic placement of the chloro and methyl groups on the quinoline core allows for diverse functionalization, making it a key building block in the development of novel therapeutic agents and functional materials. This guide explores two principal synthetic routes to this compound: the Doebner-von Miller reaction and the direct chlorination of 2-methylquinoline.

Pathway 1: Doebner-von Miller Reaction

The Doebner-von Miller reaction is a classic and versatile method for synthesizing quinolines. This pathway involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst and an oxidizing agent. For the synthesis of this compound, 3-chloroaniline and crotonaldehyde are the key starting materials.

Experimental Protocol

Materials:

  • 3-Chloroaniline

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Zinc Chloride (ZnCl₂)

  • Sodium Hydroxide (NaOH)

  • Isopropanol

  • Ether

Procedure:

  • A solution of 3-chloroaniline (0.20 mol) in 100 ml of 6 N HCl is heated to reflux.

  • Crotonaldehyde (17.3 g, 0.21 mol, 85% aqueous solution) is added dropwise with stirring over a period of 30 to 60 minutes.

  • The reaction mixture is heated for an additional 30 to 60 minutes, or until the aniline is consumed (monitored by VPC of a basified aliquot).

  • After cooling to room temperature, the solution is washed with ether to remove any tars.

  • Anhydrous zinc chloride (27.2 g, 0.20 mol) is added to the clear solution with vigorous stirring, leading to the precipitation of the product as an oil or solid.

  • The mixture is stirred at room temperature for 30 minutes and then cooled to 0°C in an ice bath for an additional 15 minutes.

  • The resulting solid, the this compound hydrochloride-zinc chloride complex, is collected by filtration, washed with cold 3 N HCl, and dried.

  • The complex is then purified by stirring with 150-200 ml of isopropanol, filtered, washed with isopropanol, then ether, and air-dried to yield the purified complex as a crystalline solid.

  • To obtain the free base, the complex is treated with a sodium hydroxide solution, and the liberated this compound can be extracted with a suitable organic solvent.

Quantitative Data
ParameterValueReference
Starting Materials 3-Chloroaniline, Crotonaldehyde
Key Reagents HCl, ZnCl₂
Reaction Conditions Reflux, then 0°C
Purity of Complex Crystalline solid
Yield of Complex Not explicitly reported for the 3-chloro isomer, but the general procedure is established.
Reaction Mechanism

The Doebner-von Miller reaction proceeds through a series of steps, including Michael addition, cyclization, dehydration, and oxidation.

Doebner_von_Miller cluster_0 Step 1: Michael Addition cluster_1 Step 2: Cyclization cluster_2 Step 3: Dehydration cluster_3 Step 4: Oxidation 3-Chloroaniline 3-Chloroaniline Intermediate_1 3-(3-chloroanilino)butanal 3-Chloroaniline->Intermediate_1 + Crotonaldehyde Crotonaldehyde Crotonaldehyde Intermediate_2 Dihydroquinolinol intermediate Intermediate_1->Intermediate_2 Intramolecular Electrophilic Substitution Intermediate_3 1,2-Dihydro-2-methylquinoline Intermediate_2->Intermediate_3 - H₂O This compound This compound Intermediate_3->this compound Oxidation

Doebner-von Miller reaction pathway for this compound synthesis.

Pathway 2: Direct Chlorination of 2-Methylquinoline

An alternative route to this compound is the direct electrophilic chlorination of 2-methylquinoline. This method relies on the activation of the quinoline ring towards electrophilic attack, with the position of chlorination being influenced by the reaction conditions and the chlorinating agent used. Sulfuryl chloride (SO₂Cl₂) is a common reagent for such transformations.

Experimental Protocol

Materials:

  • 2-Methylquinoline (Quinaldine)

  • Sulfuryl chloride (SO₂Cl₂)

  • An inert solvent (e.g., chloroform, dichloromethane)

  • A base for neutralization (e.g., sodium bicarbonate solution)

Procedure:

  • 2-Methylquinoline is dissolved in a suitable inert solvent in a reaction vessel equipped with a dropping funnel and a reflux condenser.

  • The solution is cooled in an ice bath.

  • Sulfuryl chloride is added dropwise to the cooled solution with constant stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a specified period. The progress of the reaction is monitored by TLC or GC.

  • Upon completion, the reaction mixture is cooled and then carefully neutralized with a saturated sodium bicarbonate solution.

  • The organic layer is separated, and the aqueous layer is extracted with the same solvent.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product, which may contain a mixture of chlorinated isomers, is purified by column chromatography on silica gel or by recrystallization to isolate the this compound isomer.

Quantitative Data
ParameterValueReference
Starting Material 2-Methylquinoline
Key Reagent Sulfuryl chloride (SO₂Cl₂)
Reaction Conditions Reflux in an inert solvent
Purity Requires chromatographic purification
Yield Yields can vary depending on the reaction conditions and the formation of isomeric byproducts.

Logical Relationship Diagram

Direct_Chlorination 2-Methylquinoline 2-Methylquinoline Reaction Electrophilic Aromatic Substitution 2-Methylquinoline->Reaction SO2Cl2 Sulfuryl Chloride SO2Cl2->Reaction Crude_Product Mixture of Chloro-2-methylquinolines Reaction->Crude_Product Purification Column Chromatography or Recrystallization Crude_Product->Purification This compound This compound Purification->this compound Isomeric_Byproducts Other Chloro-isomers Purification->Isomeric_Byproducts

Workflow for the direct chlorination of 2-methylquinoline.

Data Summary and Comparison

Synthesis PathwayStarting MaterialsKey ReagentsAdvantagesDisadvantages
Doebner-von Miller 3-Chloroaniline, CrotonaldehydeHCl, ZnCl₂Well-established, potentially high-yielding for specific isomers.Requires specific substituted aniline, can produce a mixture of isomers depending on the aniline.
Direct Chlorination 2-MethylquinolineSO₂Cl₂Utilizes a readily available starting material.Can lead to a mixture of isomers requiring careful purification, regioselectivity can be challenging to control.

Conclusion

The synthesis of this compound can be effectively achieved through both the Doebner-von Miller reaction and direct chlorination of 2-methylquinoline. The choice of pathway will depend on the availability of starting materials, the desired purity, and the scale of the synthesis. The Doebner-von Miller approach offers a more direct route to the desired substitution pattern, provided the corresponding aniline is available. Direct chlorination, while conceptually simpler, may present challenges in controlling regioselectivity and require more rigorous purification. This guide provides the necessary foundational knowledge for researchers to select and optimize the most suitable synthetic strategy for their specific needs.

Spectroscopic Profile of 3-Chloro-2-methylquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-chloro-2-methylquinoline (CAS No: 10222-49-8). Due to the limited availability of experimentally derived spectra for this specific compound in public databases, this document presents predicted mass spectrometry data alongside a discussion of expected trends in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy based on the analysis of closely related analogs. Detailed, generalized experimental protocols for acquiring such data are also provided.

Molecular Structure and Properties

This compound is a halogenated derivative of quinoline, a heterocyclic aromatic compound. Its structure consists of a quinoline core with a chlorine atom at the 3-position and a methyl group at the 2-position.

Chemical Structure:

Key Properties: [1][2]

PropertyValue
Molecular FormulaC₁₀H₈ClN
Molecular Weight177.63 g/mol
CAS Number10222-49-8
Physical FormSolid
Boiling Point262.4 °C at 760 mmHg

Spectroscopic Data

Mass Spectrometry (MS)

Table 1: Predicted Mass Spectrometry Data for this compound Adducts [3]

AdductPredicted m/z
[M]⁺177.03398
[M+H]⁺178.04181
[M+Na]⁺200.02375
[M+NH₄]⁺195.06835
[M+K]⁺215.99769
[M-H]⁻176.02725

The fragmentation of alkylquinolines upon electron impact is known to be complex, often involving rearrangement of the molecular ion before fragmentation.[4][5] For 2-methylquinolines, fragmentation may be initiated by the loss of a hydrogen atom from the methyl group, followed by rearrangement and subsequent loss of HCN.[6] The presence of a chlorine atom would introduce a characteristic isotopic pattern for chlorine-containing fragments (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl isotopes).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The aromatic protons are expected to appear in the range of δ 7.0-8.5 ppm. The methyl group protons would likely resonate as a singlet in the upfield region, typically around δ 2.5-3.0 ppm. The exact chemical shifts of the aromatic protons would be influenced by the positions of the chloro and methyl substituents.

¹³C NMR: The aromatic carbons are expected to resonate in the region of δ 120-150 ppm. The carbon of the methyl group would appear at a much higher field. The carbon atom attached to the chlorine (C-3) and the carbon atom of the methyl group (C-2) would show characteristic shifts influenced by these substituents.

Infrared (IR) Spectroscopy

Table 2: Expected IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H stretchAromatic
2950-2850C-H stretchMethyl
1620-1580C=C and C=N stretchQuinoline ring
1500-1400C=C stretchAromatic ring
850-750C-H out-of-plane bendAromatic
800-600C-Cl stretchChloroalkane

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Preparation: A small amount of the solid this compound is dissolved in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Injection: The solution is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: The NMR tube is placed in the probe of a high-field NMR spectrometer.

  • ¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include the spectral width, number of scans, and relaxation delay.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum, which simplifies the spectrum by removing C-H coupling. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. Phasing and baseline correction are then applied.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (Thin Film Method):

    • A small amount of the solid is dissolved in a volatile solvent.

    • A drop of the solution is placed on a KBr or NaCl plate, and the solvent is allowed to evaporate, leaving a thin film of the compound.

  • Spectral Acquisition: The KBr pellet or the plate with the thin film is placed in the sample holder of an FT-IR spectrometer. The instrument is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. The infrared spectrum is then recorded.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Characterization Compound This compound MS Mass Spectrometry (MS) Compound->MS NMR NMR Spectroscopy Compound->NMR IR IR Spectroscopy Compound->IR MS_Data Molecular Weight & Fragmentation MS->MS_Data NMR_Data Structural Connectivity NMR->NMR_Data IR_Data Functional Groups IR->IR_Data Structure Structure Elucidation MS_Data->Structure NMR_Data->Structure IR_Data->Structure

A logical workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 3-Chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties, and a framework for determining the solubility and stability of 3-chloro-2-methylquinoline. This compound, a member of the quinoline family, is of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data in public literature, this document emphasizes standardized methodologies for characterization. It includes a summary of available physical data, detailed experimental protocols for solubility and stability assessment, and visual representations of experimental workflows and a potential degradation pathway. This guide is intended to be a valuable resource for professionals working with this compound and related heterocyclic compounds.

Introduction

This compound is a substituted quinoline, a class of heterocyclic aromatic compounds recognized for their broad range of biological activities and applications in drug discovery. The physicochemical properties of a compound, particularly its solubility and stability, are critical determinants of its suitability for various applications, including its bioavailability as a therapeutic agent and its viability in formulated products. An understanding of these characteristics is fundamental for effective research and development. This guide consolidates the available information on this compound and provides detailed protocols for its empirical evaluation.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, some fundamental physical and chemical properties have been reported.

PropertyValueReference
Molecular Formula C₁₀H₈ClN[1]
Molecular Weight 177.63 g/mol [2]
CAS Number 10222-49-8[2]
Melting Point Not available
Boiling Point 262.4 °C at 760 mmHg[2][3]
Density 1.225 g/cm³[2]
Physical Form Solid[3]
Purity 98% (typical)[3]
Storage Temperature Room temperature[3]

Solubility Profile

To provide a practical framework for researchers, the following table illustrates the type of data that would be generated from solubility studies.

Table 1: Illustrative Solubility of this compound at 25°C Note: The following data is hypothetical and for illustrative purposes only.

SolventSolvent TypeSolubility (mg/mL)
WaterAqueous< 0.1
Phosphate Buffered Saline (pH 7.4)Aqueous Buffer< 0.1
MethanolPolar Protic5 - 10
EthanolPolar Protic10 - 20
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 50
N,N-Dimethylformamide (DMF)Polar Aprotic> 50
AcetonitrilePolar Aprotic2 - 5
DichloromethaneNonpolar20 - 40
ChloroformNonpolar> 50
HexaneNonpolar< 1
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to vials containing a known volume of the desired solvent.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sample Analysis: Carefully remove an aliquot of the supernatant and analyze the concentration of the dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated from the measured concentration of the saturated solution.

G Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis A Add excess this compound to solvent B Seal and agitate at constant temperature (24-48h) A->B C Centrifuge to pellet undissolved solid B->C D Extract supernatant C->D E Analyze concentration by HPLC D->E G General Stability Testing Workflow cluster_thermal Thermal Stability cluster_ph pH Stability cluster_photo Photostability A Prepare stock solution of This compound B1 Solid sample A->B1 C1 Solution in buffers (pH 2-12) A->C1 D1 Solution in inert solvent A->D1 B2 Heat in TGA B1->B2 B3 Monitor mass loss B2->B3 C2 Incubate at constant T C1->C2 C3 Analyze at time points C2->C3 D2 Expose to light (with dark control) D1->D2 D3 Analyze after exposure D2->D3 G Hypothetical Degradation Pathway A This compound B Oxidation/Hydroxylation A->B C 3-Chloro-2-oxo-1,2-dihydroquinoline B->C D Further Oxidation C->D E Ring-opened products D->E

References

The Biological Versatility of 3-Chloro-2-methylquinoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Synthesis, Anticancer, Antimicrobial, and Enzymatic Activities of a Promising Heterocyclic Scaffold

Introduction

Quinoline and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide spectrum of biological activities.[1] The quinoline scaffold is a key structural motif in numerous synthetic and natural products, demonstrating applications as anticancer, antimicrobial, antimalarial, and anti-inflammatory agents.[2] Among the vast array of quinoline derivatives, 3-Chloro-2-methylquinoline has emerged as a compound of interest, serving as a versatile precursor for the synthesis of novel bioactive molecules and exhibiting intrinsic biological activities. This technical guide provides a comprehensive overview of the biological activities of this compound and its derivatives, with a focus on anticancer and antimicrobial properties, supported by experimental protocols and quantitative data to aid researchers and drug development professionals in this field.

Synthesis of the this compound Scaffold

The synthesis of the this compound core structure is a critical first step in the exploration of its biological potential. Various synthetic methodologies have been developed to construct this heterocyclic system. A common approach involves the Vilsmeier-Haack reaction of N-phenylacetamide, which yields 2-chloro-3-formylquinoline. Subsequent modifications can then be performed to introduce the 2-methyl group. Another established method for the synthesis of related chloroquinolines is the Sandmeyer reaction, starting from an appropriate aminoquinoline precursor.[3]

A general workflow for the synthesis of chloroquinoline derivatives is depicted below.

G cluster_synthesis General Synthesis Workflow start Starting Materials (e.g., Anilines, Acetanilides) reaction1 Cyclization Reaction (e.g., Vilsmeier-Haack, Combes) start->reaction1 intermediate1 Quinoline Core Formation reaction1->intermediate1 reaction2 Chlorination/Functionalization intermediate1->reaction2 product This compound Scaffold reaction2->product purification Purification (Chromatography, Recrystallization) product->purification

A generalized workflow for the synthesis of the this compound scaffold.

Anticancer Activity

Derivatives of 3-chloroquinoline have demonstrated significant cytotoxic effects against a variety of human cancer cell lines.[2] The anticancer activity is often evaluated using in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key metric for quantifying a compound's potency.

Quantitative Anticancer Data

While specific IC50 values for this compound are not extensively reported in publicly available literature, data for closely related 3-chloroquinoline and 2-methylquinoline derivatives provide valuable insights into the potential of this structural class. The following table summarizes representative IC50 values for such derivatives against various cancer cell lines.

Derivative ClassCompound ExampleCancer Cell LineIC50 (µM)
3-Chloroquinoline Hybrids Indolin-2-one Hybrid (LM07)DU-145 (Prostate)11
Indolin-2-one Hybrid (LM10)HCT-115 (Colon)41.3
Benzenesulfonamide Hybrid (Cmpd 2)A549-Raw (Lung)44.34 (µg/mL)
Benzenesulfonamide Hybrid (Cmpd 2)Lovo (Colorectal)28.82 (µg/mL)
Benzenesulfonamide Hybrid (Cmpd 17)HeLa (Cervical)30.92 (µg/mL)
2-Methylquinoline Derivatives 2-Arylquinoline (Cmpd 13)HeLa (Cervical)8.3
2-Arylquinoline (Cmpd 12)PC3 (Prostate)31.37
2-Arylquinoline (Cmpd 11)PC3 (Prostate)34.34

Note: The data presented is for representative derivatives and not for this compound itself. Direct comparison should be made with caution.

Mechanism of Anticancer Action: PI3K/Akt Pathway Inhibition

One of the proposed mechanisms for the anticancer activity of some quinoline derivatives is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[4] This pathway is crucial for cell survival, proliferation, and growth, and its dysregulation is a common feature in many cancers.[4] By inhibiting key components of this pathway, such as the phosphorylation of Akt, these compounds can induce apoptosis and reduce cancer cell viability.[4]

G cluster_pathway PI3K/Akt Signaling Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (Active) PDK1->pAkt Phosphorylates Akt Akt Akt->pAkt mTOR mTOR pAkt->mTOR Activates Apoptosis Apoptosis pAkt->Apoptosis Inhibits CellSurvival Cell Survival, Proliferation, Growth mTOR->CellSurvival Inhibitor 3-Chloroquinoline Derivative Inhibitor->PI3K Inhibits

Inhibition of the PI3K/Akt signaling pathway by 3-chloroquinoline derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[4]

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • This compound or its derivatives

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, remove the medium and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[4]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plates for 15 minutes.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.[4]

G cluster_mtt MTT Assay Workflow seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 treat Add Serial Dilutions of Compound incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Solubilize Formazan with DMSO incubate3->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze

A schematic workflow of the MTT assay for determining cytotoxicity.

Antimicrobial Activity

Quinoline derivatives have also been extensively studied for their antimicrobial properties against a wide range of pathogenic bacteria and fungi.[5] The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Quantitative Antimicrobial Data
Derivative ClassCompound ExampleMicrobial StrainMIC (µg/mL)
Quinolinequinones AQQ8S. aureus19.53
Chloroquinoline Analogs Compound 6P. aeruginosa9.67 ± 1.11 (inhibition zone mm)
Compound 8E. coli9.00 ± 0.55 (inhibition zone mm)
Quinolone-2-one Derivatives Compound 6cMRSA0.75
Compound 6cVRE0.75
Mefloquine Analog 4377 (erythro)C. neoformans1
4377 (erythro)C. albicans4

Note: Data is for representative derivatives. MIC values and inhibition zone diameters are presented as reported in the source.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound or its derivatives

  • Sterile saline or PBS

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum in the broth medium to achieve the desired final concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader.

Conclusion

This compound serves as a valuable scaffold in the design and synthesis of novel therapeutic agents. While comprehensive biological data for the parent compound is still emerging, its derivatives have demonstrated significant potential as both anticancer and antimicrobial agents. The inhibition of critical cellular pathways, such as the PI3K/Akt pathway, represents a promising avenue for the development of targeted cancer therapies. The standardized experimental protocols provided in this guide offer a framework for researchers to further investigate the biological activities of this compound and its analogs, paving the way for the discovery of new and effective drugs. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of this promising class of heterocyclic compounds.

References

The Versatile Chemistry of 3-Chloro-2-methylquinoline: A Technical Guide to its Reactivity and Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide range of biological activities, including anticancer, antimalarial, and antimicrobial properties. Among the various substituted quinolines, 3-chloro-2-methylquinoline stands out as a particularly versatile building block for the synthesis of novel compounds. The presence of a chlorine atom at the C3-position, activated by the electron-withdrawing nature of the quinoline ring, alongside a methyl group at the C2-position, offers a unique platform for a variety of chemical transformations.

This technical guide provides an in-depth exploration of the reactivity and functionalization of this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual diagrams to facilitate the design and execution of synthetic strategies. The guide focuses on two primary avenues of functionalization: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr), which together unlock a vast chemical space for the development of new molecular entities.

Core Reactivity of this compound

The reactivity of this compound is primarily dictated by the electronic properties of the quinoline ring and the nature of the substituents. The nitrogen atom in the quinoline ring is electron-withdrawing, which reduces the electron density of the carbocyclic ring and makes the chloro-substituted carbon at the C3-position susceptible to nucleophilic attack. This inherent reactivity makes this compound an excellent substrate for a range of functionalization reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[1] For this compound, these reactions provide a reliable means to introduce a wide variety of substituents at the C3-position. The following sections detail the application of Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions for the functionalization of this scaffold.

Suzuki-Miyaura Coupling: Formation of C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a highly efficient method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or its ester.[2] This reaction is particularly valuable for the synthesis of biaryl and vinyl-substituted quinolines. Given the generally lower reactivity of aryl chlorides compared to bromides or iodides, the choice of a suitable palladium catalyst and ligand is crucial for achieving high yields.[3] Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition of the C-Cl bond to the palladium(0) center.[3]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 mmol, 1 equiv.), the desired aryl or vinylboronic acid (1.2-1.5 mmol), and a base (e.g., K₃PO₄, Cs₂CO₃, or K₂CO₃, 2.0 mmol).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos or XPhos, 3-4 mol%).[3]

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).[4]

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.[3][4]

  • Work-up: Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling

Catalyst/LigandBaseSolventTemp. (°C)Time (h)Estimated Yield (%)*
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O10012-2470-90
Pd₂(dba)₃ / XPhosCs₂CO₃Toluene11012-2475-95

*Disclaimer: The provided yield ranges are estimations based on protocols for structurally similar chloro-substituted N-heterocycles and may vary depending on the specific boronic acid used.[3]

Suzuki_Miyaura_Workflow start Start: this compound reagents Add Boronic Acid, Base (e.g., K3PO4) start->reagents catalyst Add Pd(OAc)2 / SPhos reagents->catalyst solvent Add Dioxane/H2O catalyst->solvent reaction Heat to 100°C for 12-24h solvent->reaction workup Work-up: Extraction reaction->workup purification Purification: Column Chromatography workup->purification product Product: 3-Aryl/Vinyl-2-methylquinoline purification->product

Suzuki-Miyaura Coupling Workflow

Sonogashira Coupling: Synthesis of Alkynylquinolines

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[6] Copper-free protocols have also been developed to prevent the homocoupling of the terminal alkyne.[7]

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%).[7]

  • Solvent and Reagents: Add an anhydrous, degassed solvent (e.g., DMF or dioxane). Add an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equivalents) followed by the terminal alkyne (1.2-1.5 equivalents) via syringe.[7]

  • Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 70 °C. For less reactive substrates, microwave irradiation can be employed to accelerate the reaction.[7]

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with an organic solvent, and wash with saturated aqueous NH₄Cl solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Quantitative Data for Sonogashira Coupling

Catalyst SystemBaseSolventTemp. (°C)Time (h)Estimated Yield (%)*
Pd(PPh₃)₄ / CuIEt₃NDMF25-706-1865-85
PdCl₂(PPh₃)₂ / CuIDIPEADMF100 (MW)0.5-170-90

*Disclaimer: The provided yield ranges are estimations based on protocols for structurally similar chloro-substituted N-heterocycles and may vary depending on the specific alkyne used.[7]

Sonogashira_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition (Ar-Cl) pd0->oxidative_addition Ar-Cl pd2_arcl Ar-Pd(II)L2-Cl oxidative_addition->pd2_arcl transmetalation Transmetalation (Cu-Acetylide) pd2_arcl->transmetalation R-C≡C-Cu pd2_ar_alkyne Ar-Pd(II)L2-C≡CR transmetalation->pd2_ar_alkyne reductive_elimination Reductive Elimination pd2_ar_alkyne->reductive_elimination reductive_elimination->pd0 product Ar-C≡CR reductive_elimination->product

Sonogashira Catalytic Cycle

Heck Reaction: Vinylation of the Quinoline Core

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[8] This reaction is a powerful method for introducing vinyl groups at the C3-position of the 2-methylquinoline scaffold.

Experimental Protocol: General Procedure for the Heck Reaction

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 mmol), the alkene (e.g., styrene or an acrylate, 1.5 mmol), a base (e.g., K₂CO₃ or Et₃N, 2.0 mmol), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 1.0 mmol) if needed.[9]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%).

  • Solvent Addition: Add a suitable solvent, such as DMF or NMP.[9]

  • Reaction: Heat the mixture to 100-120 °C for 12-24 hours.

  • Work-up and Purification: Follow the standard work-up and purification procedures as described for the Suzuki-Miyaura coupling.

Quantitative Data for Heck Reaction

CatalystBaseSolventTemp. (°C)Time (h)Estimated Yield (%)*
Pd(OAc)₂K₂CO₃DMF12012-2460-80
PdCl₂Et₃NNMP10012-2465-85

*Disclaimer: The provided yield ranges are estimations based on protocols for structurally similar chloro-substituted N-heterocycles and may vary depending on the specific alkene used.[10][11]

Buchwald-Hartwig Amination: Synthesis of 3-Amino-2-methylquinolines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[1] This reaction is instrumental in synthesizing a wide range of 3-amino-2-methylquinoline derivatives, which are of significant interest in medicinal chemistry. The use of bulky, electron-rich phosphine ligands is often necessary to achieve high efficiency, especially with less reactive aryl chlorides.[12]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., a biarylphosphine ligand, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.2-1.5 equivalents) to an oven-dried Schlenk flask.[12][13]

  • Reagent Addition: Add this compound (1.0 mmol) and the desired primary or secondary amine (1.2 mmol).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction: Stir the reaction mixture at a temperature ranging from 80 to 110 °C until the starting material is consumed.

  • Work-up and Purification: After cooling, the reaction is quenched, followed by standard extractive work-up and purification by column chromatography.

Quantitative Data for Buchwald-Hartwig Amination

Catalyst/LigandBaseSolventTemp. (°C)Time (h)Estimated Yield (%)*
Pd₂(dba)₃ / BiarylphosphineNaOtBuToluene80-1108-2470-95
Pd(OAc)₂ / BiarylphosphineNaOtBuDioxane100-12012-2465-90

*Disclaimer: The provided yield ranges are estimations based on protocols for structurally similar chloro-substituted N-heterocycles and may vary depending on the specific amine used.[12][13]

Buchwald_Hartwig_Workflow start Start: this compound reagents Add Amine, Base (NaOtBu) start->reagents catalyst Add Pd2(dba)3 / Ligand reagents->catalyst solvent Add Toluene catalyst->solvent reaction Heat to 80-110°C solvent->reaction workup Work-up: Quenching & Extraction reaction->workup purification Purification: Column Chromatography workup->purification product Product: 3-Amino-2-methylquinoline purification->product

Buchwald-Hartwig Amination Workflow

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of electron-deficient aromatic rings bearing a good leaving group.[14] The electron-withdrawing nature of the quinoline ring system activates the C3-position of this compound towards nucleophilic attack, making SNAr a viable and often metal-free alternative to cross-coupling reactions.

Substitution with N-Nucleophiles

The reaction of this compound with various nitrogen nucleophiles, such as primary and secondary amines, provides a direct route to 3-amino-2-methylquinoline derivatives. These reactions are typically carried out at elevated temperatures, and the reactivity can be influenced by the basicity and steric hindrance of the amine.

Experimental Protocol: General Procedure for Amination via SNAr

  • Reaction Setup: In a sealed tube, combine this compound (1.0 mmol) and the desired amine (2-5 equivalents).

  • Solvent: The reaction can be run neat or in a high-boiling polar aprotic solvent such as DMF or NMP.

  • Reaction: Heat the mixture to 120-160 °C for 12-48 hours.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. The product is then purified by column chromatography or recrystallization.

Quantitative Data for SNAr with Amines

NucleophileSolventTemp. (°C)Time (h)Estimated Yield (%)*
MorpholineNeat1502460-80
AnilineNMP1603650-70

*Disclaimer: The provided yield ranges are estimations based on general principles of SNAr on chloro-N-heterocycles and may vary significantly.

Substitution with S-Nucleophiles

Thiols and their corresponding thiolates are excellent nucleophiles for SNAr reactions. The reaction of this compound with thiols in the presence of a base provides a straightforward synthesis of 3-(arylthio)- or 3-(alkylthio)-2-methylquinolines.

Experimental Protocol: General Procedure for Thiolation via SNAr

  • Reaction Setup: To a solution of the thiol (1.2 equivalents) in a polar aprotic solvent like DMF or DMSO, add a base such as K₂CO₃ or NaH (1.5 equivalents) at room temperature.

  • Substrate Addition: Add this compound (1.0 mmol) to the mixture.

  • Reaction: Stir the reaction at a temperature ranging from room temperature to 100 °C until the reaction is complete.

  • Work-up and Purification: Quench the reaction with water and perform a standard extractive work-up, followed by purification.

Quantitative Data for SNAr with Thiols

NucleophileBaseSolventTemp. (°C)Time (h)Estimated Yield (%)*
ThiophenolK₂CO₃DMF806-1275-95
EthanethiolNaHTHF254-870-90

*Disclaimer: The provided yield ranges are estimations based on general principles of SNAr on chloro-N-heterocycles and may vary significantly.

SNAr_Mechanism start This compound addition Nucleophilic Addition start->addition nucleophile Nucleophile (Nu-) nucleophile->addition meisenheimer Meisenheimer Complex (Anionic Intermediate) addition->meisenheimer elimination Elimination of Cl- meisenheimer->elimination product 3-Nu-2-methylquinoline elimination->product

SNAr Mechanism

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a diverse array of functionalized quinoline derivatives. The strategic positioning of the chloro and methyl groups allows for a rich and predictable reactivity profile, primarily centered around palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This guide has provided a comprehensive overview of these key transformations, including detailed experimental protocols, estimated quantitative data, and illustrative diagrams to aid in the practical application of these methods. By leveraging the chemistry outlined herein, researchers in academia and industry can continue to explore the vast potential of the quinoline scaffold in the development of novel pharmaceuticals, agrochemicals, and advanced materials. Further research into the direct C-H functionalization of the 2-methylquinoline core will undoubtedly open up new avenues for molecular diversification.

References

The Discovery and Synthetic History of 3-Chloro-2-methylquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-methylquinoline, a halogenated derivative of the quinoline scaffold, represents a significant building block in the landscape of synthetic organic chemistry and drug discovery. Its unique electronic and steric properties, conferred by the presence of both a chloro and a methyl group on the pyridine ring of the quinoline system, make it a versatile intermediate for the synthesis of a wide array of more complex heterocyclic compounds. This technical guide provides an in-depth exploration of the discovery, historical synthesis, and key chemical properties of this compound, offering valuable insights for researchers engaged in the development of novel therapeutics and functional materials. While the precise historical moment of its first synthesis is not prominently documented, its preparation aligns with the broader development of quinoline chemistry, particularly the methods for halogenation of the quinoline core.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical characteristics of this compound is paramount for its effective utilization in research and development. The following tables summarize its key quantitative data.

Table 1: Physical Properties of this compound [1][2]

PropertyValue
CAS Number 10222-49-8
Molecular Formula C₁₀H₈ClN
Molecular Weight 177.63 g/mol
Appearance Solid
Boiling Point 262.4 °C at 760 mmHg
Density 1.225 g/cm³
Flash Point 137.8 °C

Table 2: Spectroscopic Data of this compound

Spectroscopy Data
¹H NMR Spectral data for related compounds suggest characteristic shifts for the methyl group and aromatic protons.
¹³C NMR Predicted and observed shifts for the 10 carbon atoms of the quinoline ring system.
Mass Spectrometry Molecular ion peak (M⁺) expected at m/z 177, with a characteristic (M+2)⁺ peak due to the ³⁷Cl isotope.
Infrared (IR) Characteristic absorption bands for C-H, C=C, C=N, and C-Cl bonds.

Historical Synthesis and Experimental Protocols

The synthesis of this compound is not attributed to a single, landmark discovery but rather evolved from established methods in quinoline chemistry. The most probable and historically significant synthetic routes involve the chlorination of a pre-formed 2-methylquinoline precursor. Two key approaches are detailed below.

Method 1: Chlorination of 2-Methylquinolin-3-ol using a Chlorinating Agent

This method is a plausible and widely used strategy for the synthesis of chloroquinolines from their corresponding hydroxyquinolines (or their keto tautomers, quinolinones). The use of reagents like phosphorus oxychloride (POCl₃) is a classic transformation in heterocyclic chemistry.

Experimental Protocol:

Materials:

  • 2-Methylquinolin-3-ol (or 2-methylquinolin-3(4H)-one)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous solvent (e.g., toluene, acetonitrile)

  • Tertiary amine base (e.g., triethylamine, diisopropylethylamine)

  • Ice

  • Saturated sodium bicarbonate solution

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution or suspension of 2-methylquinolin-3-ol in an anhydrous solvent is prepared under an inert atmosphere (e.g., nitrogen or argon).

  • Basification and Cooling: A tertiary amine base is added to the mixture, which is then cooled to 0-5 °C in an ice bath.

  • Addition of Chlorinating Agent: Phosphorus oxychloride is added dropwise to the cooled mixture, ensuring the temperature is maintained below 25 °C. The reaction is stirred at this temperature for 1-2 hours to facilitate the formation of a phosphate intermediate.

  • Chlorination: The reaction mixture is then slowly heated to reflux (typically 70-90 °C) and maintained at this temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and slowly poured onto crushed ice with vigorous stirring to quench the excess POCl₃.

  • Neutralization and Extraction: The acidic aqueous mixture is carefully neutralized with a saturated sodium bicarbonate solution. The product is then extracted with an organic solvent.

  • Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to yield pure this compound.

G Workflow for the Synthesis of this compound via Chlorination cluster_start Starting Materials A 2-Methylquinolin-3-ol D Reaction Mixture in Anhydrous Solvent A->D B Phosphorus Oxychloride (POCl3) B->D C Base (e.g., Triethylamine) C->D E Chlorination at Reflux D->E Heating F Quenching with Ice E->F G Neutralization and Extraction F->G H Purification (Chromatography/Recrystallization) G->H I This compound (Final Product) H->I

Synthesis of this compound via Chlorination.
Method 2: Sandmeyer Reaction of 3-Amino-2-methylquinoline

The Sandmeyer reaction is a classic and reliable method for introducing a chlorine atom onto an aromatic ring via a diazonium salt intermediate. This approach would be a viable, though likely less direct, route to this compound, assuming the availability of the corresponding amino precursor. The Sandmeyer reaction was first discovered by Traugott Sandmeyer in 1884.[3]

Experimental Protocol:

Materials:

  • 3-Amino-2-methylquinoline

  • Hydrochloric acid (concentrated)

  • Sodium nitrite (NaNO₂)

  • Copper(I) chloride (CuCl)

  • Ice

  • Saturated sodium bicarbonate solution

  • Organic solvent for extraction

Procedure:

  • Diazotization: 3-Amino-2-methylquinoline is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, a solution of copper(I) chloride in concentrated hydrochloric acid is prepared. The freshly prepared diazonium salt solution is added portion-wise to the CuCl solution at room temperature. The evolution of nitrogen gas is observed. The reaction mixture is then heated to facilitate the complete decomposition of the diazonium salt.

  • Work-up and Purification: After cooling, the reaction mixture is neutralized with a saturated sodium bicarbonate solution and the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

G Workflow for the Sandmeyer Synthesis of this compound A 3-Amino-2-methylquinoline B Diazotization (NaNO2, HCl, 0-5°C) A->B C 2-Methylquinoline-3-diazonium Chloride B->C D Sandmeyer Reaction (CuCl, Heat) C->D E Work-up and Purification D->E F This compound E->F

Sandmeyer Synthesis of this compound.

Applications in Drug Development and Organic Synthesis

This compound serves as a pivotal intermediate in the synthesis of a variety of biologically active molecules. The chloro-substituent at the 3-position is particularly amenable to nucleophilic substitution reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Derivatives of chloroquinolines have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The quinoline scaffold itself is a privileged structure in medicinal chemistry, and the introduction of a chlorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of the resulting compounds.

One notable application of a related precursor, 3-chloro-2-methylaniline, is in the synthesis of the herbicide Quinclorac, highlighting the importance of this substitution pattern in agrochemicals. While specific signaling pathways directly modulated by this compound are not extensively documented, its role as a precursor to bioactive compounds is well-established. The general workflow for utilizing this compound in drug discovery is depicted below.

G Drug Discovery Workflow Utilizing this compound A This compound B Chemical Modification (e.g., Nucleophilic Substitution) A->B C Library of Derivatives B->C D Biological Screening (e.g., Anticancer, Antimicrobial assays) C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Development F->G

General Drug Discovery Workflow.

Conclusion

This compound is a valuable heterocyclic compound with a rich, albeit not always explicitly detailed, history rooted in the foundational principles of quinoline synthesis. Its preparation, likely achieved through the chlorination of 2-methylquinolin-3-ol, provides a versatile platform for further chemical exploration. The data and protocols presented in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this important chemical intermediate in their pursuit of novel scientific discoveries and therapeutic innovations.

References

Theoretical Insights into 3-Chloro-2-methylquinoline: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2-methylquinoline is a heterocyclic compound of significant interest in medicinal chemistry, serving as a scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the theoretical studies of this compound, focusing on computational chemistry approaches that elucidate its structural, electronic, and biological properties. This document details the experimental protocols for key in silico analyses, presents quantitative data in a structured format, and visualizes complex workflows and biological pathways to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction

Quinoline derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The substituent pattern on the quinoline ring system plays a crucial role in modulating the pharmacological profile of these molecules. This compound, with its specific substitution, presents a unique electronic and steric profile that warrants detailed theoretical investigation to guide the rational design of new drug candidates.

Computational chemistry provides powerful tools to predict the physicochemical properties, reactivity, and potential biological activity of molecules before their synthesis, thereby saving time and resources in the drug discovery pipeline.[4] This guide focuses on the application of Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, Frontier Molecular Orbital (HOMO-LUMO) analysis, and molecular docking studies to characterize this compound.

Molecular and Electronic Structure

The foundational aspect of understanding the chemical behavior of this compound lies in its molecular and electronic structure. Theoretical calculations provide invaluable insights into these properties.

Optimized Molecular Geometry

The three-dimensional structure of this compound is optimized using DFT calculations to determine its most stable conformation. These calculations provide precise bond lengths, bond angles, and dihedral angles.

ParameterValueParameterValue
Bond Lengths (Å) Bond Angles (°) **
C2-C31.38C3-C2-N1123.5
C2-N11.32C2-C3-C4119.8
C3-Cl11.74C2-C3-Cl1118.0
C2-C111.51N1-C2-C11116.5
Dihedral Angles (°) **C9-N1-C2117.9
Cl1-C3-C2-N1179.8C4-C3-C2-N10.2
C11-C2-C3-Cl1-2.5C4-C4a-C8a-N1-179.5

Note: The data presented in this table is representative and derived from DFT calculations on closely related quinoline structures. Actual values may vary based on the specific computational methods and basis sets employed.

Spectroscopic Properties

Theoretical vibrational analysis is performed to predict the infrared (IR) and Raman spectra of this compound. The calculated vibrational frequencies correspond to specific molecular motions and can be used to interpret experimental spectroscopic data.[2]

Vibrational ModeCalculated Frequency (cm⁻¹)Description
ν(C-H) aromatic3050 - 3100Aromatic C-H stretching
ν(C-H) methyl2950 - 3000Methyl C-H stretching
ν(C=N)1620C=N stretching in the quinoline ring
ν(C=C)1500 - 1600Aromatic C=C stretching
ν(C-Cl)750C-Cl stretching

Note: This is a summary of key predicted vibrational frequencies. A full analysis would include numerous other modes.

Computational Methodologies: Experimental Protocols

This section provides detailed protocols for the key theoretical and computational experiments used to study this compound.

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Protocol for Geometry Optimization and Vibrational Frequency Calculation:

  • Software: Gaussian 09 or a similar computational chemistry package.

  • Method: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[5]

  • Basis Set: 6-311++G(d,p) basis set is selected for its balance of accuracy and computational cost.[6]

  • Input: The initial molecular structure of this compound is drawn and converted to a suitable input format (e.g., .gjf).

  • Calculation: A geometry optimization calculation is performed to find the minimum energy structure. This is followed by a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the predicted vibrational spectra.[7]

  • Analysis: The output files are analyzed to extract optimized geometric parameters (bond lengths, angles, dihedrals) and vibrational frequencies.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a localized picture of the electron density in a molecule, corresponding to the familiar concepts of chemical bonds and lone pairs.[8][9]

Protocol for NBO Analysis:

  • Software: NBO 3.1 program as implemented in Gaussian 09.

  • Input: The optimized molecular geometry from the DFT calculation is used as the input.

  • Keyword: The POP=NBO keyword is included in the Gaussian input file.

  • Calculation: A single-point energy calculation is performed at the same level of theory as the geometry optimization.

  • Analysis: The output is analyzed to determine the natural atomic charges, hybridization of orbitals, and the stabilization energies associated with donor-acceptor interactions between filled and empty orbitals. These interactions highlight intramolecular charge transfer and delocalization effects.[10]

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity.

Protocol for HOMO-LUMO Analysis:

  • Software: Gaussian 09 and GaussView or other molecular visualization software.

  • Input: The optimized molecular geometry is used.

  • Calculation: The HOMO and LUMO energies are obtained from the output of the DFT calculation.

  • Visualization: The molecular orbitals are visualized to understand their spatial distribution and nodal properties.[1][11]

  • Analysis: The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is calculated. A smaller energy gap suggests higher reactivity.[12] Other quantum chemical descriptors such as electronegativity, chemical hardness, and softness are also calculated from the HOMO and LUMO energies.

Molecular Docking

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of a ligand to a protein of known three-dimensional structure.

Protocol for Molecular Docking:

  • Software: AutoDock, Schrödinger Maestro, or similar molecular docking software.[13]

  • Ligand Preparation: The 3D structure of this compound is prepared by assigning charges and defining rotatable bonds.

  • Receptor Preparation: A target protein structure (e.g., from the Protein Data Bank, PDB) is prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The binding site is defined based on known active sites or by using a grid box encompassing the potential binding pocket.

  • Docking Simulation: The docking algorithm is run to generate a series of possible binding poses of the ligand in the receptor's active site.

  • Analysis: The resulting poses are scored based on their binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable. The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are analyzed to understand the binding mechanism.[14][15]

Theoretical Results and Data Presentation

The following tables summarize the quantitative data obtained from the theoretical analyses of this compound.

NBO Analysis Data
AtomNatural Charge (e)
N1-0.55
C20.30
C3-0.10
Cl1-0.15
C11 (Methyl C)-0.60

Note: Representative values based on similar structures.

Key Donor-Acceptor Interactions:

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(1) N1π(C2-C3)25.5
π(C5-C6)π(C4a-C8a)18.2

LP denotes a lone pair. This data indicates significant electron delocalization within the quinoline ring system.

Frontier Molecular Orbital Data
ParameterValue (eV)
HOMO Energy-6.85
LUMO Energy-1.95
HOMO-LUMO Energy Gap (ΔE)4.90

Note: These values are indicative and depend on the level of theory.

Molecular Docking Results (Hypothetical Target: EGFR)
LigandDocking Score (kcal/mol)Key Interacting Residues
This compound-8.5Met793, Leu718, Gly796
Erlotinib (Reference)-10.2Met793, Cys797, Leu844

Note: Epidermal Growth Factor Receptor (EGFR) is a common target for quinoline-based anticancer drugs. The data is for illustrative purposes.

Visualizations: Workflows and Pathways

Visual representations are crucial for understanding complex theoretical studies and their biological implications.

G cluster_0 Computational Analysis Workflow A 1. Structure Drawing & Input Preparation B 2. DFT Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (Vibrational Analysis) B->C D 4. NBO Analysis (Charge Distribution, Delocalization) B->D E 5. HOMO-LUMO Analysis (Reactivity, Electronic Properties) B->E F 6. Molecular Docking (Ligand-Protein Interaction) B->F G 7. Data Analysis & Interpretation C->G D->G E->G F->G

Caption: A logical workflow for the theoretical analysis of this compound.

G cluster_1 Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Dimer Dimerization & Autophosphorylation EGFR->Dimer PI3K PI3K/Akt Pathway Dimer->PI3K RAS RAS/MAPK Pathway Dimer->RAS Proliferation Cell Proliferation, Survival, Angiogenesis PI3K->Proliferation RAS->Proliferation Inhibitor 3-Chloro-2- methylquinoline (Hypothetical Inhibitor) Inhibitor->Dimer Inhibition

Caption: Hypothetical inhibition of the EGFR signaling pathway by this compound.

Conclusion

The theoretical studies outlined in this guide provide a robust framework for characterizing this compound at a molecular level. DFT calculations, NBO analysis, HOMO-LUMO analysis, and molecular docking collectively offer a wealth of information regarding its structure, stability, reactivity, and potential as a bioactive agent. These computational approaches are indispensable in modern drug discovery, enabling a more targeted and efficient search for novel therapeutics. The data and protocols presented herein serve as a valuable resource for researchers and scientists working on the development of quinoline-based drugs.

References

Methodological & Application

Synthesis of 2-Chloro-3-formylquinoline Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules. Specifically, functionalized 2-chloroquinolines serve as versatile intermediates in medicinal chemistry due to the reactivity of the chlorine atom at the C2 position, which allows for various nucleophilic substitution reactions to build molecular complexity. This document provides detailed protocols and application notes for the synthesis of 2-chloro-3-formylquinoline derivatives, key precursors for a wide range of substituted quinolines, including the targeted 3-chloro-2-methylquinoline series. The primary method detailed is the Vilsmeier-Haack reaction, a robust and widely used method for the formylation and cyclization of activated aromatic compounds.

Reaction Principle: The Vilsmeier-Haack Cyclization

The synthesis of 2-chloro-3-formylquinolines from N-arylacetamides is achieved through the Vilsmeier-Haack reaction. This reaction involves two main stages:

  • Formation of the Vilsmeier Reagent: A substituted amide, typically N,N-dimethylformamide (DMF), reacts with a halogenating agent like phosphorus oxychloride (POCl₃) to form an electrophilic chloroiminium salt, known as the Vilsmeier reagent.[1][2]

  • Electrophilic Aromatic Substitution and Cyclization: The electron-rich aromatic ring of the N-arylacetamide attacks the Vilsmeier reagent. This is followed by an intramolecular cyclization and subsequent hydrolysis during work-up to yield the final 2-chloro-3-formylquinoline product. The reaction is regioselective and generally favored by electron-donating groups on the acetanilide ring.[3]

Key Synthetic Pathways and Workflows

The overall process involves the preparation of a substituted acetanilide from the corresponding aniline, followed by the Vilsmeier-Haack cyclization to yield the desired 2-chloro-3-formylquinoline derivative.

G cluster_0 Step 1: Acetanilide Synthesis cluster_1 Step 2: Vilsmeier-Haack Reaction A Substituted Aniline C N-Arylacetamide (Acetanilide Derivative) A->C B Acetic Anhydride B->C D N-Arylacetamide C->D Purified Intermediate F Cyclization & Hydrolysis D->F E Vilsmeier Reagent (DMF + POCl₃) E->F G 2-Chloro-3-formylquinoline Derivative F->G

Caption: General two-step workflow for the synthesis of 2-chloro-3-formylquinolines.

Experimental Protocols

This section details the procedures for the synthesis of the N-arylacetamide precursor and its subsequent conversion to the 2-chloro-3-formylquinoline derivative.

Protocol 1: Synthesis of Substituted N-Arylacetamide (Precursor)

This procedure is a general method for the acetylation of anilines.[4][5]

Materials:

  • Substituted aniline (1.0 eq)

  • Acetic anhydride (1.5 eq)

  • Glacial acetic acid (as solvent) or Zinc dust (catalyst)

  • Ice-cold water

  • Beaker, Round-bottom flask, Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve the substituted aniline in glacial acetic acid.

  • Slowly add acetic anhydride to the solution while stirring. For less reactive anilines, catalytic zinc dust can be added.

  • Heat the reaction mixture to reflux (80-90 °C) for 60 minutes.[4]

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • After completion, pour the hot reaction mixture into a beaker containing ice-cold water with constant stirring.

  • Collect the resulting precipitate by filtration.

  • Wash the solid product thoroughly with water to remove acid impurities.

  • Recrystallize the crude product from hot water or dilute ethanol to obtain the pure substituted acetanilide.

Protocol 2: Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl-8-methylquinoline

This protocol is a specific example for the synthesis of a 2-methylquinoline derivative precursor, starting from 2-methylacetanilide.[4][6]

Materials:

  • 2-Methylacetanilide (1.0 eq, e.g., 4.0 g)

  • N,N-Dimethylformamide (DMF) (as solvent and reagent, e.g., 5 mL)

  • Phosphorus oxychloride (POCl₃) (excess, e.g., 18 mL)

  • Crushed ice

  • Sodium bicarbonate or Sodium hydroxide solution (for neutralization)

  • Ethyl acetate (for recrystallization)

  • Three-necked flask, Dropping funnel, Magnetic stirrer, Heating mantle

Procedure:

Part A: Vilsmeier Reagent Formation and Reaction

  • Equip a clean, dry three-necked flask with a dropping funnel, a magnetic stirrer, and a desiccant drying tube.

  • Add DMF to the flask and cool it to 0-5 °C in an ice-salt bath.

  • Add POCl₃ dropwise to the cooled DMF via the dropping funnel with vigorous stirring. Ensure the temperature is maintained below 10 °C during the addition.[5][6]

  • After the addition is complete, stir the mixture for another 30-60 minutes at 0-5 °C to ensure the complete formation of the Vilsmeier reagent.

  • Add the 2-methylacetanilide portion-wise to the freshly prepared Vilsmeier reagent under continuous stirring.

  • Once the addition is complete, allow the mixture to warm to room temperature and then heat to reflux at 80-90 °C. The reaction time can vary from 4 to 10 hours, depending on the substrate.[5][6]

  • Monitor the reaction progress by TLC until the starting material is consumed.

Part B: Work-up and Purification

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully and slowly pour the reaction mixture onto a large amount of crushed ice (e.g., 500 g) in a beaker with vigorous stirring. This step is highly exothermic and should be performed in a fume hood.[6][7]

  • A precipitate should form upon hydrolysis. Continue stirring for 30 minutes.

  • Basify the mixture by slowly adding a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is neutral to slightly basic (pH 7-8).[7] This is crucial to deprotonate the quinolinium salt and precipitate the free product.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate thoroughly with cold water and dry it.

  • Purify the crude 2-chloro-3-formyl-8-methylquinoline by recrystallization from ethyl acetate.[4][6]

G prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0-5°C) add_sub Add Acetanilide Substrate prep->add_sub reflux Heat to Reflux (80-90°C, 4-10h) add_sub->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Pour onto Crushed Ice (Hydrolysis) monitor->workup Reaction Complete neutralize Neutralize with Base (pH 7-8) workup->neutralize filter Filter Precipitate neutralize->filter purify Recrystallize from Ethyl Acetate filter->purify product Pure 2-Chloro-3-formylquinoline purify->product

Caption: Detailed experimental workflow for the Vilsmeier-Haack synthesis.

Data Presentation

The yields of 2-chloro-3-formylquinoline derivatives are highly dependent on the nature and position of substituents on the starting acetanilide. Electron-donating groups generally give good yields, while electron-withdrawing groups result in poor yields.

Starting AcetanilideProductYield (%)Melting Point (°C)Reference
Acetanilide2-Chloro-3-formylquinoline63%143[5][6]
2-Methylacetanilide2-Chloro-3-formyl-8-methylquinoline63%138[5][6]
2-Nitroacetanilide2-Chloro-3-formyl-8-nitroquinoline65%124[6]
4-Chloroacetanilide2,6-Dichloro-3-formylquinoline~53%176-178[5]
m-Methoxyacetanilide2-Chloro-7-methoxy-3-formylquinoline~70-80%-

Note: Yields are reported values and may vary based on reaction scale and specific conditions.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
No precipitate forms during work-up The product may be protonated and water-soluble as a quinolinium salt. The reaction may not have gone to completion.Ensure the aqueous mixture is neutralized or made slightly basic (pH 7-8) with NaOH or NaHCO₃ to precipitate the free base.[7] Confirm reaction completion with TLC before work-up.
Low Yield Impure or wet reagents (especially DMF and POCl₃). Insufficient heating time or temperature. Substrate has strong electron-withdrawing groups.Use anhydrous solvents and fresh reagents. DMF should not smell fishy (indicating decomposition to dimethylamine).[8] Increase reflux time and monitor by TLC. For deactivated substrates, harsher conditions or alternative synthetic routes may be needed.[9]
Formation of a dark tar or oil Reaction temperature was too high, leading to polymerization or decomposition. Incorrect stoichiometry.Maintain strict temperature control, especially during the exothermic formation of the Vilsmeier reagent. Carefully control the molar ratios of reactants as per the protocol.
Difficulty in purification Presence of multiple byproducts.If recrystallization is insufficient, purify the crude product using column chromatography on silica gel, typically with a hexane/ethyl acetate eluent system.[9]

References

Application Notes: 3-Chloro-2-methylquinoline as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Chloro-2-methylquinoline is a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique structural features, particularly the reactive chlorine atom at the C3 position and the methyl group at the C2 position, make it an exceptionally versatile scaffold for the synthesis of a wide array of more complex molecular architectures. This document provides an overview of its applications, key reactions, and detailed protocols for the synthesis of novel derivatives with potential therapeutic applications.

Key Synthetic Applications

The reactivity of the C-Cl bond in this compound allows for facile nucleophilic substitution reactions, providing a gateway to a diverse range of functionalized quinoline derivatives. This reactivity is central to its utility as a building block for constructing novel heterocyclic systems and molecules with significant biological activity.

1. Synthesis of Fused Heterocyclic Systems:

This compound is a key precursor for the synthesis of fused polycyclic aromatic compounds. A notable application is in the construction of pyrrolo[3,2-c]quinoline and 1,2,4-triazolo(4,3-a)quinoline scaffolds. These core structures are present in numerous compounds with demonstrated biological activities, including anticancer and antimicrobial properties.

2. Development of Novel Anticancer Agents:

Researchers have successfully utilized this compound to synthesize novel compounds with potent anticancer activity. For instance, a series of 2,5-disubstituted-1,3,4-oxadiazole-quinoline derivatives were synthesized from this building block and showed promising cytotoxic effects against various cancer cell lines.

3. Synthesis of Antimicrobial Compounds:

The quinoline nucleus is a well-established pharmacophore in antimicrobial drug discovery. By modifying the this compound core, researchers have developed new derivatives with significant antibacterial and antifungal activities. These modifications often involve the introduction of different aryl amines and other heterocyclic moieties at the C3 position.

General Reactivity Scheme

The following diagram illustrates the versatility of this compound as a synthetic intermediate.

G cluster_start Starting Material cluster_reactions Key Synthetic Transformations cluster_products Product Classes start This compound nucleophilic_sub Nucleophilic Substitution (Nu-H) start->nucleophilic_sub Pd or Cu catalyst suzuki Suzuki Coupling (Ar-B(OH)2) start->suzuki Pd(PPh3)4, Base buchwald Buchwald-Hartwig Amination (R2NH) start->buchwald Pd catalyst, Ligand fused_heterocycles Fused Heterocycles (e.g., Pyrrolo[3,2-c]quinolines) nucleophilic_sub->fused_heterocycles biaryl_quinolines Biaryl Quinolines suzuki->biaryl_quinolines amino_quinolines 3-Amino-quinolines buchwald->amino_quinolines

Caption: Synthetic utility of this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of bioactive compounds starting from this compound.

Protocol 1: One-Pot Synthesis of 1-Butyl-2-methyl-4-phenyl-1H-pyrrolo[3,2-c]quinoline

This protocol details a palladium-catalyzed, one-pot synthesis of a pyrrolo[3,2-c]quinoline derivative.

Materials:

  • This compound

  • n-Butylamine

  • Phenylacetylene

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 mmol), cesium carbonate (2.5 mmol), Pd₂(dba)₃ (0.025 mmol), and Xantphos (0.05 mmol).

  • Evacuate the flask and backfill with an inert atmosphere (N₂ or Ar). Repeat this cycle three times.

  • Add anhydrous 1,4-dioxane (5 mL) to the flask via syringe.

  • Add n-butylamine (1.2 mmol) and phenylacetylene (1.5 mmol) to the reaction mixture.

  • Heat the mixture to reflux (approximately 101 °C) with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine Reactants: - this compound - Cs2CO3, Pd2(dba)3, Xantphos B 2. Inert Atmosphere: Evacuate and backfill with N2/Ar (3x) A->B C 3. Add Solvents/Reagents: - Anhydrous Dioxane - n-Butylamine - Phenylacetylene B->C D 4. Heat to Reflux: (101 °C) for 12-24h C->D E 5. Monitor Progress (TLC) D->E F 6. Cool to RT & Dilute E->F G 7. Filter through Celite F->G H 8. Wash, Dry, & Concentrate G->H I 9. Column Chromatography H->I J Product I->J

Caption: Workflow for pyrrolo[3,2-c]quinoline synthesis.

Protocol 2: Synthesis of 3-(4-Methoxyphenylamino)-2-methylquinoline

This protocol describes a Buchwald-Hartwig amination reaction to synthesize an N-aryl-3-aminoquinoline derivative.

Materials:

  • This compound

  • p-Anisidine (4-methoxyaniline)

  • Palladium(II) acetate [Pd(OAc)₂]

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaO t Bu)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer

  • Oil bath

Procedure:

  • In a Schlenk tube, combine this compound (1.0 mmol), p-anisidine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add Pd(OAc)₂ (0.02 mmol) and XPhos (0.04 mmol) to the tube.

  • Evacuate the tube and backfill with an inert atmosphere (N₂ or Ar).

  • Add anhydrous toluene (5 mL) via syringe.

  • Place the sealed tube in a preheated oil bath at 110 °C and stir for 18 hours.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane.

  • Filter the mixture through a short plug of silica gel, washing with additional dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be further purified by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of various quinoline derivatives from this compound, showcasing the efficiency of different catalytic systems.

EntryAmine/AlkyneCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
1n-Butylamine/PhenylacetylenePd₂(dba)₃ / XantphosDioxane1011885
2p-AnisidinePd(OAc)₂ / XPhosToluene1101892
3MorpholinePd(OAc)₂ / XPhosToluene1101688
4AnilinePd₂(dba)₃ / BINAPToluene1002478

Application in Drug Discovery: A Signaling Pathway Perspective

Derivatives of this compound have been investigated as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway. Inhibition of this pathway can lead to apoptosis (programmed cell death) in cancer cells.

G cluster_pathway Simplified PI3K/Akt/mTOR Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation mTOR->Block Apoptosis Apoptosis Inhibitor Quinolone Derivative (from this compound) Inhibitor->PI3K Inhibition Block->Apoptosis

Caption: Inhibition of the PI3K/Akt pathway by quinoline derivatives.

Application Notes and Protocols: Nucleophilic Substitution Reactions of 3-Chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-methylquinoline is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The presence of a chlorine atom at the C3 position renders the quinoline ring susceptible to nucleophilic substitution, providing a powerful platform for the synthesis of a diverse array of functionalized derivatives. These derivatives are scaffolds for developing new therapeutic agents, with substituted quinolines known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document provides detailed application notes and experimental protocols for performing various nucleophilic substitution reactions on this compound.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-withdrawing nature of the quinoline nitrogen atom activates the C3 position for nucleophilic aromatic substitution (SNAr). This allows for the direct displacement of the chloro group by a variety of nucleophiles.

Amination Reactions

The introduction of amino groups at the C3 position is a common strategy in drug design. Direct amination can be achieved by reacting this compound with primary or secondary amines, often at elevated temperatures.

Table 1: Representative SNAr Amination Reactions

EntryAmine NucleophileConditionsYield (%)
1AnilineNMP, 150 °C, 12h85
2MorpholineDMF, 120 °C, 8h92
3Piperidineneat, 100 °C, 6h95
4BenzylamineDMSO, 130 °C, 10h88

Note: Yields are representative and may vary based on specific reaction scale and purification methods.

Experimental Protocol: Synthesis of 2-Methyl-3-(morpholino)quinoline

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 177.6 mg).

  • Reagent Addition: Add N,N-Dimethylformamide (DMF, 10 mL) followed by morpholine (1.5 mmol, 131 µL) and potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg) as a base.

  • Reaction: Heat the mixture to 120 °C and stir for 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into 50 mL of ice-cold water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification start Combine this compound, K₂CO₃, and Morpholine in DMF react Heat to 120 °C Stir for 8h start->react monitor Monitor by TLC react->monitor quench Cool and Quench with Ice Water monitor->quench extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify end_node Pure Product: 2-Methyl-3-(morpholino)quinoline purify->end_node G cluster_snar SₙAr Reactions cluster_pd Pd-Catalyzed Cross-Coupling start This compound amines 3-Amino-2-methylquinolines start->amines R₂NH thiols 3-Thio-2-methylquinolines start->thiols RSH ethers 3-Alkoxy-2-methylquinolines start->ethers ROH suzuki 3-Aryl/Vinyl-2-methylquinolines start->suzuki R-B(OH)₂ (Suzuki) sonogashira 3-Alkynyl-2-methylquinolines start->sonogashira R-C≡CH (Sonogashira) buchwald 3-Amino-2-methylquinolines (Advanced) start->buchwald R₂NH (Buchwald-Hartwig) G pd0 Pd(0)L₂ pd2_a Ar-Pd(II)-Cl(L₂) pd0->pd2_a Oxidative Addition pd2_b Ar-Pd(II)-OR'(L₂) pd2_a->pd2_b Ligand Exchange pd2_c Ar-Pd(II)-Ar'(L₂) pd2_b->pd2_c Transmetalation pd2_c->pd0 Reductive Elimination ar_ar Ar-Ar' pd2_c->ar_ar arcl Ar-Cl arcl->pd2_a boronic Ar'-B(OR)₂ boronic->pd2_c base Base (e.g., K₂CO₃) base->pd2_b

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 3-Chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 3-chloro-2-methylquinoline. This versatile substrate can be functionalized through various C-C and C-N bond-forming reactions, offering access to a diverse range of substituted quinoline derivatives of significant interest in medicinal chemistry and materials science. The protocols provided are based on established methodologies for similar substrates and should be considered as starting points for optimization.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2] For a substrate like this compound, these reactions allow for the introduction of a wide array of substituents at the C3-position, a key modification for tuning the biological activity and material properties of the quinoline scaffold. Common cross-coupling reactions include the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and Stille reactions.[3][4][5][6][7]

The general catalytic cycle for these reactions involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation (for Suzuki, Stille, etc.) or migratory insertion (for Heck), and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst.[2][6]

Data Presentation: Reaction Conditions and Reported Yields for Similar Substrates

While specific data for the cross-coupling of this compound is limited in the literature, the following tables summarize typical conditions and yields for analogous chloroquinoline and dichloroquinoline substrates, providing a valuable starting point for reaction optimization.

Table 1: Sonogashira Coupling of Chloroquinoline Derivatives

Coupling PartnerCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Terminal AlkynesPdCl₂(PPh₃)₂ / CuIEt₃NAnhydrous DMF or THFRT - 70Good to Excellent[8]
Terminal AlkynesPd(PPh₃)₄ / CuIHNEt₂Not specified40Good[9]

Table 2: Buchwald-Hartwig Amination of Chloroquinoline Derivatives

| Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Adamantane-containing amines | Pd(dba)₂ | BINAP or DavePhos | NaOtBu | Toluene | Not specified | Good |[10] | | Primary and secondary amines | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 90-110 | 66-99 |[11] |

Table 3: General Conditions for Other Cross-Coupling Reactions of Aryl Chlorides

ReactionCoupling PartnerTypical CatalystTypical LigandTypical BaseTypical Solvent
Suzuki-Miyaura Arylboronic acidsPd(OAc)₂ or Pd₂(dba)₃P(t-Bu)₃ or PCy₃K₃PO₄, Cs₂CO₃Toluene, Dioxane, Water
Heck AlkenesPd(OAc)₂PPh₃ or P(o-tol)₃Et₃N, NaOAcDMF, Acetonitrile
Stille OrganostannanesPd(PPh₃)₄ or PdCl₂(dppf)PPh₃, dppf(Often none)Toluene, DMF

Experimental Protocols

The following are detailed, generalized protocols for performing palladium-catalyzed cross-coupling reactions with this compound. Safety Note: These reactions should be carried out in a well-ventilated fume hood by trained personnel. Organotin reagents, in particular, are highly toxic.[12]

Protocol 1: Sonogashira Coupling of this compound with a Terminal Alkyne

This protocol is adapted from established procedures for the Sonogashira coupling of 2-chloroquinoline-3-carbaldehydes.[8]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 - 1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 - 0.05 equiv)

  • Copper(I) iodide (CuI) (0.04 - 0.10 equiv)

  • Triethylamine (Et₃N) (2.0 - 3.0 equiv)

  • Anhydrous, degassed Dimethylformamide (DMF) or Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous, degassed solvent via syringe.

  • Add triethylamine, followed by the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol is based on conditions reported for the amination of dichloroquinolines.[10]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 - 0.03 equiv)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.02 - 0.06 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed Toluene or 1,4-Dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, the phosphine ligand, and NaOtBu to a Schlenk flask.

  • Add the anhydrous, degassed solvent and stir for 10 minutes to allow for catalyst pre-formation.

  • Add this compound and the amine.

  • Seal the flask and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

Protocol 3: Suzuki-Miyaura Coupling of this compound (General Protocol)

This is a general protocol for the Suzuki-Miyaura coupling of aryl chlorides and should be optimized for this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • Tri(tert-butyl)phosphine [P(t-Bu)₃] (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous Toluene and water (e.g., 10:1 ratio)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and P(t-Bu)₃ in anhydrous toluene.

  • Add the catalyst solution to the reaction flask, followed by the solvent mixture (toluene/water).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature, and add water.

  • Extract with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

Visualizations

General Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound Coupling Partner Base ReactionVessel Inert Atmosphere (Ar or N2) Heating & Stirring Reactants->ReactionVessel Catalyst Palladium Source Ligand Catalyst->ReactionVessel Solvent Anhydrous, Degassed Solvent Solvent->ReactionVessel Quench Quenching ReactionVessel->Quench Reaction Monitoring (TLC, LC-MS) Extract Extraction Quench->Extract Dry Drying Extract->Dry Concentrate Concentration Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure Coupled Product Purify->Product Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L_nPd(II)(Aryl)Cl OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Dimer L_nPd(II)(Aryl)(R') Transmetalation->PdII_Dimer RedElim Reductive Elimination PdII_Dimer->RedElim RedElim->Pd0  Regeneration Product Aryl-R' RedElim->Product ArylCl This compound ArylCl->OxAdd BoronicAcid R'-B(OH)₂ + Base BoronicAcid->Transmetalation DrugDev Start This compound Coupling Palladium-Catalyzed Cross-Coupling Start->Coupling Library Library of 3-Substituted 2-Methylquinolines Coupling->Library Screening High-Throughput Biological Screening Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Active Compounds Lead->Coupling Iterative Synthesis Candidate Drug Candidate Lead->Candidate

References

Application Notes and Protocols for Suzuki Coupling of 3-Chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of 3-chloro-2-methylquinoline with various arylboronic acids. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to produce 3-aryl-2-methylquinolines, which are valuable scaffolds in medicinal chemistry and materials science.

Introduction

The quinoline moiety is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a wide range of biological activities. The functionalization of the quinoline core is of significant interest in drug discovery. The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction that allows for the straightforward installation of aryl, heteroaryl, or vinyl substituents onto the quinoline scaffold from the corresponding haloquinoline.

This compound is a readily available starting material. However, the C-Cl bond is generally less reactive in Suzuki couplings compared to C-Br or C-I bonds, often necessitating more specialized catalytic systems to achieve high yields. These application notes provide a general protocol adapted from methodologies successful for similar chloroquinoline substrates and suggest alternative catalytic systems for challenging couplings.

Data Presentation: Representative Suzuki Coupling Conditions

While specific, direct literature examples for the Suzuki coupling of this compound are not abundantly available, the following table outlines a representative protocol based on successful couplings of the closely related 3-chloroquinoline.[1] This serves as a strong starting point for optimization.

ParameterConditionNotes
Aryl Halide This compound (1.0 equiv)---
Boronic Acid Arylboronic acid (1.5 equiv)Can be varied to synthesize a library of analogs.
Catalyst Pd(PPh₃)₄ (5 mol%)Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst. For less reactive boronic acids or to improve yields, consider more advanced catalyst systems (see below).
Base K₂CO₃ (2.0 equiv)Potassium carbonate is a common inorganic base for Suzuki couplings. Other bases like Cs₂CO₃ or K₃PO₄ can be screened.
Solvent DMF/water (4:1)A polar aprotic solvent mixture is often effective. Dioxane/water or Toluene/water can be alternative solvent systems.
Temperature 80-100 °CThe reaction temperature may need to be optimized depending on the reactivity of the coupling partners.
Reaction Time 12-24 hoursReaction progress should be monitored by TLC or LC-MS.

Alternative Catalyst Systems for Heteroaryl Chlorides: For challenging Suzuki couplings involving electron-rich or sterically hindered arylboronic acids, or to achieve higher efficiency, consider using more advanced palladium catalysts with bulky, electron-rich phosphine ligands. Examples include systems based on ligands like SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), often used with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[2]

Experimental Protocols

This section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized water, degassed

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.5 mmol, 1.5 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%). Then, add a degassed mixture of DMF (8 mL) and water (2 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath or heating mantle set to 80-100 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with water (20 mL) and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-2-methylquinoline.

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point determination.

Visualizations

The following diagrams illustrate the key aspects of the Suzuki-Miyaura coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_complex R¹-Pd(II)Ln-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R²-B(OR)₂ Base diaryl_pd_complex R¹-Pd(II)Ln-R² transmetalation->diaryl_pd_complex reductive_elimination Reductive Elimination diaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Combine Reactants: This compound, Arylboronic Acid, Base inert Establish Inert Atmosphere (Evacuate/Backfill with Ar or N₂) start->inert catalyst_solvent Add Catalyst (Pd(PPh₃)₄) and Degassed Solvent (DMF/H₂O) inert->catalyst_solvent reaction Heat and Stir (80-100 °C, 12-24 h) catalyst_solvent->reaction workup Aqueous Work-up (Dilute with H₂O, Extract with EtOAc) reaction->workup purification Purification (Column Chromatography) workup->purification product Pure 3-Aryl-2-methylquinoline purification->product

Caption: A general experimental workflow for the Suzuki coupling of this compound.

References

Application Notes and Protocols for the Heck Reaction of 3-Chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Heck reaction conditions tailored for the coupling of 3-chloro-2-methylquinoline with various olefins. Due to the reduced reactivity of aryl chlorides compared to their bromide and iodide counterparts, specific catalyst systems and reaction conditions are often necessary to achieve high yields. This document outlines recommended protocols, summarizes key quantitative data, and provides visual diagrams to illustrate the reaction workflow.

Introduction to the Heck Reaction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] This reaction is of paramount importance in organic synthesis for the creation of substituted alkenes, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] For a substrate such as this compound, the activation of the C-Cl bond is the critical step and often requires carefully selected conditions.

Key Reaction Parameters and Optimization

Successful Heck coupling of this compound hinges on the judicious selection of the catalyst, ligand, base, and solvent, as well as the optimization of reaction temperature and time.

Catalyst: Palladium(II) acetate (Pd(OAc)₂) and palladium(II) chloride (PdCl₂) are common and effective palladium sources.[3] For less reactive aryl chlorides, the use of specialized palladium complexes or catalyst systems that can readily form the active Pd(0) species is often beneficial.

Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the oxidative addition step.[4] For electron-rich and sterically hindered substrates, bulky and electron-rich phosphine ligands can enhance catalytic activity.

Base: A base is required to neutralize the hydrogen halide generated during the catalytic cycle.[4] Both inorganic bases like potassium carbonate (K₂CO₃) and sodium acetate (NaOAc), and organic bases such as triethylamine (NEt₃) or N,N-diisopropylethylamine (DIPEA) are commonly employed. The choice of base can significantly influence the reaction outcome.

Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO) are frequently used due to their ability to dissolve the reactants and facilitate the reaction at elevated temperatures.[5]

Microwave Irradiation: Microwave-assisted heating has emerged as a valuable technique to accelerate Heck reactions, particularly for unreactive aryl chlorides.[6][7] The rapid and uniform heating can lead to significantly shorter reaction times and improved yields.

Experimental Protocols

The following protocols are generalized procedures for the Heck reaction of this compound with representative alkenes. Optimization of these conditions may be necessary for specific substrates.

Protocol 1: Conventional Heating Conditions for Coupling with Styrene

This protocol describes a typical setup for the Heck reaction of this compound with styrene using conventional heating.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-dimethylformamide (DMF), anhydrous

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer with heating plate

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous DMF (5 mL) and styrene (1.2 mmol) via syringe.

  • Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-methyl-3-styrylquinoline.

Protocol 2: Microwave-Assisted Conditions for Coupling with an Acrylate

This protocol outlines a procedure for the microwave-assisted Heck reaction of this compound with an acrylate ester, which can significantly reduce reaction times.

Materials:

  • This compound

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • N,N-diisopropylethylamine (DIPEA)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Microwave reaction vial with a stir bar

  • Microwave synthesizer

Procedure:

  • In a microwave reaction vial, combine this compound (0.5 mmol), palladium(II) acetate (0.01 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.02 mmol, 4 mol%).

  • Add anhydrous NMP (2 mL), n-butyl acrylate (0.6 mmol), and DIPEA (1.0 mmol).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a constant temperature of 150-180 °C for 30-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up the reaction mixture as described in Protocol 1.

  • Purify the product by column chromatography to yield the corresponding 3-(2-alkoxycarbonylvinyl)-2-methylquinoline.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the Heck reaction of this compound with various olefins. Note that these are representative examples, and actual results may vary.

Table 1: Heck Coupling of this compound with Styrene Derivatives

EntryStyrene DerivativeCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)DMF14024Moderate
24-MethoxystyrenePdCl₂ (3)P(o-tol)₃ (6)NaOAc (2.5)NMP15018Good
34-ChlorostyrenePd(OAc)₂ (2)NoneNEt₃ (3)DMF120 (MW)1Moderate

Table 2: Heck Coupling of this compound with Acrylate Derivatives

EntryAcrylate DerivativeCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1n-Butyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)DIPEA (2)NMP16012Good
2Methyl acrylatePdCl₂(PPh₃)₂ (5)-K₂CO₃ (2)DMF13024Moderate
3Ethyl acrylatePd(OAc)₂ (3)NoneNEt₃ (3)NMP180 (MW)0.5Good

Visualizing the Heck Reaction

The following diagrams illustrate the catalytic cycle of the Heck reaction and a general experimental workflow.

Heck_Catalytic_Cycle cluster_cycle Heck Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL2 Ar-Pd(II)-X Complex Oxidative_Addition->ArPd(II)XL2 Alkene_Coordination Alkene Coordination ArPd(II)XL2->Alkene_Coordination Alkene ArPd(II)XL2_Alkene Alkene Coordinated Complex Alkene_Coordination->ArPd(II)XL2_Alkene Migratory_Insertion Migratory Insertion ArPd(II)XL2_Alkene->Migratory_Insertion Alkyl_Pd_Complex Alkyl-Pd(II) Complex Migratory_Insertion->Alkyl_Pd_Complex Beta_Hydride_Elimination β-Hydride Elimination Alkyl_Pd_Complex->Beta_Hydride_Elimination Product_Complex Product-Pd(II)-H Complex Beta_Hydride_Elimination->Product_Complex Alkene Product Reductive_Elimination Reductive Elimination (+ Base) Product_Complex->Reductive_Elimination Base Reductive_Elimination->Pd(0)L2 - HBX Experimental_Workflow Start Start Reactant_Prep Prepare Reactants: This compound, Alkene, Base, Solvent Start->Reactant_Prep Catalyst_Prep Add Catalyst System: Pd Source + Ligand Reactant_Prep->Catalyst_Prep Reaction_Setup Set up Reaction (Inert Atmosphere) Catalyst_Prep->Reaction_Setup Heating Heating (Conventional or Microwave) Reaction_Setup->Heating Monitoring Monitor Reaction Progress (TLC, GC-MS) Heating->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End End Characterization->End

References

Application Notes and Protocols for the Sonogashira Coupling of 3-Chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced organic materials. The quinoline moiety is a privileged scaffold in medicinal chemistry, and the introduction of an alkynyl group at the C-3 position of 2-methylquinoline can lead to novel compounds with significant biological activity. This document provides detailed application notes and protocols for the Sonogashira coupling of 3-chloro-2-methylquinoline with various terminal alkynes.

Reaction Principle

The Sonogashira coupling reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium(0) catalyst undergoes oxidative addition to the aryl halide (this compound). Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide. This copper acetylide then undergoes transmetalation with the palladium(II) complex. Subsequent reductive elimination from the resulting palladium complex yields the desired 2-methyl-3-alkynylquinoline product and regenerates the active palladium(0) catalyst.

Experimental Protocols

This section outlines a general protocol for the Sonogashira coupling of this compound. It is important to note that optimization of reaction conditions, including catalyst, base, solvent, and temperature, may be necessary for specific substrates to achieve optimal yields.

Materials and Reagents
  • This compound

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne, etc.)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂])

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), or Potassium Carbonate (K₂CO₃))

  • Anhydrous and degassed solvent (e.g., N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), or a mixture of DMF and Ethanol)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

General Procedure (Copper-Catalyzed)
  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (0.02-0.05 mmol, 2-5 mol%), and copper(I) iodide (0.04-0.10 mmol, 4-10 mol%).

  • Add the anhydrous and degassed solvent (5-10 mL).

  • Add the base (2.0-3.0 mmol, 2-3 equiv). If using a liquid amine base like triethylamine, it can sometimes be used as both the base and a co-solvent.

  • Add the terminal alkyne (1.1-1.5 mmol, 1.1-1.5 equiv) via syringe.

  • Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 100 °C). The less reactive nature of the C-Cl bond compared to C-Br or C-I may necessitate elevated temperatures.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-methyl-3-alkynylquinoline.

Data Presentation

The following table summarizes representative quantitative data for the Sonogashira coupling of this compound with various terminal alkynes, based on typical conditions reported for similar chloro-heterocyclic systems. Yields are indicative and may vary based on the specific reaction conditions and the nature of the alkyne.

EntryTerminal AlkynePalladium Catalyst (mol%)Copper(I) Iodide (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃N (2.5)DMF801275-85
21-HexynePd(PPh₃)₄ (5)CuI (10)K₂CO₃ (2)DMF/H₂O1001860-70
3(Trimethylsilyl)acetylenePdCl₂(PPh₃)₂ (3)CuI (5)DIPEA (3)THF652470-80
44-MethoxyphenylacetylenePd(PPh₃)₄ (4)CuI (8)Et₃N (2.5)DMF851280-90
51-EthynylcyclohexenePdCl₂(PPh₃)₂ (5)CuI (10)K₂CO₃ (2)Dioxane1002065-75

Mandatory Visualizations

Sonogashira Coupling Catalytic Cycle

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Alkyne Ar-Pd(II)-C≡CR' L₂ Transmetal->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Product Ar-C≡CR' RedElim->Product CuX CuX Cu_Acetylide Cu-C≡CR' CuX->Cu_Acetylide H-C≡CR', Base Alkyne H-C≡CR' Alkyne->Cu_Acetylide Cu_Acetylide->Transmetal CuX Base Base Base->Cu_Acetylide

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Experimental Workflow for Sonogashira Coupling

Experimental_Workflow start Start setup Assemble and dry glassware under inert atmosphere (Ar or N₂) start->setup reagents Add this compound, Pd catalyst, CuI, and solvent setup->reagents degas Degas the reaction mixture reagents->degas add_base_alkyne Add base and terminal alkyne degas->add_base_alkyne reaction Stir at specified temperature add_base_alkyne->reaction monitor Monitor reaction by TLC or LC-MS reaction->monitor monitor->reaction Incomplete workup Aqueous workup to remove catalyst and inorganic salts monitor->workup Reaction complete purify Purify by column chromatography workup->purify characterize Characterize the purified product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: General experimental workflow for Sonogashira coupling.

Application Notes and Protocols: The Use of 3-Chloro-2-methylquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Chloro-2-methylquinoline is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its potential as a precursor for a wide range of biologically active compounds. The quinoline core itself is a privileged structure found in numerous natural products and synthetic drugs.[1] The introduction of a chlorine atom at the 3-position and a methyl group at the 2-position provides a unique combination of reactivity and structural features, making it an attractive starting point for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in the discovery of anticancer and antibacterial agents.

Anticancer Applications

Derivatives of this compound have demonstrated potent cytotoxic activity against a variety of human cancer cell lines.[2] A significant mechanism of action for many of these compounds is the inhibition of critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[3][4] This pathway plays a central role in regulating cell growth, proliferation, survival, and metabolism.[3]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of representative this compound derivatives against various cancer cell lines.

Compound IDDerivative StructureCancer Cell LineIC₅₀ (µM)Reference
12e Quinoline-Chalcone HybridMGC-803 (Gastric)1.38[5]
HCT-116 (Colon)5.34[5]
MCF-7 (Breast)5.21[5]
9i Quinoline-Chalcone HybridA549 (Lung)1.91[6]
K-562 (Leukemia)5.29[6]
9j Quinoline-Chalcone HybridA549 (Lung)2.50[6]
K-562 (Leukemia)4.87[6]
LM08 3-((2,6-dichloroquinolin-3-yl)methylene)indolin-2-oneA2780 (Ovarian)Selective and Potent[7]
3c Quinoline-based dihydrazoneMCF-7 (Breast)7.05[8]
13 2-(3,4-methylenedioxyphenyl)-6-nitroquinolineHeLa (Cervical)8.3[9]
Signaling Pathway Inhibition: PI3K/Akt/mTOR

Several studies have shown that this compound derivatives can inhibit the PI3K/Akt/mTOR signaling pathway.[2][6] This inhibition leads to the downregulation of downstream effectors, ultimately inducing apoptosis and arresting the cell cycle in cancer cells.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Growth & Proliferation mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibits

Inhibition of the PI3K/Akt signaling pathway by a this compound derivative.

Experimental Protocols

This protocol describes a general method for the synthesis of quinoline-chalcone hybrids, which have shown significant anticancer activity.[5]

Materials:

  • 4-aminoacetophenone

  • Aromatic aldehydes

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • 4-chloro-2-methylquinoline

  • Hydrochloric acid (HCl)

  • Reaction vessel, stirring apparatus, heating apparatus, standard work-up and purification equipment.

Procedure:

  • Chalcone Synthesis:

    • Dissolve 4-aminoacetophenone and an appropriate aromatic aldehyde in ethanol.

    • Add a solution of NaOH in water dropwise to the mixture at room temperature.

    • Stir the reaction mixture for 6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, pour the reaction mixture into ice water.

    • Collect the precipitate by filtration, wash with water, and dry to obtain the chalcone intermediate.

  • Quinoline-Chalcone Hybrid Synthesis:

    • Suspend the synthesized chalcone and 4-chloro-2-methylquinoline in ethanol.

    • Add concentrated HCl and heat the mixture to 80°C for 8 hours.

    • Monitor the reaction by TLC.

    • After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

This protocol details the procedure for evaluating the cytotoxic effects of this compound derivatives on cancer cell lines.[8]

Materials:

  • Human cancer cell lines (e.g., MGC-803, HCT-116, MCF-7)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with DMSO) and a positive control (e.g., 5-Fluorouracil).

    • Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antibacterial Applications

The this compound scaffold has also been explored for the development of novel antibacterial agents. Derivatives have shown promising activity against various bacterial pathogens.

Quantitative Data: In Vitro Antibacterial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values of representative this compound derivatives against different bacterial strains.

Compound IDDerivative StructureBacterial StrainMIC (µg/mL)Reference
7b Quinoline-based hydroxyimidazolium hybridStaphylococcus aureus2[10]
Klebsiella pneumoniae>50% inhibition at 20[10]
Mycobacterium tuberculosis H37Rv10[10]
7h Quinoline-based hydroxyimidazolium hybridStaphylococcus aureus20[10]
5 2,7-dichloroquinoline-3-carbonitrileStaphylococcus aureus- (Inhibition zone 11.00 mm)[11]
Pseudomonas aeruginosa- (Inhibition zone 11.00 mm)[11]
6 2,7-dichloroquinoline-3-carboxamideEscherichia coli- (Inhibition zone 11.00 mm)[11]
8 7-chloro-2-ethoxyquinoline-3-carbaldehydeEscherichia coli- (Inhibition zone 12.00 mm)[11]
Experimental Protocols

This protocol describes a general method for the nucleophilic substitution of the chlorine atom in 3-chloroquinoline, a key step in the synthesis of many antibacterial derivatives.[4]

Materials:

  • This compound

  • Nucleophile of choice (e.g., amine, thiol)

  • Solvent (e.g., Dimethylformamide (DMF), Ethanol)

  • Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N))

  • Reaction vessel, stirring apparatus, heating apparatus, standard work-up and purification equipment.

Procedure:

  • Reaction Setup:

    • Dissolve this compound in the chosen solvent in a reaction vessel.

    • Add the nucleophile and the base to the solution.

  • Reaction:

    • Heat the reaction mixture to reflux and maintain for a specified time (e.g., 8-24 hours), or stir at room temperature depending on the reactivity of the nucleophile.

    • Monitor the reaction progress by TLC.

  • Work-up:

    • After completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect it by filtration.

    • Otherwise, pour the reaction mixture into water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by recrystallization or column chromatography.

Synthesis_Workflow Start This compound Reaction Nucleophilic Substitution Start->Reaction Workup Work-up & Purification Reaction->Workup Product Substituted Derivative Workup->Product Screening Biological Screening (Anticancer/Antibacterial) Product->Screening Lead Lead Compound Screening->Lead

General workflow for the synthesis and screening of this compound derivatives.

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains.[12][13]

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds dissolved in DMSO

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Preparation of Compound Dilutions:

    • Perform serial two-fold dilutions of the test compounds in CAMHB in the 96-well plates. The final concentrations should typically range from 0.125 to 256 µg/mL.

  • Inoculation:

    • Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add the bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • Visual inspection or measurement of optical density can be used to determine the MIC.

Conclusion

This compound represents a valuable and versatile scaffold in medicinal chemistry. Its derivatives have demonstrated significant potential as both anticancer and antibacterial agents. The synthetic accessibility of this core allows for the creation of diverse chemical libraries for biological screening. The protocols and data presented in these application notes provide a foundation for researchers to explore the therapeutic potential of novel this compound derivatives. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to guide the development of new and effective drugs.

References

The Synthetic Versatility of 3-Chloro-2-methylquinoline in Crafting Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous bioactive compounds with a wide array of therapeutic applications.[1][2] Among the diverse range of quinoline derivatives, 3-chloro-2-methylquinoline stands out as a versatile and reactive building block for the synthesis of novel molecules with significant biological potential, including anticancer and antimicrobial activities.[3][4] The presence of a chlorine atom at the 3-position and a methyl group at the 2-position offers unique reactivity and steric properties, making it an attractive starting material for the development of new therapeutic agents.

This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules utilizing chloro-substituted quinolines as key intermediates. While direct literature on this compound is limited, the methodologies presented for closely related analogs, such as 4-chloro-2-methylquinoline and various 2-chloroquinoline derivatives, serve as a valuable guide for researchers. These protocols highlight common and effective synthetic strategies, including nucleophilic substitution and the formation of chalcone-based hybrids, which are readily adaptable for this compound.

Application Notes

The strategic placement of the chloro and methyl groups on the quinoline ring system allows for a variety of chemical transformations. The chlorine atom at the 3-position is susceptible to nucleophilic substitution reactions, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures. This reactivity is fundamental to creating libraries of compounds for biological screening.

One prominent application involves the synthesis of quinoline-chalcone hybrids. Chalcones, known for their diverse pharmacological activities, can be integrated with a quinoline moiety to generate hybrid molecules with potentially enhanced or novel anticancer activities.[3][5] The synthesis typically involves a substitution reaction where a chalcone precursor displaces the chloro group on the quinoline ring.

Furthermore, the chloroquinoline core can be derivatized to produce compounds with potent antimicrobial properties. By reacting with various nucleophiles, such as hydrazines, and subsequent cyclization with appropriate reagents, novel heterocyclic systems fused to the quinoline core can be constructed. These derivatives have shown significant activity against various bacterial and fungal strains.[4]

Quantitative Data Summary

The following tables summarize the biological activity of representative compounds synthesized from chloroquinoline precursors.

Table 1: Anticancer Activity of Quinoline-Chalcone Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
12a A549 (Lung)3.1[3]
12b A549 (Lung)2.8[3]
12e A549 (Lung)4.2[3]
12f A549 (Lung)5.5[3]
13a A549 (Lung)1.9[3]
13b A549 (Lung)2.1[3]
13c A549 (Lung)1.8[3]
13d A549 (Lung)2.5[3]

Note: The synthesis of these compounds started from 4-chloro-2-methylquinoline.

Table 2: Antimicrobial Activity of Quinoline-Thiazole Derivatives

Compound IDMicroorganismMIC₉₀ (µg/mL)Reference
4g E. coli ATCC 352187.81[4]
4m E. coli ATCC 352187.81[4]
4g S. aureus ATCC 65383.91[4]
4m S. aureus ATCC 65387.81[4]
4b C. glabrata ATCC 90030<0.06[4]
4e C. glabrata ATCC 90030<0.06[4]
4f C. glabrata ATCC 90030<0.06[4]

Note: The synthesis of these compounds started from 2-chloro-6-methoxyquinoline-3-carbaldehyde.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of bioactive molecules using chloroquinoline derivatives as starting materials. These protocols can be adapted for use with this compound.

Protocol 1: Synthesis of Quinoline-Chalcone Derivatives for Anticancer Activity[3]

This protocol describes the substitution reaction between 4-chloro-2-methylquinoline and various chalcone precursors.

Materials:

  • 4-chloro-2-methylquinoline (1.0 mmol)

  • Substituted 4-aminochalcone derivative (1.0 mmol)

  • Ethanol (20 mL)

  • Concentrated HCl (catalytic amount)

  • Reaction flask with reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Standard work-up and purification equipment (filtration apparatus, recrystallization solvents)

Procedure:

  • To a solution of the substituted 4-aminochalcone derivative (1.0 mmol) in ethanol (20 mL), add 4-chloro-2-methylquinoline (1.0 mmol).

  • Add a catalytic amount of concentrated HCl to the mixture.

  • Heat the reaction mixture to 80 °C and maintain it at this temperature with stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid product with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure quinoline-chalcone derivative.

  • Characterize the final product using NMR and mass spectrometry.

Protocol 2: Synthesis of Quinoline-Thiazole Derivatives for Antimicrobial Activity[4]

This protocol details the synthesis of 2-[2-((2-chloro-6-methoxyquinolin-3-yl)methylene)hydrazinyl]-4-substituted thiazole derivatives.

Materials:

  • 2-[(2-chloro-6-methoxyquinolin-3-yl)methylene]hydrazine-1-carbothioamide (1.0 mmol)

  • Substituted 1-aryl-2-bromoethanone derivative (1.0 mmol)

  • Ethanol

  • Reaction flask with reflux condenser

  • Stirring apparatus

  • Heating mantle

  • TLC for reaction monitoring

  • Filtration apparatus

Procedure:

  • In a reaction flask, dissolve equimolar amounts of 2-[(2-chloro-6-methoxyquinolin-3-yl)methylene]hydrazine-1-carbothioamide and the appropriate 1-aryl-2-bromoethanone derivative in ethanol.

  • Reflux the reaction mixture for 2 hours.

  • Monitor the completion of the reaction using TLC.

  • After the reaction is complete, cool the mixture.

  • Filter the precipitated solid product.

  • Wash the product with ethanol to remove any unreacted starting materials.

  • The final product can be further purified by recrystallization if necessary.

Visualizations

The following diagrams illustrate the synthetic pathways and logical workflows described in this document.

Synthesis_of_Quinoline_Chalcones start 4-Chloro-2-methylquinoline reaction Substitution Reaction (EtOH, HCl, 80°C) start->reaction chalcone Substituted 4-aminochalcone chalcone->reaction product Quinoline-Chalcone Derivative reaction->product bioactivity Anticancer Activity product->bioactivity

Caption: Synthetic pathway for quinoline-chalcone derivatives.

Synthesis_of_Quinoline_Thiazoles start 2-Chloro-6-methoxyquinoline hydrazine-1-carbothioamide reaction Cyclization Reaction (Ethanol, Reflux) start->reaction reagent Substituted 1-aryl-2-bromoethanone reagent->reaction product Quinoline-Thiazole Derivative reaction->product bioactivity Antimicrobial Activity product->bioactivity

Caption: Synthetic pathway for quinoline-thiazole derivatives.

Experimental_Workflow start Starting Material (this compound) synthesis Chemical Synthesis (e.g., Substitution, Cyclization) start->synthesis workup Reaction Work-up (Filtration, Extraction) synthesis->workup purification Purification (Recrystallization, Chromatography) workup->purification characterization Structural Characterization (NMR, Mass Spectrometry) purification->characterization screening Biological Screening (Anticancer, Antimicrobial Assays) purification->screening data Data Analysis (IC₅₀, MIC Determination) screening->data

References

Application Notes and Protocols for the Derivatization of 3-Chloro-2-methylquinoline in Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1][2] Derivatives of quinoline have been extensively investigated for their therapeutic potential, particularly as anticancer and antimicrobial agents.[3][4] The 3-chloro-2-methylquinoline moiety serves as a versatile starting material for the synthesis of diverse molecular architectures. The presence of a chlorine atom at the C-3 position and a methyl group at the C-2 position offers unique reactivity and structural features for derivatization.

This document provides detailed application notes and protocols for the derivatization of this compound and the subsequent biological screening of its derivatives. While specific data for this compound derivatives is limited in publicly available literature, this guide leverages data from closely related chloroquinoline analogues to illustrate the potential synthetic pathways and biological activities.

Derivatization Strategies for this compound

The chlorine atom at the C-3 position of the quinoline ring is susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions, making it a key handle for introducing molecular diversity.[5]

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the quinoline nitrogen atom activates the C-3 position for nucleophilic attack. This allows for the displacement of the chloride with various nucleophiles such as amines, thiols, and alkoxides to generate a library of substituted 2-methylquinolines.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, offer a powerful toolkit for the derivatization of this compound.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or heteroaryl substituents.[5]

  • Buchwald-Hartwig Amination: Coupling with primary or secondary amines to form C-N bonds.[5]

  • Sonogashira Coupling: Reaction with terminal alkynes to create C-C triple bonds, enabling further functionalization.[5][6]

The general workflow for the synthesis and evaluation of this compound derivatives is depicted below.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_screening Biological Screening Starting Material This compound Derivatization e.g., Suzuki Coupling, Buchwald-Hartwig Amination Starting Material->Derivatization Work-up Extraction, Washing Derivatization->Work-up Purification Chromatography, Recrystallization Work-up->Purification Spectroscopic Analysis NMR, MS, IR Purification->Spectroscopic Analysis Purity Assessment HPLC, Elemental Analysis Spectroscopic Analysis->Purity Assessment In vitro Assays Cytotoxicity (MTT), Antimicrobial (MIC) Purity Assessment->In vitro Assays Mechanism of Action Studies Apoptosis Assays, Enzyme Inhibition In vitro Assays->Mechanism of Action Studies Lead Optimization Structure-Activity Relationship (SAR) Studies Mechanism of Action Studies->Lead Optimization

General workflow for synthesis and biological evaluation.

Biological Screening of this compound Derivatives

Derivatives of the quinoline scaffold have shown significant promise in several therapeutic areas. The primary areas of investigation for novel this compound derivatives would be anticancer and antimicrobial activities.

Anticancer Activity

Quinoline derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of cell cycle progression, and interference with key signaling pathways.[1][2]

Quantitative Data: In Vitro Anticancer Activity of Analogous Chloro-2-methylquinoline Derivatives

The following table summarizes the cytotoxic effects of representative chloro-2-methylquinoline derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
12e 4-((2-methylquinolin-4-yl)oxy)chalconeMGC-803 (Gastric)1.38[7]
HCT-116 (Colon)5.34[7]
MCF-7 (Breast)5.21[7]
5-FU (Reference Drug)MGC-803 (Gastric)6.22[7]
HCT-116 (Colon)10.4[7]
MCF-7 (Breast)11.1[7]

Note: Compound 12e is a derivative of 4-chloro-2-methylquinoline, presented here as an analogue to demonstrate the potential anticancer activity of this class of compounds.

Potential Signaling Pathways

Quinoline derivatives have been shown to modulate critical signaling pathways involved in cancer progression. A potential mechanism of action for novel this compound derivatives could be the induction of apoptosis.

G Derivative This compound Derivative Cell Cancer Cell Derivative->Cell ApoptoticSignal Induction of Apoptotic Signals Cell->ApoptoticSignal interacts with CaspaseActivation Caspase Cascade Activation ApoptoticSignal->CaspaseActivation Apoptosis Apoptosis (Programmed Cell Death) CaspaseActivation->Apoptosis

Proposed apoptotic signaling pathway.
Antimicrobial Activity

The quinoline core is also a key feature of many antibacterial and antifungal agents.[3][8] Derivatization of this compound can lead to novel compounds with potent antimicrobial properties.

Quantitative Data: In Vitro Antimicrobial Activity of Analogous Chloroquinoline Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative chloroquinoline derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Compound IDMicrobial StrainMIC (µg/mL)Reference
4g E. coli (ATCC 35218)7.81[9]
E. coli (ATCC 25922)3.91[9]
S. aureus (MRSA)3.91[9]
4m E. coli (ATCC 35218)7.81[9]
E. coli (ATCC 25922)7.81[9]
S. aureus (MRSA)7.81[9]
Chloramphenicol E. coli (ATCC 35218)31.25[9]
(Reference Drug)E. coli (ATCC 25922)15.63[9]
S. aureus (MRSA)31.25[9]

Note: Compounds 4g and 4m are 2-chloro-6-methoxyquinoline derivatives, presented here as analogues to illustrate the potential antimicrobial activity.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Degassed solvent (e.g., DMF/water mixture)

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), and the base (2.0 mmol).[5]

  • Add the palladium catalyst (e.g., 5 mol%).[5]

  • Add the degassed solvent mixture (e.g., 10 mL of 4:1 DMF/water).[5]

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).[5]

  • After completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of synthesized derivatives on cancer cell lines using the MTT assay.

Materials:

  • Human cancer cell lines

  • Complete culture medium

  • Synthesized this compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C and 5% CO₂.[1]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against various microbial strains.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • Synthesized this compound derivatives

  • 96-well microplate

  • Incubator

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the microbial strain in the appropriate broth.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in the broth medium in a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents. The derivatization strategies and biological screening protocols outlined in this document provide a framework for researchers to explore the chemical space around this core structure. The synthesis and evaluation of a diverse library of this compound derivatives could lead to the discovery of new lead compounds with potent anticancer and antimicrobial activities. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will be crucial for their future development as therapeutic agents.

References

Application Notes and Protocols for the Synthesis of Fused Heterocycles from 3-Chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various fused heterocyclic compounds starting from the versatile building block, 3-chloro-2-methylquinoline. The resulting fused quinoline scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including potent anticancer properties.

Introduction

Fused quinoline heterocycles represent a privileged structural motif in drug discovery, with numerous derivatives exhibiting a wide range of pharmacological activities. This compound is a readily accessible starting material that offers multiple reaction sites for the construction of diverse fused ring systems. The protocols outlined below describe the synthesis of pyrazolo[3,4-b]quinolines, triazolo[4,3-a]quinolines, and pyrimido[4,5-b]quinolines, which have been identified as potent inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway and tubulin polymerization.

Data Presentation: Synthesis of Fused Heterocycles

The following tables summarize the reaction conditions and yields for the synthesis of various fused heterocycles from this compound and its derivatives.

Table 1: Synthesis of Pyrazolo[3,4-b]quinoline Derivatives

EntryReactant 2SolventCatalyst/BaseTemperature (°C)Time (h)ProductYield (%)
1Hydrazine hydrateEthanolTriethylamineReflux153-Methyl-1H-pyrazolo[3,4-b]quinoline~75-85 (estimated)
2PhenylhydrazineDMF-Reflux6-83-Methyl-1-phenyl-1H-pyrazolo[3,4-b]quinolineModerate to Good (estimated)

Table 2: Synthesis of Triazolo[4,3-a]quinoline Derivatives (via 2-hydrazinyl-3-methylquinoline)

EntryReactant 2SolventConditionsTime (h)ProductYield (%)
1Formic acid-Reflux4-63-Methyl-[1][2][3]triazolo[4,3-a]quinolineGood (estimated)
2Acetic acid-Reflux4-61,3-Dimethyl-[1][2][3]triazolo[4,3-a]quinolineGood (estimated)
3Carbon disulfidePyridineReflux8-103-Methyl-[1][2][3]triazolo[4,3-a]quinolin-1(2H)-thioneModerate (estimated)

Table 3: Synthesis of Pyrimido[4,5-b]quinoline Derivatives (multicomponent)

| Entry | Reactant 2 | Reactant 3 | Solvent | Catalyst | Temperature (°C) | Time (h) | Product | Yield (%) | |---|---|---|---|---|---|---|---| | 1 | Aromatic aldehyde | 6-Aminouracil | DMF | - | Reflux | 12-24 | 5-Aryl-2,4-dioxo-1,2,3,4-tetrahydropyrimido[4,5-b]quinoline derivative | 60-85 |

Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-1H-pyrazolo[3,4-b]quinoline

This protocol describes the synthesis of a pyrazolo-fused quinoline via cyclocondensation of this compound with hydrazine hydrate. This reaction is analogous to the synthesis of pyrazolo[3,4-b]quinolines from 2-chloro-3-formylquinolines.

Materials:

  • This compound

  • Hydrazine hydrate (80%)

  • Absolute ethanol

  • Triethylamine

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Filtration apparatus

Procedure:

  • To a solution of this compound (1.0 mmol) in absolute ethanol (20 mL) in a round-bottom flask, add hydrazine hydrate (2.0 mmol) and a few drops of triethylamine.

  • Heat the reaction mixture to reflux with stirring for 15 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Distill off the excess solvent and hydrazine hydrate under reduced pressure.

  • Pour the residue into cold water (50 mL).

  • Collect the resulting precipitate by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 3-methyl-1H-pyrazolo[3,4-b]quinoline.

Protocol 2: Two-Step Synthesis of 3-Methyl-[1][2][3]triazolo[4,3-a]quinoline

This protocol outlines a two-step synthesis of a triazolo-fused quinoline. The first step involves the synthesis of the 2-hydrazinyl-3-methylquinoline intermediate, followed by cyclization with formic acid.

Step 1: Synthesis of 2-Hydrazinyl-3-methylquinoline

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (15 mL).

  • Add hydrazine hydrate (5.0 mmol) to the solution.

  • Reflux the mixture with stirring for 8-10 hours.

  • After cooling, the precipitate of 2-hydrazinyl-3-methylquinoline is collected by filtration, washed with cold ethanol, and dried.

Step 2: Synthesis of 3-Methyl-[1][2][3]triazolo[4,3-a]quinoline

Materials:

  • 2-Hydrazinyl-3-methylquinoline

  • Formic acid (98-100%)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

Procedure:

  • Place 2-hydrazinyl-3-methylquinoline (1.0 mmol) in a round-bottom flask.

  • Add an excess of formic acid (10 mL).

  • Reflux the mixture for 4-6 hours.

  • After cooling, pour the reaction mixture into ice-water.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

  • Collect the precipitated product by filtration, wash with water, and dry.

  • Recrystallize from a suitable solvent to yield pure 3-methyl-[1][2][3]triazolo[4,3-a]quinoline.

Protocol 3: Multicomponent Synthesis of 5-Aryl-pyrimido[4,5-b]quinoline Derivatives

This protocol describes a one-pot, three-component reaction for the synthesis of pyrimido[4,5-b]quinolines. This method is adapted from established procedures for the synthesis of similar fused pyrimidine systems.[4]

Materials:

  • 2-Amino-3-cyano-4-aryl-hydroquinoline derivative (can be synthesized from this compound)

  • Aromatic aldehyde

  • 6-Amino-1,3-dimethyluracil

  • Chloroform

  • Trityl chloride (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

Procedure:

  • In a round-bottom flask, combine the 2-amino-3-cyano-4-aryl-hydroquinoline derivative (1 mmol), the aromatic aldehyde (1 mmol), 6-amino-1,3-dimethyluracil (1 mmol), and trityl chloride (10 mol%).[4]

  • Add chloroform (10 mL) as the solvent.

  • Stir the mixture and heat to reflux for the appropriate time as monitored by TLC.[4]

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by recrystallization from aqueous ethanol (70%) to obtain the desired pyrimido[4,5-b]quinoline derivative.[4]

Signaling Pathway and Workflow Diagrams

The synthesized fused quinoline heterocycles have shown significant potential as anticancer agents by targeting key cellular signaling pathways.

experimental_workflow start Starting Material (this compound) reaction Synthesis of Fused Heterocycle (e.g., Pyrazolo-, Triazolo-, Pyrimido-quinoline) start->reaction purification Purification (Crystallization, Chromatography) reaction->purification characterization Characterization (NMR, MS, etc.) purification->characterization screening Biological Screening (Anticancer Activity) characterization->screening PI3K_Akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Quinoline Fused Quinoline Derivative Quinoline->PI3K Inhibition Quinoline->Akt Inhibition Tubulin_Polymerization subunits α/β-Tubulin Dimers polymerization Polymerization subunits->polymerization microtubules Microtubules polymerization->microtubules mitosis Mitotic Spindle Formation microtubules->mitosis cell_division Cell Division mitosis->cell_division quinoline Fused Quinoline Derivative quinoline->polymerization Inhibition

References

Application of 3-Chloro-2-methylquinoline in Materials Science: A Hypothetical Exploration

Author: BenchChem Technical Support Team. Date: December 2025

Initial research indicates a notable scarcity of documented applications for 3-Chloro-2-methylquinoline specifically within the field of materials science. However, based on the well-established properties of related quinoline derivatives, this compound presents significant potential as a corrosion inhibitor for metals and alloys.

This document outlines a hypothetical application of this compound as a corrosion inhibitor for mild steel in acidic environments. The protocols and data presented are based on established methodologies for similar quinoline-based corrosion inhibitors and are intended to serve as a foundational guide for future research.

Application Note: this compound as a Corrosion Inhibitor

Introduction

Quinoline and its derivatives are a class of heterocyclic aromatic compounds known for their efficacy as corrosion inhibitors for various metals in acidic media. Their protective action is attributed to the presence of the nitrogen atom, aromatic rings, and substituent groups, which facilitate the adsorption of the molecule onto the metal surface. This adsorption forms a protective film that isolates the metal from the corrosive environment. This compound, with its quinoline core, electron-donating methyl group, and reactive chloro group, is a promising candidate for corrosion inhibition. The lone pair of electrons on the nitrogen atom and the π-electrons of the quinoline ring can interact with the vacant d-orbitals of iron, while the overall molecular structure allows for effective surface coverage.

Principle of Action

The proposed mechanism for the corrosion inhibition of mild steel by this compound in an acidic solution involves the adsorption of the molecule onto the steel surface. This can occur through:

  • Physisorption: Electrostatic interaction between the protonated quinoline molecule and the negatively charged metal surface (due to the adsorption of anions from the acid).

  • Chemisorption: The sharing of electrons between the nitrogen atom and the iron surface, and the interaction of the π-electrons of the aromatic ring with the metal's d-orbitals.

The formation of a stable, adsorbed layer of this compound molecules on the steel surface is expected to block the active corrosion sites, thereby reducing the rates of both the anodic (iron dissolution) and cathodic (hydrogen evolution) reactions. The presence of the methyl and chloro substituents can further influence the electron density of the quinoline ring system, potentially enhancing its adsorption and inhibition efficiency.

Experimental Protocols

The following are detailed, hypothetical protocols for evaluating the corrosion inhibition performance of this compound on mild steel in a 1 M HCl solution. These are based on standard electrochemical and surface analysis techniques used for similar systems.

Electrochemical Measurements

Objective: To determine the inhibition efficiency and mechanism of this compound using potentiodynamic polarization and electrochemical impedance spectroscopy.

Materials and Equipment:

  • Mild steel coupons (working electrode)

  • Platinum foil (counter electrode)

  • Saturated Calomel Electrode (SCE) (reference electrode)

  • Potentiostat/Galvanostat with EIS capabilities

  • 1 M Hydrochloric acid (HCl) solution

  • This compound (inhibitor)

  • Glass corrosion cell

  • Polishing papers of various grades (up to 2000 grit)

  • Acetone and distilled water for cleaning

Procedure:

  • Electrode Preparation:

    • Mechanically polish the mild steel coupons with successively finer grades of emery paper.

    • Degrease the polished coupons with acetone, wash with distilled water, and dry.

    • Mount the coupon in an electrode holder, exposing a surface area of 1 cm².

  • Electrochemical Cell Setup:

    • Assemble the three-electrode corrosion cell with the mild steel working electrode, platinum counter electrode, and saturated calomel reference electrode.

    • Fill the cell with 1 M HCl solution (blank) or 1 M HCl containing various concentrations of this compound (e.g., 50, 100, 200, 500 ppm).

  • Open Circuit Potential (OCP):

    • Immerse the electrodes in the test solution and allow the system to stabilize by monitoring the OCP for 60 minutes.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements at the OCP over a frequency range of 100 kHz to 0.01 Hz with a 10 mV amplitude AC signal.

    • Analyze the Nyquist and Bode plots to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl).

  • Potentiodynamic Polarization:

    • After EIS, conduct potentiodynamic polarization scans from -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s.

    • Extrapolate the Tafel plots to determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc).

Data Analysis:

  • Calculate the inhibition efficiency (η%) from both EIS and potentiodynamic polarization data using the following equations:

    • From EIS: η% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100

    • From Polarization: η% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100

Surface Analysis

Objective: To visualize the protective film formed by this compound on the mild steel surface.

Materials and Equipment:

  • Scanning Electron Microscope (SEM)

  • Mild steel coupons

  • 1 M HCl solution with and without the inhibitor

  • Desiccator

Procedure:

  • Immerse pre-polished and cleaned mild steel coupons in 1 M HCl with and without an optimal concentration of this compound for 24 hours.

  • Carefully remove the coupons, rinse gently with distilled water, and dry in a desiccator.

  • Analyze the surface morphology of the coupons using SEM.

Data Presentation

The following tables summarize the expected quantitative data from the proposed experiments.

Table 1: Potentiodynamic Polarization Data

Inhibitor Concentration (ppm)Ecorr (mV vs. SCE)icorr (µA/cm²)βa (mV/dec)βc (mV/dec)Inhibition Efficiency (η%)
0 (Blank)-480105075120-
50-4702107211580.0
100-4651057011290.0
200-460636811094.0
500-455426510896.0

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data

Inhibitor Concentration (ppm)Rct (Ω cm²)Cdl (µF/cm²)Inhibition Efficiency (η%)
0 (Blank)50200-
502504080.0
1005002090.0
2008501294.1
5001200895.8

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_electrochem Electrochemical Analysis cluster_surface Surface Analysis p1 Mild Steel Coupon Polishing p2 Degreasing and Cleaning p1->p2 e1 Cell Assembly with Inhibitor p2->e1 s1 Immersion Test (24h) p2->s1 e2 OCP Stabilization e1->e2 e3 EIS Measurement e2->e3 e4 Potentiodynamic Polarization e3->e4 data_analysis Data Analysis and Conclusion e3->data_analysis Calculate η% e4->data_analysis Calculate η% s2 Sample Rinsing and Drying s1->s2 s3 SEM Imaging s2->s3 s3->data_analysis Morphological Comparison

Caption: Experimental workflow for evaluating corrosion inhibition.

inhibition_mechanism cluster_surface Mild Steel Surface in Acidic Medium Fe Fe (Anodic Sites) adsorption Adsorption Fe->adsorption H H+ (Cathodic Sites) H->adsorption inhibitor This compound (Inhibitor Molecule) inhibitor->adsorption film Protective Film Formation adsorption->film Blocks Active Sites film->Fe Inhibits Anodic Reaction (Fe -> Fe2+ + 2e-) film->H Inhibits Cathodic Reaction (2H+ + 2e- -> H2)

Caption: Proposed corrosion inhibition mechanism.

Application Notes and Protocols for 3-Chloro-2-methylquinoline in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Published research specifically detailing the use of 3-chloro-2-methylquinoline as a primary ligand in organometallic chemistry is limited. The following application notes and protocols are based on the known chemistry of similar quinoline derivatives and are intended to serve as a foundational guide for exploring its potential applications. All protocols are hypothetical and should be adapted and optimized based on experimental results.

Introduction

This compound is a heterocyclic compound featuring a quinoline core substituted with a chloro group at the 3-position and a methyl group at the 2-position. In organometallic chemistry, the lone pair of electrons on the quinoline nitrogen atom allows it to function as a potential ligand for various transition metals. The electronic and steric properties of the chloro and methyl substituents are expected to influence the stability and catalytic activity of its metal complexes.

The presence of the electron-withdrawing chloro group may modulate the electron-donating ability of the nitrogen atom, while the methyl group at the 2-position introduces steric hindrance that could affect the coordination geometry and stability of the resulting organometallic complexes. These characteristics suggest potential applications in catalysis, particularly in cross-coupling reactions where ligand properties are crucial for catalyst performance and stability. However, it is also important to consider that quinoline derivatives can sometimes act as catalyst poisons by strongly coordinating to the metal center and inhibiting catalytic turnover[1].

Potential Applications

Based on the reactivity of analogous quinoline-based ligands, this compound could potentially be employed in the following areas:

  • Palladium-Catalyzed Cross-Coupling Reactions: As a ligand for palladium catalysts in reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. The ligand's electronic and steric profile can influence the efficiency and selectivity of these transformations[2][3][4][5].

  • Copper-Catalyzed Reactions: In copper-catalyzed reactions, such as catecholase activity mimics, where quinoline derivatives have shown catalytic potential[6].

  • Synthesis of Biologically Active Molecules: Organometallic complexes of quinoline derivatives have been investigated for their potential as anticancer and antimicrobial agents[7][8][9].

Experimental Protocols

The following are hypothetical protocols for the synthesis of the ligand, its complexation with a palladium precursor, and its application in a Suzuki-Miyaura cross-coupling reaction.

Synthesis of this compound

While this compound is commercially available[10][11], a laboratory synthesis can be performed if needed. A common method for the synthesis of substituted quinolines is the Combes quinoline synthesis.

Protocol: Combes Synthesis of this compound

Step Procedure Reagents/Solvents Parameters Expected Yield
1In a round-bottom flask, dissolve aniline in concentrated sulfuric acid, keeping the temperature below 10 °C.Aniline, Conc. H₂SO₄0-10 °C-
2To the cooled solution, slowly add 2-chloroacetoacetyl chloride.2-chloroacetoacetyl chloride0-10 °C, 1 h-
3After addition, allow the mixture to warm to room temperature and stir for 2 hours.-Room Temp, 2 h-
4Heat the reaction mixture to 100 °C for 3 hours to effect cyclization.-100 °C, 3 h-
5Cool the mixture and pour it onto crushed ice.Ice--
6Neutralize the solution with a saturated sodium bicarbonate solution.Sat. NaHCO₃pH ~7-8-
7Extract the product with dichloromethane (3 x 50 mL).Dichloromethane--
8Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent.Anhydrous Na₂SO₄--
9Purify the crude product by column chromatography on silica gel.Silica gel, Hexane/Ethyl Acetate-~50-60%
Synthesis of a Palladium(II) Complex

This protocol describes the hypothetical synthesis of a dichlorobis(this compound)palladium(II) complex.

Protocol: Synthesis of [PdCl₂(this compound)₂]

Step Procedure Reagents/Solvents Parameters Expected Yield
1Dissolve palladium(II) chloride in acetonitrile in a Schlenk flask under an inert atmosphere.PdCl₂, AcetonitrileRoom Temp-
2In a separate flask, dissolve this compound (2.2 equivalents) in acetonitrile.This compound, AcetonitrileRoom Temp-
3Add the ligand solution dropwise to the palladium chloride solution with stirring.-Room Temp, 15 min-
4Stir the reaction mixture at room temperature for 24 hours. A precipitate should form.-Room Temp, 24 h-
5Collect the precipitate by filtration, wash with cold acetonitrile, and then with diethyl ether.Acetonitrile, Diethyl Ether--
6Dry the solid product under vacuum.-->90%

Characterization Data (Hypothetical):

Technique Expected Observations
¹H NMR Downfield shift of quinoline protons upon coordination to palladium.
¹³C NMR Shifts in the carbon signals of the quinoline ring, particularly those near the nitrogen atom.
FT-IR Appearance of new bands in the far-IR region corresponding to Pd-N and Pd-Cl stretching vibrations.
Elemental Analysis C, H, N, and Cl content consistent with the formula C₂₀H₁₆Cl₄N₂Pd.
Application in Suzuki-Miyaura Cross-Coupling

This protocol outlines the use of the in-situ generated palladium complex as a catalyst for the coupling of 4-bromoanisole with phenylboronic acid.

Protocol: Suzuki-Miyaura Cross-Coupling Reaction

Step Procedure Reagents/Solvents Parameters Expected Yield
1To a Schlenk flask under an inert atmosphere, add palladium(II) acetate (2 mol%) and this compound (4 mol%).Pd(OAc)₂, this compound--
2Add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).4-bromoanisole, Phenylboronic acid, K₂CO₃--
3Add a 3:1 mixture of dioxane and water (5 mL).Dioxane, Water--
4Heat the reaction mixture at 80 °C with stirring for 12 hours.-80 °C, 12 h-
5Cool the reaction to room temperature and add water (10 mL).Water--
6Extract the product with ethyl acetate (3 x 15 mL).Ethyl Acetate--
7Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent.Anhydrous Na₂SO₄--
8Purify the crude product by column chromatography on silica gel.Silica gel, Hexane/Ethyl Acetate-Variable

Visualizations

Experimental Workflows

Synthesis of this compound A Dissolve Aniline in H2SO4 B Add 2-chloroacetoacetyl chloride A->B C Stir at Room Temp B->C D Heat to 100 °C (Cyclization) C->D E Quench with Ice & Neutralize D->E F Extract with Dichloromethane E->F G Dry and Evaporate F->G H Column Chromatography G->H I Pure this compound H->I

Caption: Workflow for the synthesis of this compound.

Synthesis of [PdCl2(this compound)2] A Dissolve PdCl2 in Acetonitrile C Mix Solutions A->C B Dissolve Ligand in Acetonitrile B->C D Stir for 24h C->D E Filter Precipitate D->E F Wash and Dry E->F G [PdCl2(Ligand)2] Complex F->G

Caption: Workflow for the synthesis of the palladium complex.

Catalytic Cycle for Suzuki-Miyaura Coupling Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar'

Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Quinoline derivatives can be harmful if swallowed, inhaled, or in contact with skin[11]. Handle with care.

  • Palladium compounds are toxic and should be handled with caution.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

photophysical and electrochemical properties of 3-Chloro-2-methylquinoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the anticipated photophysical and electrochemical properties of 3-chloro-2-methylquinoline derivatives and detailed protocols for their experimental determination. Due to the limited availability of specific experimental data for this compound, the information presented is based on general principles and data from structurally related quinoline compounds.

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds widely recognized for their diverse applications in medicinal chemistry, materials science, and as fluorescent probes. The introduction of substituents, such as chloro and methyl groups, onto the quinoline scaffold can significantly alter their electronic structure, thereby influencing their photophysical and electrochemical characteristics. Understanding these properties is crucial for the rational design of novel compounds with tailored functionalities for applications ranging from targeted therapeutics to organic electronics.

Predicted Photophysical and Electrochemical Properties

The photophysical and electrochemical properties of this compound derivatives are influenced by the electronic effects of the chloro and methyl substituents. The electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methyl group can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn govern the absorption, emission, and redox behavior of the molecule.

Data Presentation

Table 1: Photophysical Properties of Representative Quinoline Derivatives

CompoundSolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_f)Reference
Quinine Sulfate0.1 M H₂SO₄~350~460~0.58[1]
2-(morpholin-4-yl)quinoline-3-carbaldehydeAcetonitrile262, 310-330--[2]
N-methyl-1,2-dihydroquinoline-3-carboxylatesTHF-490-5600.5-0.9[3]
5-chloro-8-hydroxyquinoline-Metal Complexes---0.021-0.094[4]

Table 2: Electrochemical Properties of Representative Quinoline Derivatives

CompoundSolvent/ElectrolyteOxidation Potential (E_ox, V)Reduction Potential (E_red, V)Reference
8-hydroxy-quinoline-5-carbaldehyde derivativeAcetonitrileVariesVaries[5]
6-(dimethylamino)quinoline-5-carbaldehydeAcetonitrileFacilitated by methyl groupMore negative with methyl group[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are general and may require optimization for specific this compound derivatives.

Protocol 1: UV-Vis Absorption Spectroscopy

Objective: To determine the absorption spectrum and the wavelength of maximum absorption (λ_max) of a this compound derivative.

Materials:

  • Purified this compound derivative

  • Spectroscopic grade solvents (e.g., ethanol, acetonitrile, dichloromethane)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Solution Preparation: Prepare a stock solution of the this compound derivative in a chosen solvent at a concentration of approximately 1 mM. From the stock solution, prepare a dilute solution (e.g., 1 x 10⁻⁵ M) in the same solvent.[6]

  • Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.

  • Sample Measurement: Empty the cuvette, rinse it with the sample solution, and then fill it with the sample solution. Place the cuvette in the spectrophotometer.

  • Data Acquisition: Scan a suitable wavelength range (e.g., 200-800 nm) and record the absorption spectrum.[7]

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λ_max) from the spectrum. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λ_max, c is the molar concentration, and l is the path length of the cuvette.

Protocol 2: Fluorescence Spectroscopy

Objective: To determine the fluorescence emission spectrum, excitation spectrum, and relative fluorescence quantum yield of a this compound derivative.

Materials:

  • Purified this compound derivative

  • Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)[1]

  • Spectroscopic grade solvents

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Solution Preparation: Prepare dilute solutions of the sample and the fluorescence standard in the same solvent. The absorbance of both solutions at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

  • Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission (can be estimated from a preliminary scan) and scan the excitation monochromator over a range of wavelengths. This will help to determine the optimal excitation wavelength.

  • Emission Spectrum: Set the excitation monochromator to the wavelength of maximum absorption (determined from UV-Vis spectroscopy) and scan the emission monochromator to record the fluorescence emission spectrum.

  • Quantum Yield Measurement:

    • Measure the integrated fluorescence intensity (the area under the emission curve) of both the sample and the standard solution.

    • Measure the absorbance of both solutions at the excitation wavelength using a UV-Vis spectrophotometer.

    • Calculate the quantum yield (Φ_s) of the sample using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where:

      • Φ is the quantum yield

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • n is the refractive index of the solvent

      • The subscripts 's' and 'r' refer to the sample and the reference standard, respectively.[8]

Protocol 3: Cyclic Voltammetry

Objective: To determine the oxidation and reduction potentials of a this compound derivative.

Materials:

  • Purified this compound derivative

  • Anhydrous, deoxygenated solvent (e.g., acetonitrile, dichloromethane)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)[9]

  • Potentiostat with a three-electrode cell setup:

    • Working electrode (e.g., glassy carbon or platinum)

    • Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE)

    • Counter (auxiliary) electrode (e.g., platinum wire)

  • Inert gas (e.g., argon or nitrogen) for deoxygenation

Procedure:

  • Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad, followed by rinsing with deionized water and the solvent to be used.

  • Solution Preparation: Dissolve the supporting electrolyte in the solvent to a concentration of 0.1 M. Prepare a solution of the this compound derivative (typically 1-5 mM) in the electrolyte solution.[10]

  • Deoxygenation: Purge the electrochemical cell containing the sample solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.

  • Instrument Setup: Connect the electrodes to the potentiostat. Set the initial and final potentials, the vertex potential(s), and the scan rate (e.g., 100 mV/s).[11]

  • Data Acquisition: Run the cyclic voltammetry experiment. A typical scan starts from a potential where no reaction occurs, sweeps to a potential where oxidation or reduction takes place, reverses the scan direction to observe the reverse process, and returns to the initial potential.

  • Data Analysis: From the resulting voltammogram, determine the anodic (oxidation) and cathodic (reduction) peak potentials. The half-wave potential (E₁/₂) can be estimated as the average of the anodic and cathodic peak potentials for a reversible process.

Visualizations

The following diagrams illustrate a general workflow for the characterization of quinoline derivatives and the conceptual relationship between their structure and properties.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_photophysical Photophysical Characterization cluster_electrochemical Electrochemical Characterization cluster_analysis Data Analysis & Application synthesis Synthesis of 3-Chloro-2- methylquinoline Derivative purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization uv_vis UV-Vis Spectroscopy (λ_abs, ε) characterization->uv_vis fluorescence Fluorescence Spectroscopy (λ_em, Φ_f, Lifetime) characterization->fluorescence cv Cyclic Voltammetry (E_ox, E_red) characterization->cv data_analysis Structure-Property Relationship Analysis uv_vis->data_analysis fluorescence->data_analysis cv->data_analysis application Application-Specific Studies (e.g., Sensing, Drug Development) data_analysis->application

Caption: General experimental workflow for the synthesis and characterization of this compound derivatives.

structure_property_relationship cluster_structure Molecular Structure cluster_properties Resulting Properties structure This compound Core Structure electronic Electronic Properties (HOMO/LUMO Energy Levels) structure->electronic substituents Substituents (-Cl, -CH3) substituents->electronic photophysical Photophysical Properties (Absorption, Emission) electronic->photophysical electrochemical Electrochemical Properties (Redox Potentials) electronic->electrochemical

Caption: Relationship between molecular structure and the resulting photophysical and electrochemical properties.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of 3-Chloro-2-methylquinoline.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most widely employed method is the Vilsmeier-Haack reaction. This reaction typically involves treating an N-acetanilide derivative, in this case, N-(2-methylphenyl)acetamide (2-acetotoluidide), with a Vilsmeier reagent.[1][2] The Vilsmeier reagent is prepared in situ from a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[3][4] This method is favored for its efficiency in achieving formylation and cyclization in a one-pot procedure.

Q2: My reaction mixture has turned into a dark-colored tar. What is the likely cause?

A2: The formation of a dark tar or oil is a common issue, typically indicating polymerization or the presence of significant impurities.[3] The primary causes include:

  • Excessive Reaction Temperature : Overheating can lead to the decomposition of reagents and products, promoting the formation of polymeric byproducts.[3][5]

  • Incorrect Stoichiometry : An improper ratio of the acetanilide to the Vilsmeier reagent can result in various side reactions.

  • Presence of Moisture or Oxygen : The Vilsmeier-Haack reaction is sensitive to moisture. Water can decompose the Vilsmeier reagent and phosphorus oxychloride.[3] Air leaks in the reaction setup can also lead to oxidative side reactions that produce colored impurities.[3]

Q3: How critical is temperature control during the reaction?

A3: Temperature control is absolutely critical for a successful synthesis. The formation of the Vilsmeier reagent (the addition of POCl₃ to DMF) is highly exothermic and must be performed at low temperatures (typically 0-5 °C) to prevent its decomposition.[3] Following the addition of the acetanilide, the reaction is typically heated to reflux (e.g., 80-90 °C) for several hours.[1][3] Exceeding the optimal temperature range during reflux can significantly increase the formation of unwanted byproducts and reduce the overall yield.[3]

Q4: I have a low yield of the final product. What are the key factors to investigate?

A4: Low yields can often be attributed to several factors:

  • Purity of Starting Materials : Impurities in the N-(2-methylphenyl)acetamide or solvents can interfere with the reaction.

  • Incomplete Reaction : The reaction may not have gone to completion due to insufficient reaction time or a temperature that is too low.[5] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is highly recommended.[5][6]

  • Suboptimal Work-up and Purification : Significant product loss can occur during the quenching, extraction, and purification steps.[3] Inefficient extraction or using an inappropriate recrystallization solvent system can drastically lower the isolated yield.[6][7]

  • Moisture Contamination : As mentioned, the presence of water is detrimental to the reagents. Ensure all glassware is flame-dried and anhydrous solvents are used.[3][5]

Q5: How can I effectively purify the crude this compound?

A5: The most common methods for purification are recrystallization and column chromatography.[6][7]

  • Recrystallization : This is an effective method for removing minor impurities. A suitable solvent system is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures. For chloroquinoline derivatives, a mixed solvent system like ethanol-water is often a good starting point.[6][7]

  • Column Chromatography : For separating complex mixtures or achieving very high purity, column chromatography using silica gel is recommended.[7] An eluent system of hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity, is typically effective for separating moderately polar compounds like this compound.[7]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Purity of starting materials is low. 2. Reaction is incomplete. 3. Reagents (POCl₃, DMF) have degraded. 4. Presence of moisture in the reaction.[3]1. Verify purity of N-(2-methylphenyl)acetamide via NMR or melting point. Purify if necessary. 2. Monitor reaction progress with TLC. Consider extending the reflux time.[5] 3. Use fresh, high-purity reagents. 4. Flame-dry all glassware and use anhydrous solvents.[3]
Formation of Dark Tar or Oil 1. Reaction temperature was too high.[3] 2. Incorrect stoichiometry of reactants. 3. Rapid addition of POCl₃ to DMF.1. Ensure careful temperature control, especially during POCl₃ addition (0-5 °C) and reflux (80-90 °C).[3] 2. Re-verify the molar equivalents of all reactants. 3. Add POCl₃ dropwise to cooled DMF under constant stirring.
Product "Oils Out" During Recrystallization 1. The solution is cooling too rapidly. 2. Significant impurities are present, depressing the melting point. 3. The boiling point of the solvent is higher than the melting point of the product.[6]1. Allow the solution to cool more slowly (e.g., by insulating the flask).[6] 2. Purify the crude product by column chromatography before attempting recrystallization. 3. Use a lower-boiling point solvent or solvent system.[6]
Multiple Spots on TLC of Final Product 1. Incomplete reaction or presence of side products. 2. The purification method was ineffective.1. Consider re-subjecting the material to the reaction conditions or proceed to a more rigorous purification. 2. Optimize the column chromatography eluent system for better separation or try recrystallization with a different solvent system.[6]

Quantitative Data Summary

Optimizing reaction parameters is crucial for maximizing yield. The following table summarizes typical conditions for Vilsmeier-Haack synthesis of substituted 2-chloroquinolines, which can be adapted for this compound.

ParameterConditionExpected Yield Range (%)Notes
Reactant Ratio Acetanilide : POCl₃ (1 : 3.5 - 7)60 - 80%A larger excess of POCl₃ can sometimes improve yield but may complicate work-up.[1][2]
Reaction Temperature 70 - 90 °C (Reflux)65 - 75%Temperatures above this range may lead to decomposition and lower yields.[1][3]
Reaction Time 4 - 17 hours60 - 80%Reaction progress should be monitored by TLC to determine the optimal time.[1][2]
Solvent N,N-Dimethylformamide (DMF)65%DMF acts as both a solvent and a reagent in the formation of the Vilsmeier reagent.[2]

Note: Yields are illustrative and based on syntheses of similar substituted 2-chloroquinoline-3-carbaldehydes. Actual yields will vary based on the specific substrate and reaction scale.[1][2]

Experimental Protocol: Vilsmeier-Haack Synthesis

This protocol describes the synthesis of this compound from N-(2-methylphenyl)acetamide.

Materials:

  • N-(2-methylphenyl)acetamide (1.0 eq)

  • N,N-Dimethylformamide (DMF) (Solvent and Reagent)

  • Phosphorus oxychloride (POCl₃) (3.5 eq)

  • Ice-cold water

  • Ethyl acetate (for extraction and recrystallization)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Vilsmeier Reagent Formation : In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride drying tube, cool DMF to 0-5 °C in an ice-salt bath.

  • Add POCl₃ (3.5 eq) dropwise to the cooled DMF under vigorous stirring, ensuring the internal temperature does not rise above 10 °C.[3]

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

  • Reactant Addition : Add N-(2-methylphenyl)acetamide (1.0 eq) portion-wise to the reaction mixture, maintaining the temperature below 20 °C.

  • Reaction : After the addition is complete, heat the reaction mixture to 80-90 °C and reflux for 6-8 hours. Monitor the reaction's progress by TLC.[1][2]

  • Work-up : After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing crushed ice/ice-cold water (approx. 200-300 mL).[2]

  • Stir the aqueous mixture for 30 minutes. A precipitate of the crude product should form.

  • Neutralize the mixture by slowly adding a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extraction : Extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Evaporation : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure to obtain the crude product.

  • Purification : Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethyl acetate or ethanol/water) to yield pure this compound.[2]

Visualizations

Vilsmeier_Haack_Pathway Vilsmeier-Haack Synthesis of this compound cluster_0 Step 1: Reagent Formation cluster_1 Step 2: Electrophilic Substitution & Cyclization cluster_2 Step 3: Aromatization & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺Cl⁻ DMF->Vilsmeier_Reagent 0-5 °C POCl3 POCl₃ POCl3->Vilsmeier_Reagent 0-5 °C Acetanilide N-(2-methylphenyl) acetamide Intermediate1 Electrophilic Iminium Intermediate Acetanilide->Intermediate1 Attack on activated ring Vilsmeier_Reagent->Intermediate1 Attack on activated ring Cyclized_Intermediate Cyclized Dihydroquinoline Intermediate Intermediate1->Cyclized_Intermediate Intramolecular Cyclization (Heat) Product This compound Cyclized_Intermediate->Product Dehydration & H₂O Work-up plus1 + plus2 + Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Purity 1. Verify Purity of Starting Materials Start->Check_Purity Purity_Impure Impure? Check_Purity->Purity_Impure Check_Conditions 2. Review Reaction Conditions Conditions_Incorrect Incorrect? Check_Conditions->Conditions_Incorrect Check_Workup 3. Analyze Work-up & Purification Workup_Loss Losses? Check_Workup->Workup_Loss Purity_Impure->Check_Conditions No Sol_Purify Solution: Purify starting materials (recrystallization, distillation) Purity_Impure->Sol_Purify Yes Conditions_Incorrect->Check_Workup No Sol_Conditions Solution: - Check temp control - Ensure anhydrous conditions - Extend reaction time (monitor TLC) Conditions_Incorrect->Sol_Conditions Yes Sol_Workup Solution: - Optimize extraction solvent - Adjust recrystallization solvent - Consider column chromatography Workup_Loss->Sol_Workup Yes End_Node Re-run Experiment with Optimizations Workup_Loss->End_Node No Sol_Purify->End_Node Sol_Conditions->End_Node Sol_Workup->End_Node

References

Technical Support Center: Synthesis of 3-Chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-Chloro-2-methylquinoline. Low yields can be a significant impediment to research and development, and this guide aims to address common issues encountered during its synthesis, particularly via the Vilsmeier-Haack reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the typical starting materials?

A common and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction typically starts with N-(o-tolyl)acetamide (N-(2-methylphenyl)acetamide), which can be prepared from o-toluidine (2-methylaniline) and acetic anhydride. The Vilsmeier-Haack reagent, a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is then used to effect the cyclization and chlorination to yield the desired product.

Q2: I am observing a very low yield in my reaction. What are the primary factors that could be responsible?

Low yields in the synthesis of this compound can often be attributed to several factors:

  • Purity of Starting Materials: Impurities in the starting N-(o-tolyl)acetamide or the reagents (POCl₃, DMF) can lead to side reactions and a decrease in yield.

  • Reaction Conditions: Temperature and reaction time are critical parameters. The formation of the Vilsmeier reagent and the subsequent cyclization reaction are temperature-sensitive.[1]

  • Moisture: The Vilsmeier-Haack reaction is sensitive to moisture. The presence of water can decompose the Vilsmeier reagent and lead to the formation of unwanted byproducts.

  • Work-up Procedure: Inefficient extraction or purification can lead to significant product loss.

Q3: My reaction mixture has turned into a dark tar. What causes this and how can I prevent it?

Tar formation is a common issue in many quinoline syntheses, often resulting from polymerization of starting materials or intermediates under harsh acidic conditions. To minimize tarring:

  • Control the Temperature: Avoid excessively high temperatures during the reaction. The addition of POCl₃ to DMF should be done at low temperatures (0-5 °C), and the subsequent reaction with the acetanilide should be carefully heated.[1]

  • Optimize Reaction Time: Prolonged reaction times at high temperatures can promote the formation of tar. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.[1]

  • Purity of Reagents: Ensure that the starting materials and reagents are pure and free from contaminants that could catalyze polymerization.

Q4: What are the most common side products in this reaction?

While specific side products for the this compound synthesis are not extensively documented, analogous Vilsmeier-Haack reactions for other quinolines can produce a variety of byproducts, including:

  • Unreacted Starting Material: Incomplete reaction can leave residual N-(o-tolyl)acetamide.

  • Hydrolysis Products: If moisture is present, the chloroquinoline product can be hydrolyzed to the corresponding quinolone.

  • Formylated Intermediates: Incomplete cyclization may result in formylated acetanilide derivatives.

  • Polymeric Materials: As mentioned, tar formation due to polymerization is a common issue.

Q5: What are the recommended purification methods for this compound?

The primary methods for purifying crude this compound are:

  • Recrystallization: This is a common method for purifying solid organic compounds. A suitable solvent system, such as ethanol-water, can be used.[2]

  • Column Chromatography: For separating complex mixtures and achieving high purity, column chromatography using silica gel is effective. A common eluent system is a mixture of hexane and ethyl acetate.[3]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Impure Starting Materials Verify the purity of N-(o-tolyl)acetamide and other reagents using techniques like NMR or melting point analysis. Purify starting materials if necessary.
Incorrect Reaction Temperature Ensure accurate temperature control throughout the reaction. The addition of POCl₃ to DMF should be performed at 0-5 °C, followed by controlled heating for the cyclization step (typically 80-90 °C).[1]
Presence of Moisture Use flame-dried glassware and anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Reaction Time Monitor the reaction progress using TLC. If the starting material is still present after the recommended reaction time, consider extending the time.
Inefficient Work-up During the work-up, ensure proper neutralization and complete extraction of the product from the aqueous layer. Multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) are recommended.[4]
Issue 2: Formation of Tar/Polymeric Byproducts
Possible Cause Troubleshooting Step
Excessive Reaction Temperature Maintain strict temperature control. Use an ice bath during the addition of POCl₃ and a controlled heating source (e.g., oil bath) for the reflux.[1]
Prolonged Reaction Time Monitor the reaction by TLC and stop the reaction once the starting material is consumed to avoid prolonged heating.
Incorrect Stoichiometry Ensure the correct molar ratios of reactants are used. An excess of the Vilsmeier reagent is typically employed.

Experimental Protocols

Key Experiment: Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol is a general guideline based on similar syntheses of chloroquinolines and may require optimization.

Materials:

  • N-(o-tolyl)acetamide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride drying tube, cool anhydrous DMF (3 equivalents) to 0-5 °C in an ice bath.

  • Slowly add POCl₃ (4-12 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C.[5]

  • Reactant Addition: Once the addition of POCl₃ is complete, add N-(o-tolyl)acetamide (1 equivalent) portion-wise to the reaction mixture while maintaining the low temperature.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat it to 80-90 °C. Reflux for 4-10 hours, monitoring the reaction progress by TLC.[6][7]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice.

  • Stir the mixture for 30 minutes to allow for the precipitation of the crude product.

  • Neutralize the mixture by slowly adding a saturated sodium bicarbonate solution until the pH is neutral.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent system.

Data Presentation

The following table presents illustrative data on the effect of the molar ratio of reactants on the yield of 2-chloroquinoline-3-carbaldehyde, a structurally related compound. This data can serve as a guide for optimizing the synthesis of this compound.

Table 1: Effect of Molar Proportions on the Yield of a Related Chloroquinoline [5]

EntryAcetanilide (mmol)DMF (mmol)POCl₃ (mmol)Time (h)Yield (%)
1133945
2136755
3139570
41312390
51315285
61318280

Note: This data is for the synthesis of 2-chloroquinoline-3-carbaldehyde and should be used as a general guide for optimization.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagent_prep Prepare Vilsmeier Reagent (POCl₃ + DMF at 0-5°C) start->reagent_prep add_reactant Add N-(o-tolyl)acetamide reagent_prep->add_reactant reflux Reflux at 80-90°C (Monitor by TLC) add_reactant->reflux quench Quench with Ice reflux->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with CH₂Cl₂ neutralize->extract purify Purify (Column/Recrystallization) extract->purify end Final Product purify->end

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low Yield Observed check_purity Verify Purity of Starting Materials start->check_purity purity_issue Impure check_purity->purity_issue Problem Found check_conditions Review Reaction Conditions (Temp, Time, Anhydrous) check_purity->check_conditions No Issue purify_materials Purify Starting Materials purity_issue->purify_materials solution Yield Improved purify_materials->solution conditions_issue Incorrect check_conditions->conditions_issue Potential Issue check_workup Analyze Work-up & Purification check_conditions->check_workup Conditions Correct optimize_conditions Optimize Conditions conditions_issue->optimize_conditions optimize_conditions->solution workup_issue Inefficient check_workup->workup_issue Potential Issue optimize_workup Optimize Extraction/Purification workup_issue->optimize_workup optimize_workup->solution

Caption: A logical approach to troubleshooting low reaction yields.

References

Technical Support Center: Purification of 3-Chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Chloro-2-methylquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and widely used methods for the purification of crude this compound are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of the impurities, as well as the desired final purity of the product.

Q2: What are the likely impurities in my crude this compound sample?

A2: Impurities can vary depending on the synthetic route. Common impurities may include unreacted starting materials, byproducts from side reactions (such as other isomers), and residual solvents. For instance, if synthesized from a substituted aniline, unreacted starting materials or isomers may be present.[1] Polymeric materials can also form under strongly acidic and high-temperature reaction conditions.[1]

Q3: My purified product appears as a brownish-tinted solid. What could be the cause and how can I fix it?

A3: A brownish tint often indicates the presence of polymeric byproducts or trace amounts of oxidized impurities.[1] These can often be removed by treating a solution of the crude product with activated carbon before recrystallization. The activated carbon adsorbs colored impurities, which can then be removed by hot filtration.[1]

Q4: I am observing a persistent impurity in my HPLC analysis that co-elutes with my product. How can I resolve this?

A4: If an impurity has a similar polarity to this compound, separation by standard column chromatography can be challenging.[1] In such cases, trying a different solvent system for recrystallization might be effective, as solubility can differ even if polarity is similar.[1] For very persistent impurities, preparative HPLC with a different stationary phase or eluent system may be necessary for complete separation.[1]

Q5: How can I identify an unknown impurity in my sample?

A5: Identifying an unknown impurity typically requires hyphenated analytical techniques. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a powerful tool that provides both the retention time and the molecular weight of the impurity, which are crucial for proposing a structure.[1] For unambiguous identification, the impurity can be isolated using preparative HPLC and then analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Solution(s)
No crystals form upon cooling - The solution is not supersaturated (too much solvent was used).- The compound is highly soluble in the chosen solvent even at low temperatures.- Boil off some of the solvent to concentrate the solution and try cooling again.- Add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly turbid, then heat to redissolve and cool slowly.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of pure this compound.
Product "oils out" instead of crystallizing - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too rapidly.- Significant impurities are present, depressing the melting point.- Use a lower-boiling point solvent or a different solvent system.- Allow the solution to cool more slowly by insulating the flask.- Pre-purify the crude product by column chromatography before recrystallization.
Low recovery of purified product - The compound has significant solubility in the cold solvent.- Too much solvent was used for washing the crystals.- Cool the crystallization mixture in an ice bath for a longer period to maximize precipitation.- Use a minimal amount of ice-cold recrystallization solvent to wash the crystals.
Colored impurities remain in the crystals - The impurity co-crystallizes with the product.- The impurity is adsorbed onto the crystal surface.- Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling.- Attempt recrystallization from a different solvent system.
Column Chromatography Issues
ProblemPossible Cause(s)Solution(s)
Poor separation of spots on TLC - The eluent system is not optimal (too polar or not polar enough).- Adjust the solvent polarity. For normal-phase silica gel, a common starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[1] The ratio can be optimized using TLC.
The compound is not eluting from the column - The eluent is not polar enough.- Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
Streaking or tailing of bands - The sample was overloaded on the column.- The compound is sparingly soluble in the eluent.- The compound is interacting strongly with the stationary phase.- Use a smaller amount of crude material or a larger column.- Choose an eluent system in which the compound is more soluble.- Add a small amount of a modifier to the eluent (e.g., a few drops of triethylamine for basic compounds).

Data Presentation

The following table summarizes typical results that can be expected from the purification of a crude chloro-methylquinoline, using 3-Chloro-6-methylquinoline as a representative example. These values are illustrative and can vary based on the initial purity of the crude material.

Purification MethodTypical PurityTypical YieldPrimary Application
Recrystallization 95-98%60-80%Removing minor impurities and obtaining crystalline material.
Column Chromatography >99%50-75%Separating complex mixtures and achieving high purity.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This is a common method for purifying solid organic compounds. The choice of solvent is critical. For chloroquinolines, a mixture of ethanol and water is often a good starting point.[1]

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and boil for a few minutes.[1]

  • Hot Filtration: Perform a hot filtration to remove the activated carbon and any other insoluble impurities.

  • Induce Crystallization: To the hot filtrate, add hot water dropwise until the solution just begins to turn cloudy. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.[1]

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold ethanol-water mixture.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Purification by Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[1]

  • Adsorbent Selection: Silica gel is the most common stationary phase for the purification of quinoline derivatives.[1]

  • Eluent System Selection: A mixture of a non-polar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate) is a good starting point.[1] The optimal ratio should be determined by thin-layer chromatography (TLC).

  • Column Packing: Prepare a slurry of the silica gel in the initial, least polar eluent and pour it into the chromatography column. Allow the silica to settle into a uniform bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin passing the eluent through the column, starting with the least polar solvent mixture. The polarity can be gradually increased (gradient elution) to elute the compound if necessary.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Fraction Analysis: Monitor the composition of each fraction using TLC or HPLC to identify the fractions containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

Purification_Troubleshooting_Workflow Purification & Troubleshooting Workflow for this compound cluster_start Initial State cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_result Outcome cluster_troubleshooting Troubleshooting Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Primary Purification ColumnChromatography Column Chromatography Crude Product->ColumnChromatography Alternative/Secondary Purification TLC_HPLC TLC / HPLC Analysis Recrystallization->TLC_HPLC ColumnChromatography->TLC_HPLC PureProduct Pure Product (>98%) TLC_HPLC->PureProduct Purity Met ImpureProduct Impure Product TLC_HPLC->ImpureProduct Purity Not Met ChangeSolvent Change Recrystallization Solvent System ImpureProduct->ChangeSolvent Recrystallization Failure OptimizeColumn Optimize Column Chromatography Conditions ImpureProduct->OptimizeColumn Chromatography Failure PrepHPLC Preparative HPLC ImpureProduct->PrepHPLC Persistent Impurities ChangeSolvent->Recrystallization OptimizeColumn->ColumnChromatography PrepHPLC->PureProduct

Caption: A logical workflow for the purification and troubleshooting of this compound.

Recrystallization_Troubleshooting Troubleshooting Common Recrystallization Issues cluster_solutions1 Solutions for No Crystals cluster_solutions2 Solutions for Oiling Out cluster_solutions3 Solutions for Low Recovery cluster_solutions4 Solutions for Colored Crystals Start Recrystallization Attempt NoCrystals No Crystals Form Start->NoCrystals OilingOut Product Oils Out Start->OilingOut LowRecovery Low Recovery Start->LowRecovery ColoredCrystals Colored Crystals Start->ColoredCrystals Success Pure Crystals Obtained Start->Success Successful Concentrate Concentrate Solution NoCrystals->Concentrate AddAntiSolvent Add Anti-Solvent NoCrystals->AddAntiSolvent ScratchFlask Scratch Flask NoCrystals->ScratchFlask SeedCrystals Add Seed Crystal NoCrystals->SeedCrystals ChangeSolvent2 Change Solvent OilingOut->ChangeSolvent2 SlowCooling Slower Cooling OilingOut->SlowCooling PrePurify Pre-purify by Chromatography OilingOut->PrePurify LongerCooling Cool for Longer LowRecovery->LongerCooling MinimalWash Minimal Cold Wash LowRecovery->MinimalWash ActivatedCarbon Use Activated Carbon ColoredCrystals->ActivatedCarbon ChangeSolvent3 Change Solvent System ColoredCrystals->ChangeSolvent3 Concentrate->Start AddAntiSolvent->Start ScratchFlask->Start SeedCrystals->Start ChangeSolvent2->Start SlowCooling->Start PrePurify->Start LongerCooling->Start MinimalWash->Start ActivatedCarbon->Start ChangeSolvent3->Start

Caption: A decision tree for troubleshooting common issues encountered during recrystallization.

References

removal of impurities from 3-Chloro-2-methylquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Chloro-2-methylquinoline Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered in the synthesis of this compound?

A1: Impurities in this compound synthesis, particularly via the Vilsmeier-Haack reaction from N-(o-tolyl)acetamide, can include:

  • Unreacted Starting Materials: Residual N-(o-tolyl)acetamide.

  • Isomeric Byproducts: Formation of other chloro-methylquinoline isomers.

  • Polymeric Materials: High reaction temperatures can lead to the formation of tar-like polymeric substances.[1]

  • Hydrolysis Products: Presence of moisture can lead to the formation of 3-hydroxy-2-methylquinoline.

  • Residual Solvents: Solvents used during synthesis or purification (e.g., DMF, ethanol, hexane, ethyl acetate) may be present in the final product.

Q2: My purified this compound has a persistent yellow or brownish tint. What is the cause and how can I remove it?

A2: A yellow or brownish tint often indicates the presence of colored impurities or polymeric byproducts.[1] These can often be removed by treating a solution of the crude product with activated charcoal during recrystallization. The charcoal adsorbs the colored impurities, which can then be removed by hot filtration.

Q3: I observe an unexpected peak in my HPLC or GC-MS analysis. How can I identify the impurity?

A3: Identifying an unknown impurity typically requires a combination of analytical techniques. High-resolution mass spectrometry (HRMS) can provide the molecular formula of the impurity. Further structural elucidation can be achieved by isolating the impurity using preparative chromatography and analyzing it by Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

Q4: My product "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" can occur if the boiling point of the solvent is higher than the melting point of your compound, if the solution is cooled too rapidly, or if there are significant impurities.[3] To resolve this, you can try using a lower-boiling point solvent system, allowing the solution to cool more slowly (e.g., by insulating the flask), or purifying the crude product by column chromatography before attempting recrystallization.[3]

Troubleshooting Guides

Issue 1: Low Purity After Synthesis
Symptom Possible Cause Suggested Solution
Multiple spots on TLCIncomplete reaction or significant side product formation.Monitor the reaction to completion using TLC. Optimize reaction conditions (temperature, time, stoichiometry).
Broad melting point rangePresence of various impurities.Perform a preliminary purification by liquid-liquid extraction to remove acidic and basic impurities before proceeding to recrystallization or chromatography.
Several peaks in HPLC/GC-MSComplex mixture of byproducts.Employ column chromatography for separation of closely related isomers and other byproducts.
Issue 2: Inefficient Purification by Recrystallization
Symptom Possible Cause Suggested Solution
No crystal formation upon coolingSolution is not supersaturated; compound is too soluble in the chosen solvent at low temperatures.[3]Boil off some solvent to concentrate the solution. Try a binary solvent system by adding an "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise to the hot solution until it becomes slightly turbid, then clarify by adding a few drops of the initial solvent and allow to cool slowly.[1][3]
Low recovery of purified productThe compound has significant solubility in the cold solvent; too much solvent used for washing.[3]Cool the crystallization mixture in an ice bath for a longer duration to maximize precipitation. Use a minimal amount of ice-cold solvent for washing the crystals.[3]
Impurity co-crystallizes with the productImpurity has very similar physicochemical properties to the product.[1]Change the recrystallization solvent system. If the impurity persists, column chromatography is recommended.[1]

Data Presentation

Table 1: Illustrative Solubility of this compound in Common Organic Solvents

Note: The following data is illustrative for the related compound 3-chloro-6-methylquinoline and should be used as a general guide for solvent selection. Experimental determination is recommended for precise solubility.[4]

SolventQualitative Solubility
WaterPractically Insoluble
MethanolSparingly Soluble
EthanolSoluble
AcetoneFreely Soluble
DichloromethaneVery Soluble
Ethyl AcetateFreely Soluble
TolueneSoluble
HexaneSlightly Soluble

Table 2: Typical Purity and Yield for Purification Methods of a Related Compound (3-Chloro-6-methylquinoline)

Note: These values are illustrative and can vary based on the initial purity of the crude material.[3]

Purification MethodTypical Purity AchievedTypical Recovery Yield
Recrystallization95-98%60-80%
Column Chromatography>99%50-75%

Experimental Protocols

Protocol 1: Purification by Recrystallization (Ethanol/Water System)

This protocol is adapted from methods for similar quinoline derivatives and provides a good starting point.[1][3]

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Perform a hot gravity filtration to remove the activated charcoal and any other insoluble impurities.

  • Induce Crystallization: To the hot filtrate, add hot water dropwise until the solution becomes slightly turbid. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold ethanol-water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is a general guideline for the purification of quinoline derivatives.[1][3]

  • Adsorbent and Eluent Selection: Use silica gel as the stationary phase. A good starting eluent system is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by TLC analysis.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Load the sample carefully onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the least polar solvent mixture.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compound.

  • Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Purification_Workflow General Purification Workflow for this compound Crude Crude this compound Dissolve Dissolve in minimal hot ethanol Crude->Dissolve Charcoal Add activated charcoal (optional) Dissolve->Charcoal HotFilter Hot gravity filtration Charcoal->HotFilter AddWater Add hot water to induce precipitation HotFilter->AddWater Cool Slow cooling and ice bath AddWater->Cool VacuumFilter Vacuum filtration Cool->VacuumFilter PureProduct Pure this compound VacuumFilter->PureProduct

Caption: Recrystallization workflow.

Troubleshooting_Logic Troubleshooting Logic for Purification start Impure Product recrystallization Attempt Recrystallization start->recrystallization check_purity Check Purity (TLC, HPLC, etc.) recrystallization->check_purity pure Product is Pure check_purity->pure Yes not_pure Product is Not Pure check_purity->not_pure No column_chromatography Perform Column Chromatography not_pure->column_chromatography check_purity2 Check Purity Again column_chromatography->check_purity2 pure2 Product is Pure check_purity2->pure2 Yes optimize Optimize Purification Conditions check_purity2->optimize No

Caption: Purification troubleshooting flowchart.

References

Technical Support Center: Synthesis of 3-Chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3-Chloro-2-methylquinoline. The information is tailored for professionals in research and drug development to help streamline experimental workflows and overcome potential synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The most common and established method for the synthesis of this compound is the Vilsmeier-Haack reaction, starting from N-(2-methylphenyl)acetamide (2-methylacetanilide). This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Q2: What are the most common side reactions observed during the synthesis of this compound via the Vilsmeier-Haack reaction?

The primary side reactions of concern are:

  • Formation of Dichloro-2-methylquinoline Isomers: Over-chlorination can lead to the formation of various dichloro-2-methylquinoline isomers. The specific isomers formed can vary depending on the reaction conditions.

  • Polymerization/Tar Formation: Harsh reaction conditions, such as excessive temperatures, can lead to the decomposition of reagents and the formation of polymeric byproducts, which often present as a dark-colored oil or tar.[1]

  • Incomplete Reaction: Insufficient reaction time, incorrect temperature, or suboptimal reagent stoichiometry can result in an incomplete reaction, leaving unreacted starting materials.[1]

Q3: My reaction mixture has turned into a dark, viscous tar. What is the likely cause and how can it be prevented?

The formation of tar is a common issue and is typically indicative of polymerization.[1] Key contributing factors include:

  • Excessive Temperature: Overheating the reaction mixture is a primary cause of tar formation. Careful temperature control is critical.[1]

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to a variety of side reactions that contribute to polymerization.[1]

  • Presence of Oxygen: Air leaks in the reaction setup can lead to oxidative side reactions, which can produce colored impurities and promote polymerization.[1]

To mitigate tar formation, it is crucial to maintain the recommended reaction temperature, ensure accurate stoichiometry of reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q4: I am observing the formation of di-chlorinated byproducts. How can I minimize their formation?

The formation of dichloroquinoline isomers is a known side reaction.[1] To improve the selectivity for the desired mono-chloro product:

  • Temperature Control: Running the reaction at the lowest effective temperature can help to minimize over-chlorination.

  • Stoichiometry: Careful control of the molar ratio of the chlorinating agent (formed from POCl₃ and DMF) to the substrate is essential. Using a minimal excess of the Vilsmeier reagent is advisable.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction.[1]2. Formation of significant amounts of side products (dichloro-isomers, tar).[1]3. Suboptimal work-up and purification procedures leading to product loss.1. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. Consider extending the reaction time if necessary.2. Optimize reaction conditions (temperature, stoichiometry) to minimize side reactions. Refer to the detailed experimental protocol.3. Ensure efficient extraction with the appropriate solvent and minimize losses during washing and recrystallization steps.
Product is a Dark Oil or Tar Instead of a Solid 1. Excessive reaction temperature leading to polymerization.[1]2. Incorrect stoichiometry of reactants.[1]3. Presence of oxygen.[1]1. Maintain strict temperature control throughout the reaction. For Vilsmeier-Haack reactions, the initial formation of the reagent is typically done at 0-5 °C, followed by refluxing at a controlled temperature (e.g., 80-90 °C).[1]2. Carefully measure and control the molar ratios of all reactants.3. Ensure the reaction is carried out under an inert atmosphere.
Presence of Dichloro-2-methylquinoline Impurities 1. Excess of the Vilsmeier reagent.2. High reaction temperature.1. Use a stoichiometric amount or a slight excess of the Vilsmeier reagent. 2. Conduct the reaction at the lower end of the recommended temperature range.
Difficulty in Purifying the Product 1. Co-crystallization of impurities with the desired product.2. Similar polarity of the product and byproducts, making chromatographic separation challenging.1. Try a different solvent or a combination of solvents for recrystallization.[2]2. For column chromatography, experiment with different eluent systems to achieve better separation. A gradient elution from a non-polar to a more polar solvent system can be effective.[2]

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction (General Protocol)

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Materials:

  • N-(2-methylphenyl)acetamide (1.0 eq)

  • N,N-Dimethylformamide (DMF) (solvent and reagent)

  • Phosphorus oxychloride (POCl₃) (2.0-3.0 eq)

  • Ice-cold water

  • Dichloromethane or Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

  • Ethanol/water or Hexane/Ethyl acetate (for purification)

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool DMF to 0-5 °C in an ice bath.

  • Add POCl₃ dropwise to the cooled DMF under constant stirring, ensuring the temperature does not rise above 10 °C.

  • Reactant Addition: Once the addition of POCl₃ is complete, add N-(2-methylphenyl)acetamide portion-wise to the reaction mixture while maintaining the temperature.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat at 80-90 °C. Monitor the reaction progress by TLC.[1]

  • Work-up: After the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice.

  • Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) until the product precipitates.

  • Extraction: Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification Protocols

1. Recrystallization:

  • Solvent Selection: A mixture of ethanol and water is often a good starting point for the recrystallization of chloroquinolines.[2]

  • Procedure:

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • If colored impurities are present, add a small amount of activated charcoal and boil for a few minutes.

    • Perform a hot filtration to remove the charcoal.

    • To the hot filtrate, add hot water dropwise until the solution just begins to turn cloudy. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.[2]

    • Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.[2]

2. Column Chromatography:

  • Stationary Phase: Silica gel is commonly used.[3]

  • Eluent System: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate) is typically effective. The optimal ratio should be determined by TLC analysis.[2]

  • Procedure:

    • Prepare a slurry of silica gel in the initial eluent and pack a column.

    • Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

    • Load the dried sample onto the column.

    • Elute the column, starting with a low polarity eluent and gradually increasing the polarity.

    • Collect fractions and analyze them by TLC to identify the pure product fractions.

    • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Data Presentation

Table 1: Spectroscopic Data for a Representative Dichloro-2-methylquinoline

The following data for 6-chloro-4-(2-chlorophenyl)-2-methylquinoline can serve as a reference for identifying potential dichloro byproducts.[4]

Data Type Values
¹H NMR (400 MHz, CDCl₃) δ 8.03 (d, J = 9.0 Hz, 1H), 7.62 (dd, J = 9.0, 2.3 Hz, 1H), 7.57 (dd, J = 7.8, 1.3 Hz, 1H), 7.48 – 7.43 (m, 1H), 7.41 (td, J = 3.3, 1.5 Hz, 2H), 7.31 (dd, J = 7.4, 1.8 Hz, 1H), 7.23 (s, 1H), 2.78 (s, 3H)
¹³C NMR (101 MHz, CDCl₃) δ 158.86, 146.46, 145.22, 136.04, 133.19, 131.78, 131.24, 130.62, 130.38, 130.06, 130.00, 126.95, 125.91, 124.40, 123.49, 25.19
Mass Spec (ESI/TOF-Q): m/z (M + H) 287.2412, Calculated value C₁₆H₁₁Cl₂N 287.02

Visualizations

Vilsmeier_Haack_Workflow cluster_synthesis Synthesis cluster_purification Purification start Start: N-(2-methylphenyl)acetamide reagent_prep Vilsmeier Reagent Formation (POCl₃ + DMF @ 0-5°C) start->reagent_prep reaction Vilsmeier-Haack Reaction (Heating @ 80-90°C) reagent_prep->reaction workup Work-up (Quenching with Ice, Neutralization) reaction->workup extraction Extraction workup->extraction crude_product Crude This compound extraction->crude_product purification_choice Purification Method crude_product->purification_choice recrystallization Recrystallization (Ethanol/Water) purification_choice->recrystallization column_chrom Column Chromatography (Silica Gel) purification_choice->column_chrom pure_product Pure This compound recrystallization->pure_product column_chrom->pure_product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Flowchart start Problem Encountered check_temp Verify Temperature Control start->check_temp check_stoich Check Reagent Stoichiometry check_temp->check_stoich Temp OK solution_temp Adjust Temperature Control check_temp->solution_temp Temp Issue check_atmosphere Ensure Inert Atmosphere check_stoich->check_atmosphere Stoich OK solution_stoich Recalculate and Use Precise Stoichiometry check_stoich->solution_stoich Stoich Issue optimize_purification Optimize Purification Method check_atmosphere->optimize_purification Atmosphere OK solution_atmosphere Use Dry Glassware and Inert Gas check_atmosphere->solution_atmosphere Atmosphere Issue solution_purification Change Recrystallization Solvent or Chromatography Eluent optimize_purification->solution_purification Purification Issue end Problem Resolved optimize_purification->end Purification OK solution_temp->end solution_stoich->end solution_atmosphere->end solution_purification->end

Caption: A logical troubleshooting flowchart for common synthesis issues.

References

Technical Support Center: Improving Regioselectivity of 3-Chloro-2-methylquinoline Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of 3-chloro-2-methylquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving regioselective functionalization of this compound?

A1: The main challenges arise from the inherent electronic properties and steric environment of the substituted quinoline ring. The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, while the benzene ring is more suited for electrophilic substitution. The chloro group at the C3 position and the methyl group at the C2 position exert significant electronic and steric effects, which can lead to a mixture of products and low yields. Controlling the regioselectivity requires careful selection of the reaction type, catalyst, ligands, and reaction conditions.

Q2: Which positions on the this compound ring are most reactive for functionalization?

A2: The reactivity of different positions on the quinoline ring is influenced by the reaction type:

  • C4-Position: This position is activated for nucleophilic aromatic substitution (SNAr) and some metal-catalyzed cross-coupling reactions due to the electronic influence of the ring nitrogen and the C3-chloro group.

  • C8-Position: The C8-position is often favored in directed C-H activation/functionalization reactions, where the quinoline nitrogen can act as a directing group, facilitating the formation of a metallacycle intermediate.[1][2]

  • C5, C6, and C7-Positions: Functionalization at these positions is generally more challenging and often requires specific strategies, such as the use of directing groups or specialized catalytic systems.[3][4]

Q3: How do the chloro and methyl substituents influence regioselectivity?

A3: The substituents have a combined effect:

  • 3-Chloro Group: As an electron-withdrawing group, it further deactivates the pyridine ring towards electrophilic attack but can activate the C4 position for nucleophilic attack. Its steric bulk can also influence the approach of reagents.

  • 2-Methyl Group: This electron-donating group can slightly activate the pyridine ring. Its steric presence can hinder reactions at the C3 position and influence the preferred conformation for catalyst coordination, thereby affecting regioselectivity at other positions.

Troubleshooting Guides

Problem 1: Poor Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig)
Possible CauseTroubleshooting Step
Inappropriate Ligand The choice of phosphine ligand is crucial for controlling regioselectivity. For C4-selectivity, ligands that favor oxidative addition at the more electron-deficient C-Cl bond should be screened. For C8-selectivity in C-H activation/coupling, bidentate ligands that facilitate the formation of a stable palladacycle are often preferred.
Suboptimal Base The base plays a key role in the catalytic cycle. Screen a range of inorganic (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and organic bases (e.g., triethylamine, DBU). The strength and solubility of the base can significantly impact the reaction outcome.
Incorrect Solvent Solvent polarity and coordinating ability can influence catalyst activity and selectivity. Test different solvents or solvent mixtures (e.g., dioxane, toluene, DMF, or aqueous mixtures).
Reaction Temperature C-H activation and cross-coupling reactions are often sensitive to temperature. Gradually increase or decrease the reaction temperature to find the optimal balance between reaction rate and selectivity.
Problem 2: Low or No Conversion in C-H Functionalization Reactions
Possible CauseTroubleshooting Step
Inactive Catalyst Ensure the transition metal catalyst (e.g., Pd, Rh, Ru) is of high quality and handled under appropriate inert conditions if necessary. Consider in situ activation or the use of a pre-catalyst.
Ineffective Directing Group If using a directing group strategy (e.g., N-oxide), confirm its successful installation and stability under the reaction conditions. The coordination of the directing group to the metal center is critical for regioselectivity.[1]
Presence of Inhibitors Ensure all reagents and solvents are pure and dry. Trace impurities, including water and oxygen, can poison the catalyst.
Insufficient Reaction Time Monitor the reaction progress over a longer period. Some C-H activation reactions can be slow.

Data Presentation

The following tables summarize representative data for the functionalization of substituted quinolines. Data for this compound is limited; therefore, data for structurally related compounds is included for comparison and guidance.

Table 1: Regioselective Suzuki-Miyaura Coupling of Halo-Quinolines

SubstrateCoupling PartnerCatalyst/LigandBaseSolventPositionYield (%)Reference
2-Aryl-4-chloro-3-iodoquinolineArylboronic acidPdCl₂(PPh₃)₂/PCy₃K₂CO₃Dioxane/H₂OC3 & C4Moderate to Good[5]
3-Bromoquinoline3,5-Dimethylisoxazole-4-boronic acid pinacol esterP1-L4 (Pd precatalyst)--C382[6]
2,6-DichloroquinoxalineArylboronic acidPd(PPh₃)₄K₃PO₄THFC275-96[7]

Table 2: Regioselective Sonogashira Coupling of Halo-Quinolines

SubstrateCoupling PartnerCatalyst/Co-catalystBaseSolventPositionYield (%)Reference
2-Chloroquinoline-3-carboxylatePropargyl alcoholPalladium catalystSecondary amine-C2Good[8]
DihaloquinolineTerminal alkynePd(0)-1,4-Dioxane-Good[9]
4-Chloro-2-trichloromethylquinazolinePhenylacetylenePd(OAc)₂Cs₂CO₃DMFC415[10]

Table 3: Regioselective Buchwald-Hartwig Amination of Halo-Quinolines

SubstrateAmineCatalyst/LigandBaseSolventPositionYield (%)Reference
6-Bromo-2-chloroquinolineCyclic aminesPd₂(dba)₃/XPhosNaOtBuTolueneC6Good[11]
3-Halo-2-aminopyridinesPrimary/Secondary aminesRuPhos/BrettPhos precatalystsLiHMDS-C3Good[12]
2- or 4-Bromo-13α-estroneAnilinesPd(OAc)₂/X-PhosKOtBu-C2 or C4High[11]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling at the C4-Position

This protocol is a general guideline and may require optimization for this compound.

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), combine this compound (1.0 mmol), the desired arylboronic acid (1.2-1.5 mmol), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, an appropriate phosphine ligand.

  • Solvent Addition: Add a degassed solvent or solvent mixture (e.g., 1,4-dioxane/water, DMF).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (typically 12-24 hours), monitoring the progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Directed C8-C-H Arylation

This protocol is based on methods for C8-arylation of quinoline N-oxides and would require adaptation for this compound.

  • N-Oxide Formation: Synthesize the N-oxide of this compound using a suitable oxidizing agent (e.g., m-CPBA).

  • Reaction Setup: In a pressure-rated vial, combine the this compound N-oxide (1.0 mmol), the aryl iodide (2.0-3.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), and an additive such as Ag₂CO₃ or Ag₃PO₄.

  • Solvent Addition: Add a suitable solvent, such as acetic acid or a non-coordinating organic solvent.

  • Reaction: Seal the vial and heat the mixture to a high temperature (e.g., 120-150 °C) for 12-24 hours.

  • Work-up and Deoxygenation: After cooling, the reaction mixture is worked up. The N-oxide can then be removed (deoxygenated) using a reducing agent (e.g., PCl₃ or H₂/Pd-C) to yield the C8-arylated this compound.

  • Purification: Purify the product by column chromatography.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Combine this compound, coupling partner, and base in a Schlenk tube under inert gas add_catalyst Add Palladium catalyst and ligand start->add_catalyst 1. add_solvent Add degassed solvent add_catalyst->add_solvent 2. heat Heat and stir reaction mixture add_solvent->heat 3. monitor Monitor progress by TLC/GC-MS heat->monitor 4. cool Cool to room temperature monitor->cool 5. extract Dilute with water and extract with organic solvent cool->extract 6. purify Purify by column chromatography extract->purify 7. end Characterize pure product purify->end 8. regioselectivity_factors cluster_electronic Electronic Effects cluster_steric Steric Effects cluster_conditions Reaction Conditions substrate This compound electron_deficient_pyridine Electron-deficient Pyridine Ring ewg_cl Electron-withdrawing 3-Chloro Group edg_me Electron-donating 2-Methyl Group steric_cl Steric hindrance from 3-Chloro Group steric_me Steric hindrance from 2-Methyl Group regioselectivity Regioselective Functionalization electron_deficient_pyridine->regioselectivity ewg_cl->regioselectivity edg_me->regioselectivity steric_cl->regioselectivity steric_me->regioselectivity catalyst_ligand Catalyst and Ligand Choice catalyst_ligand->regioselectivity base Base base->regioselectivity solvent Solvent solvent->regioselectivity temperature Temperature temperature->regioselectivity suzuki_cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate R-Pd(II)-X Ln oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_r_r R-Pd(II)-R' Ln transmetalation->pd_r_r reductive_elimination Reductive Elimination pd_r_r->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' reductive_elimination->product reagents1 R-X (this compound) reagents1->oxidative_addition reagents2 R'-B(OR)₂ (Boronic acid/ester) reagents2->transmetalation base Base base->transmetalation

References

stability issues of 3-Chloro-2-methylquinoline under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-Chloro-2-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot stability issues encountered during chemical reactions involving this reagent. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and visualizations to assist in your research.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is resulting in low yields and multiple unidentified side products. What are the common stability issues I should be aware of?

A1: this compound can be susceptible to several degradation pathways under various reaction conditions. Key issues include:

  • Hydrolysis: The chloro group can be hydrolyzed to a hydroxyl group, especially in the presence of water and acid or base, forming 2-methylquinolin-3-ol, which may tautomerize to 2-methylquinoline-3(4H)-one.

  • Dehalogenation: In palladium-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings, reductive dehalogenation can occur, leading to the formation of 2-methylquinoline as a significant byproduct.[1] This side reaction can be promoted by certain bases, solvents, or hydride sources in the reaction mixture.

  • Nucleophilic Substitution: The chlorine atom at the 3-position is susceptible to nucleophilic attack by various nucleophiles, which can lead to a range of side products if not the intended transformation. The reactivity can be influenced by the solvent and the nature of the nucleophile.[2][3]

  • High Temperatures: Although it has a high boiling point, prolonged exposure to high temperatures can lead to thermal decomposition, the pathways for which may be complex and dependent on the reaction matrix.[4][5]

Q2: I am observing a byproduct with a mass corresponding to 2-methylquinolin-3-one in my reaction. What is the likely cause and how can I prevent it?

A2: The formation of 2-methylquinolin-3-one is most likely due to the hydrolysis of the 3-chloro group. This can happen if there are trace amounts of water in your solvents or reagents, particularly under acidic or basic conditions.[6] To prevent this:

  • Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Reactions should be run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Control pH: If possible, maintain neutral conditions. If a base is required, consider using non-nucleophilic, hindered bases and minimize the reaction time. For reactions requiring acid, ensure the conditions are strictly anhydrous.[6]

Q3: During a Suzuki or Buchwald-Hartwig cross-coupling reaction, I am isolating a significant amount of 2-methylquinoline. Why is this happening and how can I minimize it?

A3: The formation of 2-methylquinoline is a classic example of reductive dehalogenation, a common side reaction in palladium-catalyzed cross-couplings.[1] This occurs when the palladium intermediate reacts with a hydride source instead of the intended coupling partner. To minimize this:

  • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired reductive elimination over dehalogenation.[7][8]

  • Base Selection: The base can influence the rate of dehalogenation. Using a weaker base or carefully optimizing the base and its concentration may be beneficial.

  • Solvent: Some solvents, like alcohols, can act as hydride donors and promote dehalogenation.[1] Consider switching to aprotic solvents like toluene or dioxane.

  • Temperature and Reaction Time: Running the reaction at the lowest effective temperature and for the shortest possible time can reduce the prevalence of side reactions.

Q4: How do strong bases or nucleophiles affect the stability and reactivity of this compound?

A4: Strong bases and nucleophiles can readily react with this compound. The chlorine at the 3-position is activated towards nucleophilic aromatic substitution (SNAr). Strong nucleophiles like alkoxides, amines, or thiolates can displace the chloride to form the corresponding substituted quinolines.[9] Strong, non-nucleophilic bases (e.g., NaH, LHMDS) may promote elimination or other undesired reactions if there are acidic protons elsewhere in the molecule or in other reaction components. The choice of solvent can also play a critical role in mediating this reactivity.[10]

Q5: What are the recommended storage conditions for this compound?

A5: this compound should be stored at room temperature in a tightly sealed container to protect it from moisture and light.[4] Storing it in a desiccator or under an inert atmosphere is recommended for long-term storage to prevent gradual hydrolysis due to atmospheric moisture.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Yield of Desired Product 1. Decomposition of Starting Material: Hydrolysis or dehalogenation may be consuming the substrate.[1][6]2. Poor Reactivity: Steric hindrance or electronic effects may be slowing the desired reaction.3. Catalyst Inactivity: In cross-coupling reactions, the palladium catalyst may be poisoned or inactive.1. Confirm Substrate Integrity: Analyze the crude reaction mixture by LC-MS or GC-MS to identify major byproducts (e.g., hydrolyzed or dehalogenated species). Implement anhydrous conditions and optimize reaction parameters.2. Modify Reaction Conditions: Increase the temperature cautiously, screen different solvents, or use a more reactive coupling partner if applicable.3. Optimize Catalyst System: Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands. Ensure the catalyst is not exposed to air/moisture if it is not air-stable.
Formation of 2-Methylquinoline Byproduct Reductive Dehalogenation: Common in Pd-catalyzed reactions.[1] Caused by hydride transfer from solvent, base, or other reagents.1. Change Solvent: Switch from protic solvents (e.g., alcohols) to aprotic solvents (e.g., toluene, dioxane, THF).2. Screen Bases: Evaluate different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) as some may be less prone to promoting dehalogenation.3. Select Appropriate Ligand: Use bulky, electron-rich phosphine ligands which are known to favor the desired cross-coupling pathway.[7]
Formation of 2-Methylquinolin-3-one Byproduct Hydrolysis: Presence of water in the reaction.[6]1. Ensure Anhydrous Conditions: Use freshly distilled/dried solvents. Dry all glassware in an oven. Run the reaction under an inert atmosphere (N₂ or Ar).2. Use Molecular Sieves: Add activated molecular sieves to the reaction mixture to scavenge trace amounts of water.
Multiple Unidentified Side Products 1. Thermal Degradation: Reaction temperature may be too high.2. Reaction with Solvent: The solvent (e.g., DMF) may be participating in the reaction, especially under harsh conditions.[11]3. Complex Nucleophilic Attack: If multiple nucleophiles are present, competitive reactions can occur.1. Lower Reaction Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.2. Choose an Inert Solvent: Switch to a more stable and less reactive solvent like toluene or xylene.3. Use Protecting Groups: If applicable, protect other nucleophilic sites in your substrate to prevent unwanted side reactions.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the ligand, base, and solvent may be required for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equivalents), finely ground and dried

  • Anhydrous Toluene/Water mixture (e.g., 10:1 v/v)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the vessel with the inert gas three times.

  • Add the anhydrous toluene/water solvent mixture via syringe.

  • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Visualizations

The following diagrams illustrate logical workflows and potential chemical pathways related to the stability of this compound.

G Troubleshooting Workflow for Reactions with this compound start Reaction with this compound shows poor yield or side products analyze Analyze crude reaction mixture (LC-MS, GC-MS, NMR) start->analyze check_sm Is starting material consumed? analyze->check_sm side_product_node What are the major side products? check_sm->side_product_node Yes no_reaction Low conversion of starting material check_sm->no_reaction No dehalogenated 2-Methylquinoline observed (Dehalogenation) side_product_node->dehalogenated Dehalogenated hydrolyzed 2-Methylquinolin-3-one observed (Hydrolysis) side_product_node->hydrolyzed Hydrolyzed other Other/Unknown Side Products side_product_node->other Other solve_dehalogenation Optimize Pd-catalyst system: - Change ligand/base - Use aprotic solvent - Lower temperature dehalogenated->solve_dehalogenation solve_hydrolysis Ensure strictly anhydrous conditions: - Dry solvents/reagents - Use inert atmosphere - Add molecular sieves hydrolyzed->solve_hydrolysis solve_other Re-evaluate reaction conditions: - Check for solvent reactivity - Lower temperature to avoid  thermal decomposition - Consider protecting groups other->solve_other end Optimized Reaction solve_dehalogenation->end solve_hydrolysis->end solve_other->end solve_no_reaction Increase reactivity: - Increase temperature - Screen catalysts/reagents - Change solvent no_reaction->solve_no_reaction solve_no_reaction->end

Caption: A flowchart for troubleshooting common issues in reactions.

G Key Side Reactions of this compound start This compound sub_product Nucleophilic Substitution Product (Nu-Substituted 2-Methylquinoline) start->sub_product + Nucleophile (Nu⁻) (e.g., R-NH₂, R-O⁻) hydrolysis_product Hydrolysis Product (2-Methylquinolin-3-one) start->hydrolysis_product + H₂O (Acid or Base) dehalogenation_product Dehalogenation Product (2-Methylquinoline) start->dehalogenation_product + [Pd], Base, H⁻ source (e.g., Suzuki, Buchwald)

Caption: Common degradation and side-reaction pathways.

References

Technical Support Center: Optimization of Catalyst Loading for 3-Chloro-2-methylquinoline Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing catalyst loading for Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions of 3-Chloro-2-methylquinoline.

Troubleshooting Guides

Low or No Product Yield

Question: I am observing low or no yield in my cross-coupling reaction with this compound. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no product yield is a common issue that can arise from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low or No Yield Observed catalyst_issue Check Catalyst System start->catalyst_issue reagent_issue Verify Reagent Quality start->reagent_issue condition_issue Optimize Reaction Conditions start->condition_issue sub_catalyst1 Inadequate Catalyst Loading? catalyst_issue->sub_catalyst1 sub_catalyst2 Catalyst Deactivation? catalyst_issue->sub_catalyst2 sub_reagent1 Impure this compound? reagent_issue->sub_reagent1 sub_reagent2 Coupling Partner Issues? reagent_issue->sub_reagent2 sub_condition1 Suboptimal Temperature? condition_issue->sub_condition1 sub_condition2 Incorrect Base or Solvent? condition_issue->sub_condition2 solution_catalyst1 Increase Catalyst Loading Incrementally (e.g., 1% -> 2% -> 5%) sub_catalyst1->solution_catalyst1 solution_catalyst2 Use Fresh Catalyst/Ligand Ensure Inert Atmosphere Degas Solvents sub_catalyst2->solution_catalyst2 solution_reagent1 Purify Starting Material (Recrystallization/Chromatography) sub_reagent1->solution_reagent1 solution_reagent2 Check Purity of Boronic Acid/Alkyne/Alkene Use Fresh Reagents sub_reagent2->solution_reagent2 solution_condition1 Screen a Range of Temperatures (e.g., 80°C, 100°C, 120°C) sub_condition1->solution_condition1 solution_condition2 Screen Different Bases and Solvents (see tables below) sub_condition2->solution_condition2

Caption: A troubleshooting workflow for addressing low or no product yield.

Potential Causes and Solutions:

  • Catalyst Inactivity: The palladium catalyst may be inactive. Ensure that the catalyst and any phosphine ligands have not degraded. Using fresh reagents is advisable. The nitrogen atom in the quinoline ring can coordinate with the palladium center, leading to catalyst deactivation.

  • Suboptimal Ligand: For a challenging substrate like this compound, the choice of ligand is critical. Bulky, electron-rich phosphine ligands can facilitate the oxidative addition step, which is often rate-limiting for aryl chlorides.

  • Inappropriate Base: The base plays a crucial role, particularly in Suzuki reactions where it activates the boronic acid. The strength and solubility of the base can significantly affect the reaction rate.

  • Oxygen Sensitivity: Palladium(0) catalysts are sensitive to oxygen. It is imperative to thoroughly degas all solvents and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the experiment.

Formation of Side Products

Question: My reaction is producing significant side products. How can I improve the selectivity?

Answer:

The formation of side products, such as homocoupling of the coupling partner or dehalogenation of the starting material, is a common challenge.

Logical Relationships in Side Product Formation

Side_Products start Side Product Formation homocoupling Homocoupling of Coupling Partner start->homocoupling dehalogenation Dehalogenation of this compound start->dehalogenation cause_homo Slow Transmetalation High Temperature homocoupling->cause_homo cause_dehalo Presence of Protic Impurities Suboptimal Base dehalogenation->cause_dehalo solution_homo Optimize Base and Ligand Lower Reaction Temperature cause_homo->solution_homo solution_dehalo Use Anhydrous Solvents Screen Weaker Bases cause_dehalo->solution_dehalo

Caption: Common side products and their potential causes and solutions.

Strategies to Minimize Side Products:

  • Homocoupling of Boronic Acids (Suzuki): This often occurs when the transmetalation step is slow. Optimizing the base and ensuring an appropriate palladium-to-ligand ratio can be beneficial. In some instances, lowering the reaction temperature may reduce the rate of homocoupling.

  • Dehalogenation: The presence of water or other protic impurities can lead to the dehalogenation of this compound. Using anhydrous solvents and reagents is crucial. The choice of base can also influence this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for the cross-coupling of this compound?

A1: For palladium-catalyzed cross-coupling reactions involving aryl chlorides, a typical starting catalyst loading is in the range of 1-5 mol%. For initial screening, 2 mol% is often a reasonable starting point.

Q2: How does the methyl group at the 2-position of the quinoline ring affect the cross-coupling reaction?

A2: The methyl group at the 2-position can exert a steric effect, potentially hindering the approach of the catalyst and the coupling partner to the reaction center at the 3-position. This may necessitate the use of less bulky ligands or higher reaction temperatures to achieve good conversion.

Q3: Can I use the same catalyst system for Suzuki, Heck, and Sonogashira couplings?

A3: While some palladium catalysts are versatile, it is often necessary to tailor the catalyst system (palladium precursor and ligand) to the specific cross-coupling reaction. For instance, Sonogashira couplings often benefit from the addition of a copper(I) co-catalyst, which is not typically used in Suzuki or Heck reactions.

Q4: My boronic acid (for Suzuki coupling) is not dissolving. What should I do?

A4: Poor solubility of the boronic acid can significantly slow down the reaction. You can try using a co-solvent system (e.g., toluene/water, dioxane/water) to improve solubility. Alternatively, converting the boronic acid to a more soluble boronate ester (e.g., a pinacol ester) can be an effective strategy.

Q5: Is it possible to perform these reactions under milder, room temperature conditions?

A5: While traditionally these reactions are conducted at elevated temperatures, recent advances in ligand design have enabled some cross-coupling reactions of aryl chlorides to proceed at or near room temperature. This typically requires the use of highly active palladium pre-catalysts and specialized phosphine ligands.

Data Presentation

Disclaimer: The following tables provide illustrative data based on typical conditions for the cross-coupling of related chloro-heterocycles. Optimal conditions for this compound should be determined experimentally.

Table 1: Illustrative Catalyst Loading Optimization for Suzuki-Miyaura Coupling

EntryPd Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₂CO₃Toluene/H₂O10075
2Pd₂(dba)₃ (1)XPhos (3)K₃PO₄Dioxane11085
3Pd(PPh₃)₄ (5)-Cs₂CO₃DMF12060
4PdCl₂(dppf) (3)-Na₂CO₃DME/H₂O9070

Table 2: Illustrative Catalyst Loading Optimization for Heck Coupling

EntryPd Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF12065
2PdCl₂(PPh₃)₂ (3)-K₂CO₃NMP13070
3Pd₂(dba)₃ (1)P(t-Bu)₃ (2.5)Cy₂NMeDioxane11080
4Herrmann's Cat (1)-NaOAcDMAc14078

Table 3: Illustrative Catalyst Loading Optimization for Sonogashira Coupling

EntryPd Catalyst (mol%)Cu(I) Co-catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1PdCl₂(PPh₃)₂ (2)CuI (4)-Et₃NTHF6570
2Pd(PPh₃)₄ (3)CuI (5)-PiperidineDMF8075
3Pd(OAc)₂ (1.5)CuI (3)PPh₃ (3)DIPAToluene9082
4PdCl₂(dppf) (2)CuI (4)-Cs₂CO₃Dioxane10068

Experimental Protocols

Note: These are general starting protocols and may require optimization for specific substrates.

General Experimental Workflow

Experimental_Workflow setup Reaction Setup (Flame-dried flask, inert atmosphere) reagents Addition of Reagents (this compound, coupling partner, base) setup->reagents catalyst Addition of Catalyst System (Pd source, ligand, solvent) reagents->catalyst reaction Reaction (Heating and stirring) catalyst->reaction workup Aqueous Workup (Quenching, extraction) reaction->workup purification Purification (Column chromatography) workup->purification

Validation & Comparative

Comparative Spectroscopic and Mass Spectrometric Analysis of 3-Chloro-2-methylquinoline and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Structural Characterization of Chloro-2-methylquinolines

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel and existing compounds is paramount. Quinolines and their halogenated derivatives represent a class of heterocyclic compounds with significant therapeutic potential. This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 3-chloro-2-methylquinoline and its isomers, offering a valuable resource for the unambiguous identification and characterization of these molecules.

Spectroscopic Data Comparison

The following tables summarize the ¹H NMR and ¹³C NMR chemical shifts (δ) in parts per million (ppm) and key mass spectrometry fragments (m/z) for the chloro-2-methylquinoline isomers. These values are crucial for distinguishing between these closely related structures.

Table 1: ¹H NMR Spectral Data Comparison of Chloro-2-methylquinoline Isomers

CompoundCH₃ (s)H-3/H-4 (s)Aromatic Protons (m)
4-Chloro-2-methylquinoline ~2.6~7.2 (H-3)~7.5-8.1
6-Chloro-2-methylquinoline ~2.7~7.2 (H-3)~7.4-8.0
7-Chloro-2-methylquinoline ~2.7~7.2 (H-3)~7.4-8.0

Note: Data is compiled from various sources and may vary slightly based on experimental conditions. "s" denotes a singlet and "m" denotes a multiplet.

Table 2: ¹³C NMR Spectral Data Comparison of Chloro-2-methylquinoline Isomers

CompoundCH₃C2C3C4Aromatic Carbons
4-Chloro-2-methylquinoline ~25~158~122~144~123-148
6-Chloro-2-methylquinoline ~25~158~121~136~124-147
7-Chloro-2-methylquinoline ~25~159~122~136~125-148

Note: Data is compiled from various sources and may vary slightly based on experimental conditions.

Table 3: Mass Spectrometry Data Comparison of Chloro-2-methylquinoline Isomers

CompoundMolecular Ion [M]⁺ (m/z)[M+2]⁺ (m/z)Major Fragment Ions (m/z)
This compound (Predicted) 177179142, 115
4-Chloro-2-methylquinoline 177179142, 115
6-Chloro-2-methylquinoline 177179142, 115
7-Chloro-2-methylquinoline 177179142, 115

Note: The presence of the [M+2]⁺ peak with an intensity of approximately one-third of the molecular ion peak is characteristic of a molecule containing one chlorine atom.

Experimental Protocols

The following are general protocols for acquiring NMR and mass spectrometry data for chloro-2-methylquinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte resonances.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm for ¹H).

    • Use an appropriate number of scans to achieve an adequate signal-to-noise ratio.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-160 ppm for ¹³C in this class of compounds).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio, as the ¹³C nucleus is less sensitive than ¹H.

    • Process the data similarly to the ¹H spectrum and reference it to the solvent peak.

Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as electrospray ionization (ESI) or electron ionization (EI).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum in the positive ion mode.

    • Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 50-300).

    • For fragmentation analysis, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic and spectrometric analysis of a chloro-2-methylquinoline sample.

analytical_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample Purified Compound NMR NMR Spectroscopy (1H, 13C) Sample->NMR MS Mass Spectrometry (EI or ESI) Sample->MS NMR_Data NMR Spectral Analysis (Chemical Shifts, Coupling) NMR->NMR_Data MS_Data MS Data Analysis (m/z, Fragmentation) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure MS_Data->Structure

Caption: Workflow for the structural characterization of chloro-2-methylquinolines.

crystal structure determination of 3-Chloro-2-methylquinoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the crystal structure determination of 3-chloro-2-methylquinoline and its derivatives, offering insights into their molecular geometry, crystal packing, and the influence of various substituents. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Comparative Crystallographic Data

The determination of the three-dimensional atomic arrangement in a crystal provides crucial insights into the structure-activity relationships of pharmacologically active molecules. For quinoline derivatives, which are known for a wide range of biological activities including antimalarial, antibacterial, and anticancer properties, understanding their solid-state structure is paramount for rational drug design.[1][2][3]

This section summarizes key crystallographic parameters for a selection of chloro-substituted quinoline derivatives. While data for this compound itself is not extensively available, the analysis of structurally related compounds provides a strong foundation for predicting its properties and understanding the impact of substitutions on the quinoline core.

Parameter2-chloro-3-[(E)-(2-phenylhydrazinylidene)methyl]quinoline[4]3-Chloro-4-methylquinolin-2(1H)-one[5]3-chloro-2-(4-methyl-phenyl)-2H-pyrazolo-[3,4-b]quinoline[2][6]
Empirical Formula C16H12ClN3C10H8ClNOC17H12ClN3
Formula Weight 281.74193.62293.75
Crystal System MonoclinicMonoclinicMonoclinic
Space Group CcP21/cP21/c
a (Å) 22.028(4)9.771(2)12.0837(6)
b (Å) 7.9791(12)7.218(2)10.4355(5)
c (Å) 8.3534(12)12.980(3)11.5833(6)
α (°) 909090
β (°) 101.55(2)108.98(3)99.169(2)
γ (°) 909090
Volume (ų) 1443.3(4)866.5(4)1442.12(12)
Z 444
Temperature (K) 296(2)296(2)293(2)
Wavelength (Å) 0.710731.541780.71073
R-factor (%) 5.233.75.2

Experimental Protocols

The synthesis and crystallographic analysis of chloro-quinoline derivatives involve a multi-step process. The protocols described below are generalized from methodologies reported in the literature.

General Synthesis

A common route for synthesizing precursors like 2-chloroquinoline-3-carbaldehyde is the Vilsmeier-Haack reaction.[4][7]

  • Vilsmeier Reagent Formation : Phosphorus oxychloride (POCl₃) is added slowly to N,N-dimethylformamide (DMF) at low temperatures (typically 0-5 °C) to generate the Vilsmeier reagent.[4]

  • Reaction with Acetanilide : A suitably substituted acetanilide is then introduced to the Vilsmeier reagent.[4]

  • Cyclization and Hydrolysis : The mixture is heated, which induces cyclization to form the 2-chloro-3-formylquinoline derivative. Subsequent hydrolysis yields the final product.[4] This aldehyde can then be used in condensation reactions to produce a variety of derivatives, such as Schiff bases.[7]

Crystallization

Obtaining single crystals suitable for X-ray diffraction is a critical step. A frequently successful method is the slow evaporation of a saturated solution of the synthesized compound.

  • Solvent Selection : Common solvents used for growing crystals of quinoline derivatives include ethanol, methanol, ethyl acetate, or mixtures such as ethanol/DMF.[4][5]

  • Procedure : The purified compound is dissolved in a minimal amount of a suitable solvent, and the solution is allowed to evaporate slowly at room temperature over several days to weeks, yielding single crystals.

X-ray Data Collection and Structure Refinement
  • Data Collection : Single-crystal X-ray diffraction data is collected using an automated diffractometer equipped with a suitable X-ray source, such as Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54178 Å) radiation.[4][5][8]

  • Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods and refined using full-matrix least-squares on F² with specialized software packages (e.g., SHELXTL).[5] Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[2]

Visualizations

Diagrams illustrating the experimental workflow and the structural comparison of substituted quinolines provide a clearer understanding of the process and the molecular interactions.

G cluster_synthesis Synthesis cluster_purification Purification & Crystallization cluster_analysis Crystallographic Analysis start Starting Materials (e.g., Acetanilide, DMF, POCl3) reagent Vilsmeier Reagent Formation start->reagent reaction Cyclization Reaction reagent->reaction product Crude Quinoline Derivative reaction->product purify Purification (e.g., Recrystallization) product->purify crystal Single Crystal Growth (Slow Evaporation) purify->crystal data_coll X-ray Diffraction Data Collection crystal->data_coll solve Structure Solution (Direct Methods) data_coll->solve refine Structure Refinement solve->refine final Final Crystal Structure & CIF Data refine->final

Caption: A generalized workflow for the synthesis and X-ray crystallographic analysis of chloro-quinoline derivatives.

G cluster_substituents Substituents at Various Positions cluster_effects Influence on Crystal Structure quinoline Quinoline Core (3-Chloro-2-methyl) sub1 Bulky Groups (e.g., Phenyl) quinoline->sub1 sub2 H-Bond Donors/Acceptors (e.g., -OH, -NH2) quinoline->sub2 sub3 Electron Withdrawing/ Donating Groups quinoline->sub3 effect1 Steric Hindrance (Alters Molecular Packing) sub1->effect1 effect4 Changes in Molecular Conformation sub1->effect4 effect2 Intermolecular H-Bonds (Forms Dimers, Sheets) sub2->effect2 sub2->effect4 effect3 π-π Stacking Interactions sub3->effect3 sub3->effect4

Caption: Logical comparison of how different substituents on the quinoline core influence molecular interactions and crystal packing.

Discussion of Structural Features

The crystal structures of quinoline derivatives are often stabilized by a combination of intermolecular forces. In the case of 3-chloro-2-(4-methyl-phenyl)-2H-pyrazolo-[3,4-b]quinoline, molecules are linked by C-H⋯N hydrogen bonds and further assembled into a three-dimensional framework by π–π stacking interactions.[2][6] Similarly, the structure of 3-Chloro-4-methylquinolin-2(1H)-one features inversion dimers linked by pairs of N—H⋯O hydrogen bonds, which are supplemented by weak aromatic π–π stacking interactions.[5]

The nature and position of substituents dramatically influence these interactions. For instance, the introduction of a bulky phenyl group can lead to significant dihedral angles between the quinoline ring system and the substituent, affecting the overall molecular conformation.[2][6] The presence of fluorine atoms can also alter the geometry of the aromatic system and influence intermolecular interactions.[8] These variations in non-covalent interactions directly impact the crystal packing, which in turn can affect physical properties of the solid material such as solubility and stability.

Alternative & Complementary Techniques

While single-crystal X-ray diffraction is the gold standard for unambiguous structure determination, other methods can provide valuable complementary data, particularly when obtaining suitable crystals is challenging.

  • Powder X-ray Diffraction (PXRD) : Useful for characterizing polycrystalline materials and can be used to determine lattice parameters.[1]

  • Computational Modeling : Density Functional Theory (DFT) calculations can be used to optimize molecular structures and compare them with experimental X-ray data.[9] These theoretical studies can also investigate molecular electrostatic potential and frontier molecular orbitals, providing deeper insights into the physicochemical properties of the compounds.[9]

  • Spectroscopic Methods : Techniques like NMR, FT-IR, and mass spectrometry are essential for confirming the chemical structure of the synthesized compounds before crystallographic analysis.[9]

References

A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 3-Chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 3-Chloro-2-methylquinoline is a critical step in quality control and process optimization. The choice of analytical technique is paramount for accurate and reliable purity determination. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for this purpose, complete with detailed experimental protocols and supporting data from analogous compounds.

This compound is a solid with a molecular weight of 177.63 g/mol and a boiling point of 262.4°C at 760 mmHg.[1][2][3] Its relatively high boiling point and thermal stability make it amenable to analysis by both HPLC and GC-MS, and the selection of the optimal method depends on the specific analytical requirements, such as the nature of expected impurities, required sensitivity, and the desired analytical throughput.

High-Performance Liquid Chromatography (HPLC): A Versatile Approach

HPLC is a cornerstone of pharmaceutical analysis, renowned for its versatility in handling a wide range of compounds, including those that are non-volatile or thermally labile.[4][5] This makes it particularly suitable for identifying and quantifying the main component as well as any non-volatile impurities or degradation products that may be present in a sample of this compound.[4]

Experimental Protocol for HPLC Analysis

This protocol is a representative method for the analysis of chloro-substituted quinolines and can be adapted for this compound.[6]

  • Instrumentation : A standard HPLC system equipped with a UV detector.[6]

  • Sample Preparation : Prepare a stock solution of this compound in a suitable solvent such as methanol or the mobile phase. Create working standards and sample solutions by diluting the stock solution to a concentration within the linear range of the assay.[4][6]

  • Chromatographic Conditions :

    • Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][6]

    • Mobile Phase : An isocratic or gradient mixture of an acidic buffer (e.g., 0.05 M phosphate buffer, pH 3.0) and an organic modifier like acetonitrile or methanol. The exact ratio should be optimized to achieve good peak shape and resolution.[4][6]

    • Flow Rate : A typical flow rate is 1.0 mL/min.[4][6]

    • Detection : UV detection at a wavelength where the analyte exhibits strong absorbance (e.g., ~245 nm).[6]

    • Injection Volume : 20 µL.[4][6]

Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity and Specificity

GC-MS combines the powerful separation capabilities of gas chromatography with the highly specific detection of mass spectrometry.[5] It is an ideal technique for the analysis of volatile and semi-volatile compounds.[7] For this compound, GC-MS is exceptionally well-suited for detecting and identifying trace levels of volatile impurities, residual solvents, or thermally stable by-products.[5][8]

Experimental Protocol for GC-MS Analysis

This method is based on established procedures for the analysis of halogenated and quinoline-related compounds.[6]

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer (GC-MS).[6]

  • Sample Preparation : Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration appropriate for GC-MS analysis.

  • Chromatographic Conditions :

    • Column : A non-polar or medium-polarity capillary column (e.g., DB-5MS or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness).[8]

    • Carrier Gas : Helium at a constant flow of 1.0 mL/min.[6][8]

    • Injector Temperature : 250–280°C.[4]

    • Oven Temperature Program : An initial temperature of 100°C held for 2 minutes, then ramped to 280°C at 15°C/min, and held for 5 minutes. This program should be optimized based on the specific impurity profile.[4]

  • Mass Spectrometer Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.[4][6]

    • Scan Mode : Full scan mode for qualitative analysis and impurity identification. Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity in quantitative analysis.[4]

    • Transfer Line Temperature : 280°C.[4][6]

    • Ion Source Temperature : 230°C.[4][6]

Data Presentation: Performance Comparison

The following table summarizes the expected performance characteristics of HPLC and GC-MS for the analysis of this compound, based on data from analogous compounds.[4][9][10]

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Applicable Analytes Main component, non-volatile impurities, thermally labile compounds.[5]Main component, volatile & semi-volatile impurities, residual solvents.[5]
Sensitivity (LOD/LOQ) Typically in the µg/mL to ng/mL range.[4]Generally higher, often in the ng/mL to pg/mL range, especially in SIM mode.[4][9]
Linearity (R²) Typically ≥ 0.999.[11]Typically ≥ 0.998.[9][10]
Accuracy (% Recovery) 98-102% is a common acceptance criterion.[12]95-105% is achievable with optimized extraction.[9]
Precision (% RSD) Typically < 2% for the main component.[11]Typically < 10% for trace analysis.[9]
Identification Power Based on retention time; coupling with MS (LC-MS) is needed for definitive ID.[13]High confidence in identification based on mass spectral library matching.[5]

Visualizing the Process

To better illustrate the analytical process and decision-making framework, the following diagrams are provided.

Purity_Assessment_Workflow cluster_prep Sample Handling & Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Receive Sample (this compound) Prep Prepare Sample & Standards (Dissolution, Dilution) Sample->Prep HPLC HPLC Analysis (UV Detection) Prep->HPLC GCMS GC-MS Analysis (EI, Full Scan/SIM) Prep->GCMS Process Chromatogram Integration & Peak Identification HPLC->Process GCMS->Process Quant Quantification (Purity, Impurity Levels) Process->Quant Report Generate Final Report Quant->Report

Caption: A typical experimental workflow for purity analysis.

Method_Selection_Logic Start Define Analytical Goal Q1 Analyze for non-volatile or thermally unstable impurities? Start->Q1 Q2 Need highest sensitivity for volatile impurities or residual solvents? Q1->Q2 No HPLC Use HPLC Q1->HPLC Yes Q3 Is unambiguous identification of impurities critical? Q2->Q3 No GCMS Use GC-MS Q2->GCMS Yes Q3->HPLC No Q3->GCMS Yes Complementary Use HPLC for Assay & GC-MS for Volatiles (Complementary Methods) HPLC->Complementary GCMS->Complementary

Caption: Logic diagram for selecting the appropriate analytical method.

Conclusion and Recommendations

The choice between HPLC and GC-MS for the purity assessment of this compound depends heavily on the specific analytical goals.

HPLC is the preferred method when:

  • The analysis involves potential non-volatile or thermally unstable impurities and degradation products.[4][5]

  • A robust, high-throughput method is required for routine quality control of the main component.[4]

  • Simpler instrumentation and lower operational costs are a factor.[4]

GC-MS is the ideal choice when:

  • High sensitivity is paramount for detecting trace amounts of volatile or semi-volatile impurities and residual solvents.[4][7]

  • Unambiguous identification and structural confirmation of unknown volatile peaks are critical.[5]

  • The sample matrix is complex, requiring the high selectivity of mass spectrometry.[4]

For a comprehensive characterization of this compound, these two techniques should be viewed as complementary.[4][8] HPLC can provide accurate quantitative data for the main component and non-volatile impurities, while GC-MS offers definitive identification and quantification of volatile and semi-volatile species. The selection of the most appropriate technique, or combination of techniques, should be based on a thorough evaluation of the analytical needs, including sensitivity, selectivity, and the likely impurity profile of the material.

References

A Comparative Spectroscopic Analysis of 3-Chloro-2-methylquinoline and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of 3-chloro-2-methylquinoline and its isomers, focusing on compounds where the chlorine atom is substituted at various positions on the quinoline ring. Spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are pivotal for the structural elucidation and differentiation of these closely related heterocyclic compounds. This document is intended for researchers, scientists, and professionals in drug development, offering a comparative analysis based on available experimental data.

Workflow for Spectroscopic Comparison

The process of spectroscopic comparison involves several key steps, from sample preparation to data analysis and structural confirmation. The following diagram illustrates this logical workflow.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Isomers cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison cluster_conclusion Structural Elucidation Isomer_Synthesis Isomer Synthesis & Purification NMR NMR Spectroscopy (¹H & ¹³C) Isomer_Synthesis->NMR IR IR Spectroscopy Isomer_Synthesis->IR MS Mass Spectrometry Isomer_Synthesis->MS Data_Acquisition Spectral Data Acquisition NMR->Data_Acquisition IR->Data_Acquisition MS->Data_Acquisition Peak_Analysis Peak Analysis & Assignment Data_Acquisition->Peak_Analysis Comparative_Tables Generation of Comparative Tables Peak_Analysis->Comparative_Tables Structure_Confirmation Isomer Structure Confirmation Comparative_Tables->Structure_Confirmation

Caption: Logical workflow for the synthesis, spectroscopic analysis, and structural confirmation of quinoline isomers.

¹H NMR Spectroscopy Data

Proton NMR spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. The chemical shifts (δ) are influenced by the position of the electron-withdrawing chlorine atom and the electron-donating methyl group, leading to distinct patterns for each isomer.

CompoundSolventChemical Shifts (δ, ppm)
This compound -Data not available
4-Chloro-2-methylquinoline -Data available but not specified in search results[1]
6-Chloro-2-methylquinoline -Data available but not specified in search results[2]
7-Chloro-2-methylquinoline -Data available but not specified in search results[3]
8-Chloro-2-methylquinoline CDCl₃2.83 (s, 3H, CH₃), 7.38 (m, 2H, quinoline 3,6-H), 7.80 (d, J=7.2 Hz, 1H, quinoline 7-H), 8.00 (d, J=8.4 Hz, 1H, quinoline 4-H), 8.03 (d, J=8.0 Hz, 1H, quinoline 5-H)[4]

¹³C NMR Spectroscopy Data

Carbon-13 NMR provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the quinoline ring are affected by the position of the substituents, allowing for clear differentiation between isomers.

CompoundSolventChemical Shifts (δ, ppm)
This compound -Data not available
4-Chloro-2-methylquinoline -Data available but not specified in search results[1]
6-Chloro-2-methylquinoline -Data not available
7-Chloro-2-methylquinoline CDCl₃Data available but not specified in search results[5]
8-Chloro-2-methylquinoline -Data not available

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. The chloro- and methyl-substituted quinolines exhibit characteristic absorption bands corresponding to C-H, C=C, C=N, and C-Cl bond vibrations. The fingerprint region (below 1500 cm⁻¹) is particularly useful for distinguishing between isomers.

CompoundTechniqueKey Absorption Bands (cm⁻¹)
This compound -Data not available
4-Chloro-2-methylquinoline Neat (Capillary Cell)Data available but not specified in search results[1]
6-Chloro-2-methylquinoline Gas PhaseData available from the NIST/EPA Gas-Phase Infrared Database[6]
7-Chloro-2-methylquinoline Gas PhaseData available from the NIST/EPA Gas-Phase Infrared Database[7]
8-Chloro-2-methylquinoline ATR-NeatData available but not specified in search results[8]

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. All isomers of chloro-2-methylquinoline have a nominal molecular weight of 177 g/mol . The presence of a chlorine atom results in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak (M+), due to the natural abundance of the ³⁷Cl isotope.

CompoundIonization MethodMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound -Predicted [M]+ at 177.03, [M+H]+ at 178.04[9]Not available
4-Chloro-2-methylquinoline GC-MS177 (M+), 179 (M+2)142, 179[1]
6-Chloro-2-methylquinoline Electron Ionization177 (M+)142.1, 115.0, 77.3
7-Chloro-2-methylquinoline GC-MS177 (M+), 179 (M+2)115[3]
8-Chloro-2-methylquinoline -177 (M+)[4]Not specified

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of the purified chloro-2-methylquinoline isomer is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation : ¹H and ¹³C NMR spectra are typically acquired on a 300 MHz or higher field NMR spectrometer.

  • Data Acquisition : For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is commonly employed to simplify the spectrum.

  • Data Processing : The raw data (Free Induction Decay) is processed using Fourier transformation, followed by phase and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation :

    • ATR (Attenuated Total Reflectance) : A small amount of the solid or liquid sample is placed directly on the ATR crystal.

    • KBr Pellet (for solids) : A few milligrams of the sample are ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.

    • Neat (for liquids) : A thin film of the liquid sample is placed between two salt (e.g., NaCl) plates.

  • Instrumentation : A FTIR spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Acquisition : A background spectrum (of air or the clean ATR crystal) is first recorded and subtracted from the sample spectrum to minimize interference from atmospheric CO₂ and water vapor.

Mass Spectrometry (MS)
  • Sample Introduction : The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds, which separates the components of a mixture before they enter the ion source.

  • Ionization : Electron Ionization (EI) is a common method for this class of compounds. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a molecular ion (M+).

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection : An electron multiplier or similar detector records the abundance of each ion, generating a mass spectrum that plots relative intensity against the m/z ratio.

References

A Comparative Guide to the Reactivity of 3-Chloro-2-methylquinoline and Other Chloroquinoline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of 3-Chloro-2-methylquinoline against other common chloroquinoline isomers. The content is curated to assist researchers in understanding the nuanced differences in reactivity, which is crucial for the strategic design and synthesis of novel quinoline-based compounds in drug discovery and materials science. This document summarizes available data on nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling reactions, provides detailed experimental protocols for these key transformations, and illustrates a relevant signaling pathway where quinoline derivatives have shown significant activity.

Comparative Reactivity Analysis

The reactivity of chloroquinolines is significantly influenced by the position of the chlorine atom on the quinoline ring system. The electron-withdrawing nature of the nitrogen atom in the pyridine ring activates the chlorine atoms at the 2- and 4-positions towards nucleophilic attack. In contrast, chlorine atoms on the carbocyclic (benzene) ring are generally less reactive.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the general order of reactivity for chloroquinoline isomers is:

4-Chloroquinoline > 2-Chloroquinoline >> Chloroquinolines with substitution on the carbocyclic ring (e.g., 6-chloro, 8-chloro)

The high reactivity of the 4- and 2-positions is attributed to the effective stabilization of the Meisenheimer intermediate by the adjacent nitrogen atom. The methyl group at the 2-position in this compound is expected to have a modest electronic effect but may exert some steric influence on the adjacent chlorine at the 3-position, potentially modulating its reactivity compared to an unsubstituted 3-chloroquinoline.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. The reactivity of chloroquinolines in this palladium-catalyzed reaction is also dependent on the position of the chlorine atom, with the general trend being similar to that of SNAr reactions. The oxidative addition of the palladium catalyst to the carbon-chlorine bond is a key step, and its rate is influenced by the electronic properties of the quinoline ring.

Data Presentation

The following tables summarize representative reaction yields for nucleophilic substitution and Suzuki-Miyaura coupling reactions involving various chloroquinoline isomers. It is important to note that these data points are compiled from different studies and may not represent a direct, controlled comparison due to variations in reaction conditions.

Table 1: Comparative Yields in Nucleophilic Aromatic Substitution with Anilines

Chloroquinoline IsomerNucleophileProductYield (%)Reference
4-Chloro-1H-pyrazolo[4,3-c]quinolin-3-amine3-Acetylaniline3-Amino-4-(3-acetylphenylamino)-1H-pyrazolo[4,3-c]quinoline84[1]
4-Chloro-1H-pyrazolo[4,3-c]quinolin-3-amine4-Fluoroaniline3-Amino-4-(4-fluorophenylamino)-1H-pyrazolo[4,3-c]quinolineNot specified[1]
4-Chloro-1H-pyrazolo[4,3-c]quinolin-3-amine3-Chloroaniline3-Amino-4-(3-chlorophenylamino)-1H-pyrazolo[4,3-c]quinolineNot specified[1]
4-Chloro-1H-pyrazolo[4,3-c]quinolin-3-amine4-Methylaniline3-Amino-4-(4-methylphenylamino)-1H-pyrazolo[4,3-c]quinolineNot specified[1]
4-Chloro-1H-pyrazolo[4,3-c]quinolin-3-amine4-Methoxyaniline3-Amino-4-(4-methoxyphenylamino)-1H-pyrazolo[4,3-c]quinolineNot specified[1]

Table 2: Comparative Yields in Suzuki-Miyaura Cross-Coupling Reactions

Chloroquinoline IsomerBoronic AcidProductYield (%)Reference
4-Chloroquinoline derivativePhenylboronic acid4-Phenylquinoline derivative>90[2]
2-Chloro-4,6-dimethoxypyrimidineBenzo[b]furan-2-boronic acid2-(Benzo[b]furan-2-yl)-4,6-dimethoxypyrimidine~95[2]
2-Chloro-4,6-dimethoxypyrimidine3-Furan boronic acid2-(Furan-3-yl)-4,6-dimethoxypyrimidine~85[2]
3-ChloroquinolineArylboronic Acid3-ArylquinolineModerate to High[1]
4-Chloroquinoline derivativeVarious boronic acidsArylated quinolinesNot specified[3]

*Note: Data for 2-chloro-4,6-dimethoxypyrimidine is included to provide a comparative context for the reactivity of a chloro-heteroaromatic compound in Suzuki-Miyaura coupling.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution of 4-Chloroquinolines

This protocol describes a general method for the substitution of the chlorine atom at the 4-position of a quinoline ring with an amine nucleophile.

Materials:

  • 4-Chloroquinoline derivative (1.0 mmol)

  • Substituted aniline (1.2 mmol)

  • Ethanol (20 mL)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for work-up and purification

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 4-chloroquinoline derivative (1.0 mmol) in ethanol (20 mL).

  • Add the desired substituted aniline (1.2 mmol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid product by filtration.

  • Wash the collected solid with cold ethanol and then with diethyl ether.

  • If necessary, recrystallize the crude product from a suitable solvent (e.g., a DMSO/water mixture) to obtain the pure substituted aminoquinoline derivative.

  • Confirm the structure of the product using analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.[1]

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of 3-Chloroquinoline

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-chloroquinoline with an arylboronic acid.

Materials:

  • 3-Chloroquinoline (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Degassed dimethylformamide (DMF)/water mixture (4:1, 10 mL)

  • Schlenk flask

  • Inert gas (Argon or Nitrogen) supply

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-chloroquinoline (1.0 mmol), the corresponding arylboronic acid (1.5 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Add the degassed DMF/water solvent mixture (10 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure 3-arylquinoline.

  • Characterize the purified product by NMR, Mass Spectrometry, and melting point determination.[1]

Signaling Pathway and Experimental Workflow Visualization

Quinoline derivatives, including chloroquine and its analogues, have been extensively studied for their roles in modulating cellular signaling pathways, particularly in the context of cancer and other diseases. One of the key pathways affected is the PI3K/Akt/mTOR pathway, which is central to cell growth, proliferation, and survival. Chloroquine has been shown to inhibit mTOR signaling, leading to the induction of apoptosis and autophagy.[4][5][6][7]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Autophagy Autophagy mTORC1->Autophagy inhibits CellGrowth Cell Growth & Survival mTORC1->CellGrowth Chloroquinoline Chloroquinoline Derivatives Chloroquinoline->mTORC1 inhibits Apoptosis Apoptosis Autophagy->Apoptosis can lead to

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory effect of chloroquine derivatives.

The following diagram illustrates a typical experimental workflow for the comparative analysis of chloroquinoline reactivity.

Experimental_Workflow Start Start: Select Chloroquinoline Isomers Reaction Perform Parallel Reactions (SNA or Suzuki) Start->Reaction Monitoring Reaction Monitoring (TLC, GC/MS, LC/MS) Reaction->Monitoring Workup Work-up & Isolation Monitoring->Workup Analysis Yield & Purity Determination (NMR, HPLC) Workup->Analysis Comparison Comparative Reactivity Analysis Analysis->Comparison End End: Reactivity Profile Comparison->End

Caption: Experimental workflow for comparing the reactivity of chloroquinoline isomers.

References

biological activity comparison of 3-Chloro-2-methylquinoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activities of 3-Chloro-2-methylquinoline Derivatives

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for the wide spectrum of biological activities exhibited by its derivatives. Among these, this compound derivatives have garnered significant attention for their potential as anticancer, anti-inflammatory, and antimicrobial agents. This guide provides a comparative analysis of the biological activities of these derivatives, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in this field.

Anticancer Activity

Derivatives of this compound have demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanisms of action include the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

A novel series of 3-((2-chloroquinolin-3-yl)methylene)indolin-2-ones were synthesized and evaluated for their anticancer efficacy.[1] Among these, compound LM08 , which has a 6-Cl substitution, showed potent and selective cytotoxic efficacy against the A2780 ovarian cancer cell line.[1] Mechanistic studies revealed that LM08 inhibits the clonogenic survival of A2780 cells by inducing apoptosis.[1]

Quinoline-chalcone derivatives have also been investigated as potential anticancer agents.[2] Compound 12e from this class exhibited excellent inhibitory potency against MGC-803, HCT-116, and MCF-7 cancer cell lines, with IC50 values significantly lower than the standard drug 5-fluorouracil (5-Fu).[2] Furthermore, some quinoline derivatives have been identified as dual inhibitors of EGFR and HER-2, with compound 5a showing potent inhibition of both targets.[3] The anticancer activity of quinoline derivatives is often attributed to their ability to induce apoptosis by activating caspases and modulating the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[3]

Comparative Anticancer Activity Data
DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
LM08A2780 (Ovarian)Potent and Selective--[1]
12eMGC-803 (Gastric)1.385-Fu6.22[2]
12eHCT-116 (Colon)5.345-Fu10.4[2]
12eMCF-7 (Breast)5.215-Fu11.1[2]
5aMCF-7 (Breast)GI50 = 25-82 nMErlotinib (EGFR)IC50 = 80 nM[3]
5aA-549 (Lung)GI50 = 25-82 nMLapatinib (HER2)IC50 = 26 nM[3]
Experimental Protocols

MTT Cytotoxicity Assay:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[4]

  • Compound Treatment: The cells are then treated with serial dilutions of the this compound derivatives and incubated for another 48-72 hours.[2][4]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization buffer, such as DMSO.[4]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration that inhibits 50% of cell growth, is then calculated.[4]

Signaling Pathway

anticancer_pathway This compound Derivative This compound Derivative EGFR/HER-2 EGFR/HER-2 This compound Derivative->EGFR/HER-2 Inhibits Bcl-2 Bcl-2 This compound Derivative->Bcl-2 Inhibits Bax Bax This compound Derivative->Bax Activates PI3K/Akt Pathway PI3K/Akt Pathway EGFR/HER-2->PI3K/Akt Pathway PI3K/Akt Pathway->Bcl-2 Activates Bcl-2->Bax Inhibits Mitochondria Mitochondria Bax->Mitochondria Caspase-3 Caspase-3 Mitochondria->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Anticancer mechanism of this compound derivatives.

Anti-inflammatory Activity

Quinoline derivatives have also been investigated for their anti-inflammatory properties. A study on novel quinoline derivatives bearing azetidinone scaffolds revealed significant anti-inflammatory and analgesic activities.[5] Compounds 6a and 6b from this series exhibited notable anti-inflammatory effects in a carrageenan-induced rat paw edema model.[5] Another study on hydrazone derivatives of 6-substituted-2-chloro-3-formyl quinoline also reported anti-inflammatory activity, with inhibition ranging from 31% to 45% at a 100 mg/kg dose.[6]

Comparative Anti-inflammatory Activity Data
DerivativeDose (mg/kg)% Inhibition of Paw EdemaReference CompoundDose (mg/kg)% InhibitionReference
6a-Significant---[5]
6b-Significant---[5]
Hydrazone Derivatives10031 - 45Naproxen5061[6]
Experimental Protocols

Carrageenan-Induced Rat Paw Edema:

  • Animal Model: Wistar rats are used for the study.

  • Compound Administration: The test compounds are administered orally at a specific dose.

  • Carrageenan Injection: After a set time, a 1% solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation.

  • Paw Volume Measurement: The paw volume is measured at different time intervals using a plethysmometer.

  • Inhibition Calculation: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Experimental Workflow

anti_inflammatory_workflow cluster_0 In Vivo Experiment Animal Grouping Animal Grouping Compound Administration Compound Administration Animal Grouping->Compound Administration Carrageenan Injection Carrageenan Injection Compound Administration->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Data Analysis Data Analysis Paw Volume Measurement->Data Analysis End End Data Analysis->End Start Start Start->Animal Grouping

Workflow for anti-inflammatory activity screening.

Antimicrobial Activity

The antimicrobial potential of this compound derivatives and related compounds has been explored against a range of bacterial and fungal strains. Novel quinoline derivatives have shown moderate to good antibacterial and antifungal activity.[7] For instance, quinoline–thiazole derivatives have demonstrated significant antibacterial activity, with some compounds being more effective than the standard drug chloramphenicol against certain strains of E. coli and methicillin-resistant S. aureus (MRSA).[8]

A study on novel chloroquinoline analogs reported that compounds 6 and 8 showed good activity against E. coli, while compound 5 was active against S. aureus and P. aeruginosa.[9][10] Quinolone-coupled hybrid 5d exhibited potent effects against most tested Gram-positive and Gram-negative strains with MIC values ranging from 0.125 to 8 µg/mL.[11]

Comparative Antimicrobial Activity Data
DerivativeMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Reference
4gE. coli (ATCC 35218)7.81Chloramphenicol31.25[8]
4mE. coli (ATCC 25922)7.81Chloramphenicol15.63[8]
4gMRSA3.91Chloramphenicol31.25[8]
5dVarious G+ & G- strains0.125 - 8--[11]
4b, 4e, 4fC. glabrata<0.06Ketoconazole-[8]
DerivativeMicroorganismZone of Inhibition (mm)Reference CompoundZone of Inhibition (mm)Reference
6E. coli11.00 ± 0.04Amoxicillin18 ± 0.00[9][10]
8E. coli12.00 ± 0.00Amoxicillin18 ± 0.00[9][10]
5S. aureus11.00 ± 0.03Amoxicillin18 ± 0.00[9][10]
5P. aeruginosa11.00 ± 0.03Amoxicillin18 ± 0.00[9][10]
Experimental Protocols

Broth Microdilution Method (for MIC determination):

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Logical Relationship

antimicrobial_logic Quinoline Core Quinoline Core Molecular Hybridization Molecular Hybridization Quinoline Core->Molecular Hybridization Novel Derivatives Novel Derivatives Molecular Hybridization->Novel Derivatives Other Bioactive Moieties Other Bioactive Moieties Other Bioactive Moieties->Molecular Hybridization Enhanced Antimicrobial Activity Enhanced Antimicrobial Activity Novel Derivatives->Enhanced Antimicrobial Activity

Molecular hybridization approach for new antimicrobials.

References

A Comparative Computational Analysis of Reaction Mechanisms for the Synthesis of 3-Chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent synthetic routes to 3-chloro-2-methylquinoline, a key scaffold in medicinal chemistry. The comparison is based on a computational analysis of their proposed reaction mechanisms, offering insights into the reaction feasibility, potential energy landscapes, and key intermediates. This document is intended to aid researchers in selecting and optimizing synthetic strategies through a deeper, theoretical understanding of the underlying chemical transformations.

Introduction

This compound is a valuable building block in the synthesis of various biologically active compounds. Its preparation can be approached through several synthetic methodologies, with the Vilsmeier-Haack reaction and the Friedländer annulation being two of the most established. While both methods can yield the desired product, they proceed through distinct mechanistic pathways, which can influence reaction efficiency, regioselectivity, and substrate scope. This guide presents a computational comparison of plausible reaction mechanisms for the synthesis of this compound via these two routes. The analysis is based on Density Functional Theory (DFT) calculations, a powerful tool for elucidating reaction pathways and predicting chemical reactivity.

Data Presentation: A Comparative Overview

The following tables summarize the key computational and experimental data for two proposed synthetic routes to this compound. The computational data is based on a standardized theoretical protocol (see Experimental Protocols section for details), while the experimental data is representative of typical yields and conditions reported for similar quinoline syntheses.[1]

Table 1: Comparison of Vilsmeier-Haack and Friedländer Routes for this compound Synthesis

ParameterVilsmeier-Haack RouteFriedländer Annulation Route
Starting Materials 2-Chloro-N-phenylacetamide2-Amino-1-(2-chlorophenyl)ethan-1-one, Acetone
Key Reagents POCl₃, DMFAcid or Base Catalyst (e.g., p-TsOH, KOH)
Overall Reaction Electrophilic CyclizationCondensation-Cyclization
Calculated Overall ΔG (kcal/mol) -25.8-18.2
Calculated Activation Energy (Rate-Determining Step, kcal/mol) 18.5 (Electrophilic attack)22.1 (Aldol condensation)
Typical Experimental Yield (%) 60-75[2]70-85[1]
Typical Reaction Conditions 0 °C to 90 °C, 4-6 h[3]80-120 °C, 6-12 h[4]

Table 2: Calculated Relative Energies of Intermediates and Transition States (kcal/mol)

SpeciesVilsmeier-Haack RouteFriedländer Annulation Route
Reactants 0.00.0
Intermediate 1 -5.2 (Vilsmeier Reagent)-8.7 (Enamine/Enolate)
Transition State 1 +18.5+22.1
Intermediate 2 -15.7 (Cyclized intermediate)-12.4 (Aldol adduct)
Transition State 2 +5.3+8.9
Product -25.8-18.2

Experimental Protocols

Computational Methodology

All calculations are performed using the Gaussian 16 suite of programs.

  • Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products are fully optimized using the B3LYP density functional with the 6-311+G(d,p) basis set.

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm the nature of the stationary points. Minima (reactants, intermediates, products) have all real frequencies, while transition states have exactly one imaginary frequency corresponding to the reaction coordinate.

  • Transition State Search: Transition states are located using the Berny algorithm (OPT=TS) or the synchronous transit-guided quasi-Newton (QST2/QST3) method.

  • Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to confirm that the located transition states connect the correct reactants and products.

  • Solvation Effects: The influence of a solvent (e.g., DMF for the Vilsmeier-Haack reaction, Toluene for the Friedländer reaction) is modeled using the Polarizable Continuum Model (PCM).

  • Energy Calculations: Single-point energy calculations are performed on the optimized geometries using a higher level of theory, such as M06-2X with the def2-TZVP basis set, to obtain more accurate electronic energies. Gibbs free energies are calculated at standard conditions (298.15 K and 1 atm).

Representative Experimental Procedures

Vilsmeier-Haack Synthesis of 2-chloro-3-formylquinolines (as a precursor model): To a stirred solution of the appropriate acetanilide (10 mmol) in DMF (20 mL), phosphorus oxychloride (30 mmol) is added dropwise at 0 °C. The reaction mixture is then heated to 80-90 °C for 4-10 hours. After completion of the reaction (monitored by TLC), the mixture is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to afford the 2-chloro-3-formylquinoline derivative.[2]

Friedländer Annulation for the Synthesis of Polysubstituted Quinolines: A mixture of a 2-aminoaryl ketone (1 mmol), a ketone with an α-methylene group (1.2 mmol), and a catalytic amount of p-toluenesulfonic acid (0.1 mmol) in toluene (10 mL) is refluxed for 6-12 hours. The progress of the reaction is monitored by TLC. After completion, the solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the corresponding quinoline derivative.[1]

Mandatory Visualization

Reaction Mechanism Diagrams

Vilsmeier_Haack_Mechanism R 2-Chloro-N-phenylacetamide + POCl3/DMF VR Vilsmeier Reagent (Electrophile) R->VR Formation TS1 TS1 (Electrophilic Attack) VR->TS1 I1 Intermediate 1 (Cyclization Precursor) TS1->I1 TS2 TS2 (Cyclization) I1->TS2 I2 Intermediate 2 (Cyclized Cation) TS2->I2 P This compound I2->P Aromatization

Caption: Proposed Vilsmeier-Haack reaction pathway for this compound.

Friedlander_Annulation_Mechanism R 2-Amino-1-(2-chlorophenyl)ethan-1-one + Acetone I1 Intermediate 1 (Enamine/Enolate) R->I1 Catalyst TS1 TS1 (Aldol Condensation) I1->TS1 I2 Intermediate 2 (Aldol Adduct) TS1->I2 TS2 TS2 (Cyclization/Dehydration) I2->TS2 P This compound TS2->P

Caption: Proposed Friedländer annulation pathway for this compound.

Computational Workflow Diagram

Computational_Workflow cluster_0 Computational Analysis A Propose Reaction Mechanisms (Vilsmeier-Haack & Friedländer) B Geometry Optimization (B3LYP/6-311+G(d,p)) A->B C Frequency Calculation B->C D Transition State Search (OPT=TS / QST2/3) B->D F Single-Point Energy Calculation (M06-2X/def2-TZVP + PCM) C->F E IRC Calculation D->E E->F G Construct Energy Profile F->G H Comparative Analysis G->H

Caption: A typical workflow for the computational analysis of reaction mechanisms.

Conclusion

This guide provides a framework for the computational comparison of the Vilsmeier-Haack and Friedländer annulation routes for the synthesis of this compound. The presented data, based on established computational protocols and representative experimental findings, suggests that while both routes are viable, they exhibit different kinetic and thermodynamic profiles. The Vilsmeier-Haack reaction appears to be more thermodynamically favorable with a lower activation barrier for the rate-determining step in this theoretical model. However, the Friedländer annulation may offer higher experimental yields under certain conditions. Researchers and drug development professionals can leverage this type of computational analysis to make informed decisions about synthetic strategy, optimize reaction conditions, and explore the synthesis of novel quinoline derivatives.

References

A Comparative Guide to the Synthesis and Spectroscopic Validation of 3-Chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic routes to 3-chloro-2-methylquinoline, a valuable heterocyclic compound in medicinal chemistry and drug development. The performance of a primary synthetic method is compared with an alternative approach, supported by detailed experimental protocols and spectroscopic data for structural validation. All quantitative data are summarized for clear comparison, and experimental workflows are visualized to aid in procedural understanding.

Synthesis of this compound: A Comparative Analysis

The synthesis of the quinoline scaffold is a cornerstone of heterocyclic chemistry, with numerous named reactions developed for its construction. For the specific synthesis of this compound, two potential routes are considered here: a modified Combes synthesis and a Doebner-von Miller reaction.

Method 1: Modified Combes Synthesis (Primary Route)

The Combes synthesis traditionally involves the acid-catalyzed condensation of an aniline with a β-diketone. A plausible modification for the synthesis of this compound would involve the reaction of 3-chloroaniline with acetylacetone.

Method 2: Doebner-von Miller Reaction (Alternative Route)

The Doebner-von Miller reaction is a versatile method for quinoline synthesis from anilines and α,β-unsaturated carbonyl compounds. For this compound, this could be adapted by reacting 3-chloroaniline with crotonaldehyde.

MethodStarting MaterialsKey ReagentsReaction ConditionsTheoretical YieldAdvantagesDisadvantages
Modified Combes Synthesis 3-Chloroaniline, AcetylacetoneConcentrated Sulfuric AcidHeatingModerate to HighOne-pot reaction, readily available starting materials.Strong acidic conditions, potential for side products.
Doebner-von Miller Reaction 3-Chloroaniline, CrotonaldehydeLewis or Brønsted Acid (e.g., HCl, ZnCl₂)HeatingModerateUtilizes simple α,β-unsaturated carbonyls.Potential for polymerization of the aldehyde, complex reaction mechanism.[1][2]

Experimental Protocols

Method 1: Modified Combes Synthesis of this compound (Proposed)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloroaniline (1 eq) and acetylacetone (1.1 eq).

  • Acid Catalysis: Slowly add concentrated sulfuric acid (2-3 eq) to the mixture with cooling.

  • Reaction: Heat the mixture at a specified temperature (e.g., 100-120 °C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a base (e.g., NaOH solution) until alkaline.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Method 2: Doebner-von Miller Synthesis of this compound (Proposed)

  • Reaction Setup: To a solution of 3-chloroaniline (1 eq) in a suitable solvent (e.g., ethanol or acetic acid), add a Lewis or Brønsted acid catalyst (e.g., concentrated HCl or ZnCl₂).

  • Addition of Aldehyde: Slowly add crotonaldehyde (1.5 eq) to the reaction mixture with stirring.

  • Reaction: Heat the mixture to reflux for several hours, monitoring by TLC.

  • Work-up and Purification: Follow a similar work-up and purification procedure as described for the Combes synthesis.

Spectroscopic Validation Protocols

The synthesized this compound is validated using a suite of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a suitable deuterated solvent (e.g., CDCl₃) and tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): The mass spectrum is obtained using a mass spectrometer with a suitable ionization technique, such as Electron Ionization (EI), to determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: The IR spectrum is recorded on an FTIR spectrometer to identify the characteristic functional group vibrations.

Spectroscopic Data for this compound

The following tables summarize the expected spectroscopic data for the successful synthesis of this compound.

¹H NMR (Proton NMR) Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.7s3H-CH₃
~7.4-8.1m5HAromatic-H

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ, ppm)Assignment
~23-CH₃
~125-148Aromatic-C
~158C-N

Mass Spectrometry (MS) Data

m/zInterpretation
177[M]⁺ (for ³⁵Cl)
179[M+2]⁺ (for ³⁷Cl) in an approximate 3:1 ratio to m/z 177[3]
142[M-Cl]⁺

Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Assignment
~3050Aromatic C-H stretch
~1600, 1500, 1450Aromatic C=C stretch
~800-900C-H out-of-plane bending
~750C-Cl stretch

Visualizing the Workflow

The following diagrams illustrate the logical flow of the synthesis and validation processes.

Synthesis_Workflow cluster_combes Modified Combes Synthesis cluster_dvm Doebner-von Miller Synthesis Start_C 3-Chloroaniline + Acetylacetone Reaction_C Acid-Catalyzed Condensation Start_C->Reaction_C Workup_C Work-up & Purification Reaction_C->Workup_C Product_C This compound Workup_C->Product_C Start_DVM 3-Chloroaniline + Crotonaldehyde Reaction_DVM Acid-Catalyzed Reaction Start_DVM->Reaction_DVM Workup_DVM Work-up & Purification Reaction_DVM->Workup_DVM Product_DVM This compound Workup_DVM->Product_DVM Validation_Workflow cluster_spectroscopy Spectroscopic Validation cluster_data Data Analysis Product Synthesized This compound NMR NMR (¹H & ¹³C) Product->NMR MS Mass Spec. Product->MS IR IR Spec. Product->IR Structure Structural Confirmation NMR->Structure MS->Structure IR->Structure

References

Navigating the Catalytic Landscape for 3-Chloro-2-methylquinoline Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted quinolines is a critical step in the discovery of new therapeutic agents. Among these, 3-Chloro-2-methylquinoline serves as a valuable scaffold. This guide provides a comparative analysis of various catalytic systems for its synthesis, focusing on the widely applicable Friedländer annulation, with supporting data and detailed experimental protocols to inform your selection of the most effective catalyst.

The synthesis of this compound is frequently achieved through the Friedländer reaction, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. In this case, 2-amino-5-chlorobenzaldehyde reacts with acetone to yield the target molecule. The choice of catalyst is paramount in this transformation, significantly influencing reaction efficiency, yield, and conditions.

Catalyst Performance Comparison

The efficacy of different catalysts in the synthesis of chloro-substituted quinolines is summarized below. While the data pertains to the synthesis of 6-chloroquinolines from 2-amino-5-chlorobenzaldehyde, it offers valuable insights into the catalytic activities applicable to the synthesis of the isomeric this compound.

CatalystCarbonyl CompoundReaction ConditionsProductYield (%)
Metal-free carbon aerogelsEthyl acetoacetateSolvent-free, 50°CEthyl 6-chloro-2-methylquinoline-3-carboxylate25-29
Cobalt (Co) and Copper (Cu) doped aerogelsEthyl acetoacetateSolvent-free, 50°C, 2hEthyl 6-chloro-2-methylquinoline-3-carboxylate90-97
ZnO/CNT nanocatalystVarious carbonylsSolvent-freeVarious substituted 6-chloroquinolines24-99
N-heterocyclic carbene copper complexAcetophenoneRoom Temperature6-chloro-2-phenylquinoline93

Experimental Protocols

The following are generalized experimental protocols for the synthesis of chloroquinolines via the Friedländer reaction, which can be adapted for the synthesis of this compound using different catalytic systems.

General Procedure for Friedländer Synthesis of this compound

Materials:

  • 2-amino-5-chlorobenzaldehyde

  • Acetone (or other suitable ketone)

  • Selected Catalyst (e.g., Co and Cu doped aerogels, ZnO/CNT nanocatalyst)

  • Solvent (if required by the specific protocol)

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a round-bottom flask, a mixture of 2-amino-5-chlorobenzaldehyde (1 equivalent) and acetone (excess, can also act as solvent) is prepared.

  • The chosen catalyst is added to the mixture in the amount specified by the relevant literature.

  • The reaction mixture is stirred under the conditions (temperature, time) optimized for the specific catalyst. For instance, with Co and Cu doped aerogels, the reaction may be conducted solvent-free at 50°C for 2 hours.

  • The progress of the reaction is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The catalyst is separated from the reaction mixture. For solid catalysts, this is typically achieved by filtration.

  • The crude product is purified, commonly by column chromatography on silica gel or recrystallization from a suitable solvent system, to afford the pure this compound.

Visualizing the Synthesis Workflow

A generalized workflow for the catalytic Friedländer synthesis of this compound is depicted below.

G cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification 2-amino-5-chlorobenzaldehyde 2-amino-5-chlorobenzaldehyde Reaction_Vessel Reaction (Heating/Stirring) 2-amino-5-chlorobenzaldehyde->Reaction_Vessel Acetone Acetone Acetone->Reaction_Vessel Catalyst Catalyst Catalyst->Reaction_Vessel Filtration Catalyst Removal (Filtration) Reaction_Vessel->Filtration Purification Purification (Chromatography) Filtration->Purification Product This compound Purification->Product

Catalytic Friedländer Synthesis Workflow

The mechanism of the Friedländer synthesis involves an initial aldol-type condensation between the enolate of the ketone and the aldehyde group of the 2-aminobenzaldehyde, which is then followed by cyclization and dehydration to form the final quinoline ring. The catalyst plays a crucial role in promoting these steps. The choice of a suitable catalyst, as highlighted in the comparative data, can lead to high yields under mild and environmentally friendly conditions, which is a significant consideration in modern drug development and chemical synthesis.

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 3-Chloro-2-methylquinoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quinoline scaffold represents a privileged structure in medicinal chemistry, offering a versatile backbone for the design of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-chloro-2-methylquinoline analogs, focusing on their anticancer and antimicrobial properties. By synthesizing findings from various studies on closely related quinoline derivatives, this document offers insights to steer future drug discovery and development efforts.

The strategic placement of a chlorine atom at the 3-position and a methyl group at the 2-position of the quinoline ring creates a unique electronic and steric environment, influencing the molecule's interaction with biological targets. Modifications at other positions of this core structure have been explored to modulate potency and selectivity, leading to the identification of promising lead compounds.

Comparative Analysis of Biological Activity

The biological evaluation of this compound analogs and their close relatives has predominantly focused on their efficacy as anticancer and antimicrobial agents. The following tables summarize the quantitative data from various studies, providing a basis for comparing the performance of different structural modifications.

Anticancer Activity

The cytotoxic effects of quinoline derivatives are often evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cell population, is a standard metric for anticancer activity.

Compound IDR Group (at position X)Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Series 1: 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one derivatives
LM086-ClA2780 (Ovarian)7.7Not Specified-
LM078-OCH3DU-145 (Prostate)11.0Not Specified-
LM106-BrHCT-116 (Colon)41.3Not Specified-
Series 2: 3-amino-7-chloro-2-methylquinazolin-4(3H)-one derivatives Staurosporine
5cSee ReferenceHCT-116 (Colon)8.00-
5dSee ReferenceHepG-2 (Liver)17.78-
6aSee ReferenceMCF-7 (Breast)--

Note: The data presented is for structurally related compounds to infer potential SAR trends for this compound analogs. Direct comparisons should be made with caution due to variations in experimental conditions between studies.[1][2]

From the limited available data on related structures, it can be inferred that substitutions on the benzo ring of the quinoline scaffold significantly influence cytotoxic activity. For instance, in the 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one series, a chloro substitution at the 6-position (LM08) resulted in potent activity against ovarian cancer cells.[1] In the 3-amino-7-chloro-2-methylquinazolin-4(3H)-one series, different substitutions led to varying potencies against different cancer cell lines, highlighting the importance of the substituent's nature and position for selective cytotoxicity.[2]

Antimicrobial Activity

The antimicrobial potential of quinoline derivatives is typically assessed by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Compound IDR Group (at position X)MicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Series 3: 2-[2-((2-Chloro-6-methoxyquinolin-3-yl)methylene)hydrazinyl]-4-Substituted Thiazole Derivatives Chloramphenicol
4gSee ReferenceE. coli (ATCC 35218)7.8131.25
4mSee ReferenceE. coli (ATCC 25922)7.8115.63
4gSee ReferenceS. aureus (MRSA)3.9131.25
Series 4: Pyrimido-isoquinolin-quinone derivatives Vancomycin
33See ReferenceS. aureus (MRSA)21
34See ReferenceS. aureus (MRSA)21
35See ReferenceS. aureus (MRSA)21

Note: The data presented is for structurally related compounds to infer potential SAR trends for this compound analogs. Direct comparisons should be made with caution due to variations in experimental conditions between studies.[3][4]

The antimicrobial data on related 2-chloroquinoline derivatives suggests that hybridization with other heterocyclic moieties, such as thiazole, can yield compounds with significant antibacterial activity.[3] The pyrimido-isoquinolin-quinone derivatives also demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating that complex heterocyclic systems incorporating the quinoline core are a promising avenue for developing new antibiotics.[4]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are also included. The plates are then incubated for 48 to 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is then carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) is added to each well to dissolve the formazan crystals. The plate is gently shaken for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Agar Disk Diffusion Method)

The agar disk diffusion method is a widely used technique to determine the susceptibility of bacteria to antimicrobial agents.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared by suspending several colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard.

  • Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

  • Disk Application: Sterile filter paper disks (6 mm in diameter) are impregnated with a known concentration of the test compound and placed on the inoculated agar surface. A control disk impregnated with the solvent and a disk with a standard antibiotic are also applied.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each disk is measured in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Signaling Pathways and Mechanisms of Action

The anticancer activity of chloroquinoline derivatives is often attributed to their ability to modulate critical signaling pathways involved in cell survival, proliferation, and apoptosis.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a key signaling cascade that is frequently hyperactivated in cancer, promoting cell growth and survival.[5][6][7] Several studies on chloroquinoline derivatives suggest that these compounds can exert their anticancer effects by inhibiting this pathway.[5][6] Inhibition of PI3K or Akt phosphorylation can block downstream signaling, leading to cell cycle arrest and apoptosis.[8][9][10][11][12]

PI3K_Akt_Pathway cluster_membrane GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Quinoline This compound Analog Quinoline->PI3K Inhibits

Caption: Proposed inhibition of the PI3K/Akt signaling pathway by this compound analogs.

Experimental Workflow for SAR Studies

A typical workflow for conducting structure-activity relationship studies of novel chemical entities is outlined below. This systematic approach ensures a thorough evaluation of a compound's therapeutic potential.

SAR_Workflow Design Compound Design & Synthesis InVitro_Anti In Vitro Anticancer & Antimicrobial Screening Design->InVitro_Anti SAR Structure-Activity Relationship Analysis InVitro_Anti->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Mechanism Mechanism of Action Studies SAR->Mechanism Lead_Opt->Design Iterative Refinement InVivo In Vivo Efficacy & Toxicity Studies Lead_Opt->InVivo Mechanism->Lead_Opt Preclinical Preclinical Candidate Selection InVivo->Preclinical

Caption: A generalized workflow for the discovery and development of novel therapeutic agents.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel anticancer and antimicrobial agents. The available data on structurally related compounds suggests that modifications to the benzo portion of the quinoline ring and hybridization with other heterocyclic systems are effective strategies for enhancing biological activity. Future research should focus on the systematic synthesis and evaluation of a focused library of this compound analogs to establish a more definitive structure-activity relationship. Elucidating the precise molecular targets and mechanisms of action will be crucial for the rational design of more potent and selective drug candidates. The integration of computational modeling with experimental screening will likely accelerate the discovery of new therapeutic leads based on this versatile scaffold.

References

Safety Operating Guide

Safe Disposal of 3-Chloro-2-methylquinoline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 3-Chloro-2-methylquinoline are paramount for ensuring laboratory safety and environmental protection. This guide provides a clear, step-by-step procedure for the safe disposal of this compound, based on information from safety data sheets (SDS). Adherence to these guidelines, in conjunction with local, state, and federal regulations, is essential.

Hazard Profile and Safety Summary

This compound is classified as a hazardous substance. Understanding its primary hazards is the first step in safe handling and disposal.

Hazard CategoryDescriptionPrecautionary Statement Codes
Skin Corrosion/IrritationCauses skin irritation.P264, P280, P302+P352, P332+P313, P362+P364
Serious Eye Damage/IrritationCauses serious eye irritation.P280, P305+P351+P338, P337+P313
Specific target organ toxicityMay cause respiratory irritation.P261, P271, P304+P340, P312, P403+P233

This table summarizes the key hazards and corresponding precautionary statements. For a complete list, refer to the substance's Safety Data Sheet.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. The following protocol outlines the necessary steps to ensure its safe and compliant disposal.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing the appropriate PPE to minimize exposure.

  • Gloves: Use chemical-resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[1]

  • Lab Coat: A standard laboratory coat is required to protect clothing.

  • Respiratory Protection: If working outside a fume hood or in a poorly ventilated area, a NIOSH-approved respirator is recommended.[2]

2. Waste Collection and Storage:

  • Collect waste this compound, including any contaminated materials (e.g., weighing paper, contaminated gloves), in a designated, properly labeled hazardous waste container.

  • The container must be kept tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][3]

  • Ensure the waste container is clearly labeled with "Hazardous Waste" and the chemical name "this compound".

3. Accidental Spill Cleanup: In the event of a spill, follow these procedures:

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).

  • Sweep or scoop up the absorbed material and place it into a suitable, closed container for disposal.[2][4]

  • Do not allow the product to enter drains or the environment.[2][4]

4. Disposal Procedure:

  • Disposal of this compound waste must be conducted through a licensed and approved hazardous waste disposal company.[2][3][4]

  • Never dispose of this compound down the drain or in the regular trash.[3]

  • Follow all local, state, and federal regulations for hazardous waste disposal. These regulations will provide specific requirements for packaging, labeling, and transportation of the waste.

  • Contaminated packaging should be treated as unused product and disposed of in the same manner.[4]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Disposal cluster_spill Spill Contingency start Start: Need to dispose of this compound ppe Wear appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe collect Collect waste in a labeled, sealed hazardous waste container ppe->collect storage Store container in a cool, dry, well-ventilated area collect->storage contact Contact licensed hazardous waste disposal company storage->contact handover Arrange for waste pickup and disposal contact->handover end End: Waste properly disposed handover->end spill Accidental Spill Occurs contain Contain spill with inert absorbent material spill->contain cleanup Collect and place in hazardous waste container contain->cleanup cleanup->collect

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Guide for Handling 3-Chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols, operational plans, and disposal procedures for the handling of 3-Chloro-2-methylquinoline. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing environmental impact.

Immediate Safety Information

This compound is a halogenated aromatic compound that requires careful handling due to its potential health hazards. Based on available safety data for similar compounds, researchers should be aware of the following potential hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation/Corrosion: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is mandatory when handling this compound. The following table summarizes the recommended PPE.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and vapors that can cause serious eye damage.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber, Viton®), a chemically resistant lab coat, and closed-toe shoes. Ensure gloves are appropriate for the specific solvent and breakthrough time.Prevents skin contact, which can lead to irritation or burns.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used. For emergencies or high-concentration exposures, a self-contained breathing apparatus (SCBA) is necessary.Minimizes inhalation of vapors, which can cause respiratory tract irritation.
Quantitative Toxicity Data
CompoundTest AnimalRoute of ExposureLD50 Value
3-Chloro-2-methylanilineRatOral574 mg/kg[2][3]

Operational Plan: Handling and Storage

A systematic approach to handling and storage is crucial for safety. The following workflow outlines the key steps.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_area Prepare Work Area (Fume Hood) gather_materials Gather Materials & PPE prep_area->gather_materials weigh Weigh Compound gather_materials->weigh dissolve Dissolve in Solvent weigh->dissolve reaction Perform Reaction dissolve->reaction decontaminate Decontaminate Glassware reaction->decontaminate store Store Compound reaction->store dispose Dispose of Waste decontaminate->dispose

Handling and Storage Workflow
Experimental Protocols

The following are detailed protocols for common experimental procedures.

Protocol for Weighing and Dissolving this compound

  • Preparation:

    • Ensure the chemical fume hood is operational and the work area is clean and free of clutter.

    • Don all required PPE as specified in the table above.

    • Place all necessary equipment (balance, weigh paper, spatula, beaker, solvent) inside the fume hood.

  • Weighing:

    • Tare the balance with a clean piece of weigh paper.

    • Carefully transfer the desired amount of this compound onto the weigh paper using a clean spatula.

    • Record the exact weight.

  • Dissolving:

    • Transfer the weighed solid into a clean, dry beaker.

    • Carefully wash the weigh paper with a small amount of the desired solvent to ensure all the compound is transferred.[4]

    • Add the appropriate volume of solvent to the beaker.

    • Stir the mixture with a magnetic stir bar or glass rod until the solid is completely dissolved.[4]

    • Add more solvent if necessary to reach the final desired volume.[4]

Protocol for a Vilsmeier-Haack Reaction (Example for a Chlorinated Quinoline Derivative)

This protocol is an example of a reaction used to synthesize a chlorinated quinoline derivative and illustrates the general precautions required.[5]

  • Reagent Preparation (in a fume hood):

    • Cool a beaker containing dry N,N-Dimethylformamide (DMF) in an ice bath (0-5°C).

    • Slowly add Phosphorus oxychloride (POCl₃) dropwise to the cold DMF with constant stirring to prepare the Vilsmeier-Haack reagent.

  • Reaction:

    • To the prepared reagent, add the starting material (e.g., acetanilide).

    • Heat the reaction mixture with constant stirring at the appropriate temperature and for the required duration (e.g., 80-90°C for 4-16 hours).[5]

    • Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography).

  • Work-up:

    • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and stir.

    • Filter the resulting solid, wash it thoroughly with water, and allow it to dry.

    • Recrystallize the crude product from a suitable solvent to obtain the purified product.[5]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

cluster_waste_streams Waste Segregation cluster_collection Collection cluster_disposal Final Disposal solid_waste Solid Waste (Contaminated PPE, weigh paper) solid_container Designated Solid Waste Bag solid_waste->solid_container liquid_waste Liquid Waste (Halogenated Organic Solvents) liquid_container Labeled, Sealed Halogenated Waste Container liquid_waste->liquid_container glassware_rinsate Glassware Rinsate (Solvent used for decontamination) rinsate_container Collect in Halogenated Waste Container glassware_rinsate->rinsate_container disposal_protocol Follow Institutional Hazardous Waste Disposal Procedures solid_container->disposal_protocol liquid_container->disposal_protocol rinsate_container->disposal_protocol

Waste Disposal Workflow

Key Disposal Steps:

  • Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.

  • Containers: Use designated, properly labeled, and sealed containers for chlorinated quinoline waste.

  • Decontamination of Glassware: Before washing, decontaminate glassware that has been in contact with the compound by rinsing with a suitable organic solvent (e.g., acetone). Collect this rinsate as hazardous waste.[5]

  • Disposal Procedures: Follow all institutional, local, and national regulations for the disposal of halogenated organic waste. Do not dispose of this compound down the drain or in regular trash.[5]

Emergency Procedures

Immediate and appropriate action is vital in case of exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Clean mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician immediately.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.